4-Bromophthalaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromophthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBLBWMMQBLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532238 | |
| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-32-0 | |
| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromophthalaldehyde from 4-Bromo-o-xylene
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing 4-bromophthalaldehyde, a valuable bifunctional building block in pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 4-bromo-o-xylene, and proceeds through a two-step sequence involving benzylic radical bromination followed by a carefully controlled hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also critical insights into the underlying reaction mechanisms, the rationale behind procedural choices, and strategies for troubleshooting and optimization. All methodologies are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate whose value is derived from its unique trifunctionality: an aromatic bromide and two aldehyde groups in an ortho relationship. The aldehyde functionalities are versatile handles for a myriad of chemical transformations, including the formation of Schiff bases, heterocycles, and polymers. Simultaneously, the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. This combination makes this compound an attractive precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), functional dyes, and bespoke polymers.
The synthetic challenge lies in the selective oxidation of the two methyl groups of 4-bromo-o-xylene to aldehydes without inducing over-oxidation to carboxylic acids or unwanted side reactions on the electron-rich aromatic ring. This guide delineates a reliable and scalable approach to navigate this challenge.
Synthetic Strategy and Mechanistic Causality
The most direct and efficient synthetic route from 4-bromo-o-xylene to this compound is a two-step process:
-
Free-Radical Bromination: The selective bromination of the benzylic methyl groups of 4-bromo-o-xylene to yield the intermediate, 4-bromo-1,2-bis(bromomethyl)benzene.
-
Oxidative Hydrolysis: The conversion of the dibrominated intermediate into the target dialdehyde, this compound.
Step 1: Selective Benzylic Bromination with N-Bromosuccinimide (NBS)
The conversion of the methyl groups to bromomethyl groups is optimally achieved through a free-radical chain reaction. While elemental bromine under UV irradiation can be used, N-bromosuccinimide (NBS) is the reagent of choice for its superior handling characteristics and its ability to maintain a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.[1]
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS serves as a stable and easily handled source of bromine radicals. In the presence of a radical initiator, it homolytically cleaves to provide the necessary bromine radical to propagate the chain reaction. Its use is crucial for maintaining a low concentration of Br₂, which disfavors the competing electrophilic addition to the aromatic ring.[1]
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction upon thermal decomposition. AIBN is often preferred due to its more predictable decomposition kinetics and avoidance of benzoic acid byproducts.[2]
-
Solvent (Carbon Tetrachloride or Acetonitrile): A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not participate in the reaction and readily dissolves the reactants.[2] However, due to the toxicity of CCl₄, acetonitrile can be a suitable alternative.
The reaction proceeds via a classic free-radical chain mechanism: initiation, propagation, and termination. The stability of the benzylic radical intermediate, due to resonance delocalization with the benzene ring, drives the selectivity for substitution at the methyl groups over other positions.
Step 2: Conversion of 4-Bromo-1,2-bis(bromomethyl)benzene to this compound
With the dibrominated intermediate in hand, the next critical step is the conversion of the two bromomethyl groups into aldehydes. Several methods are viable, with the choice often depending on the desired scale, yield, and tolerance to specific reagents.
The Sommelet reaction provides a classic and effective method for the conversion of benzylic halides to aldehydes using hexamethylenetetramine (hexamine).[3][4] The reaction proceeds in two main stages:
-
Formation of a Quaternary Ammonium Salt: The benzylic bromide reacts with hexamine via nucleophilic substitution to form a stable, isolable quaternary ammonium salt.
-
Hydrolysis: The ammonium salt is then hydrolyzed, typically in the presence of water or aqueous acid, to yield the aldehyde.[4]
The mechanism of the hydrolysis step is complex but is understood to involve the transfer of a methylene group from the hexamine moiety to the benzylic carbon, followed by rearrangement and hydrolysis to the final aldehyde product.
An alternative and often milder method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate.[5] The reaction involves the initial formation of an alkoxysulfonium salt by the displacement of the bromide by the oxygen atom of DMSO. A subsequent base-promoted elimination yields the aldehyde, dimethyl sulfide, and a bromide salt. The Kornblum oxidation is particularly advantageous for its mild conditions, which can help to prevent over-oxidation and side reactions.
For some substrates, particularly gem-dihalides, direct hydrolysis using strong acids like sulfuric acid can be effective.[6][7] This method is often employed for the hydrolysis of 1,2-bis(dibromomethyl)benzenes to phthalaldehydes.[6][7] While conceptually simple, the conditions can be harsh and may not be suitable for all substituted aromatic systems.
For the synthesis of this compound from 4-bromo-1,2-bis(bromomethyl)benzene, the Sommelet reaction offers a reliable and well-documented approach.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene
This protocol is adapted from established procedures for benzylic bromination.[2]
Materials:
-
4-Bromo-o-xylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-o-xylene (1.0 eq), N-bromosuccinimide (2.2 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield 4-bromo-1,2-bis(bromomethyl)benzene as a white solid.
Protocol 2: Synthesis of this compound via the Sommelet Reaction
This protocol is a general procedure for the Sommelet reaction, adapted for the dibrominated substrate.[3][4]
Materials:
-
4-Bromo-1,2-bis(bromomethyl)benzene
-
Hexamethylenetetramine (hexamine)
-
Chloroform or ethanol (50% aqueous)
-
Hydrochloric acid (concentrated or dilute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
pH paper or meter
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in chloroform or 50% aqueous ethanol.
-
Add hexamethylenetetramine (2.2-2.5 eq) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. During this time, the bis-quaternary ammonium salt will precipitate.
-
After cooling, filter the precipitated salt and wash it with a small amount of cold solvent.
-
Transfer the salt to a new flask and add water. Heat the suspension to reflux.
-
Slowly add concentrated hydrochloric acid until the solution is acidic. Continue refluxing for 15-30 minutes.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Data Summary and Visualization
Table of Key Reaction Parameters
| Parameter | Step 1: Bromination | Step 2: Sommelet Reaction |
| Starting Material | 4-Bromo-o-xylene | 4-Bromo-1,2-bis(bromomethyl)benzene |
| Key Reagents | NBS, AIBN | Hexamethylenetetramine, HCl |
| Solvent | Carbon Tetrachloride | Chloroform / 50% Ethanol, Water |
| Temperature | Reflux (~77 °C) | Reflux |
| Reaction Time | 3 - 5 hours | 2 - 4 hours (salt formation), 0.5 - 1 hour (hydrolysis) |
| Typical Yield | 80 - 95% | 50 - 70% |
Visualizations
Caption: Overall synthetic pathway from 4-bromo-o-xylene to this compound.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Conclusion
The synthesis of this compound from 4-bromo-o-xylene is a robust and reproducible process that provides access to a highly valuable and versatile chemical intermediate. The two-step sequence of radical benzylic bromination followed by a Sommelet reaction represents a reliable and scalable pathway. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their synthetic endeavors.
References
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- Preparation of Phthalaldehydes by Hydrolysis of Aromatic gem -Tetrabromides | Request PDF - ResearchG
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Introduction: The Strategic Importance of 4-Bromophthalaldehyde
An In-depth Technical Guide to the Synthesis of 4-Bromophthalaldehyde from 4-Bromophthalic Acid
This compound is a valuable bifunctional aromatic building block, pivotal in the synthesis of complex heterocyclic structures, functional dyes, and novel pharmaceutical agents. Its two aldehyde groups, positioned ortho to each other on a brominated benzene ring, offer a versatile platform for constructing intricate molecular architectures through reactions like condensation, cyclization, and metal-catalyzed cross-coupling. The synthesis of this dialdehyde from its corresponding dicarboxylic acid, 4-bromophthalic acid, presents a classic challenge in organic chemistry: the selective partial reduction of carboxylic acids.
Direct conversion is generally not feasible due to the high stability of the carboxylic acid functional group and the propensity for reducing agents to proceed to the primary alcohol.[1] Therefore, this guide details two robust, multi-step synthetic pathways, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to produce this compound efficiently and with high purity. We will explore both a reduction-oxidation sequence and a derivative-based reduction, critically evaluating the merits and challenges of each approach.
Overview of Synthetic Strategies
The synthesis of this compound from 4-bromophthalic acid is effectively approached via two primary, indirect routes. The choice between these pathways depends on available reagents, equipment, and the desired scale of the reaction.
-
Pathway A: The Reduction-Oxidation Route. This strategy involves the complete reduction of both carboxylic acid groups to their corresponding primary alcohols, yielding an intermediate diol. This diol is then subjected to a controlled, mild oxidation to furnish the target dialdehyde.
-
Pathway B: The Acyl Chloride Reduction Route. This pathway first activates the carboxylic acids by converting them into more reactive acyl chlorides. This intermediate is then selectively reduced to the aldehyde stage using a poisoned catalyst system, a classic transformation known as the Rosenmund Reduction.
Sources
An In-depth Technical Guide to 4-Bromophthalaldehyde (CAS No. 13209-32-0): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophthalaldehyde, with the CAS number 13209-32-0, is a versatile bifunctional aromatic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bromine-substituted benzene ring ortho-disubstituted with two aldehyde functionalities, provides a rich platform for the synthesis of complex heterocyclic scaffolds and other advanced molecular constructs. This guide offers a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and, most importantly, its applications as a key intermediate in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature, appearing as a pale yellow to light brown powder.[1] While extensive experimental data on its physical properties is not widely published, its structural characteristics suggest solubility in common organic solvents such as ethanol and acetone, with limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13209-32-0 | [2] |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| IUPAC Name | 4-bromo-1,2-benzenedicarboxaldehyde | [2] |
| Appearance | Pale yellow to light brown solid | [1] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic downfield singlet for the two aldehyde protons (δ 9.5-10.5 ppm). The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the aldehyde groups in the highly deshielded region (δ 190-200 ppm). The aromatic carbons will appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aldehyde and aromatic protons, and C-Br stretching in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the aldehyde groups and the bromine atom.
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride (Literature-Based)
This protocol is adapted from established methods for the bromination of phthalic anhydride.[3]
Materials:
-
Phthalic anhydride
-
Sodium hydroxide
-
Bromine
-
Water
-
Sulfur dioxide (for an alternative workup)
Procedure:
-
A suspension of phthalic anhydride in water is treated with sodium hydroxide.
-
Bromine is slowly added to the reaction mixture.
-
The mixture is heated at 90°C for several hours.
-
Upon cooling, the crude product is collected by filtration.
-
Purification can be achieved through recrystallization or other chromatographic methods.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three functional groups: the two aldehyde moieties and the bromo-substituent on the aromatic ring.
Reactions of the Aldehyde Groups
The adjacent aldehyde groups are highly reactive towards nucleophiles, particularly primary amines. This reactivity is the cornerstone of its utility in the synthesis of nitrogen-containing heterocycles. A key reaction is the condensation with primary amines to form isoindolinone scaffolds, which are prevalent in many biologically active molecules.[5][6]
Caption: General reaction scheme for the synthesis of isoindolinones.
Reactions of the Bromo-Substituent
The bromine atom on the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of pharmaceutically relevant compounds, primarily due to its ability to form heterocyclic structures.
Synthesis of Isoindolinone-Based Therapeutics
The isoindolinone core is a privileged scaffold found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[7] The reaction of this compound with various primary amines provides a straightforward entry to a library of 4-bromo-substituted isoindolinones. The bromine atom can then be further functionalized via cross-coupling reactions to explore and optimize the pharmacological properties of the molecule.
Development of Fluorescent Probes
The dialdehyde functionality can also be utilized in the synthesis of fluorescent probes. Condensation with specific amines or other nucleophiles can lead to the formation of fluorophores whose emission properties are sensitive to their local environment, making them useful for biological imaging and sensing applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature, combining the reactivity of two aldehyde groups with the synthetic handle of a bromine atom, provides a powerful tool for the construction of complex molecular architectures, most notably the pharmaceutically important isoindolinone scaffold. While a comprehensive set of experimental data for this compound is not yet widely available, its predicted properties and reactivity patterns, based on analogous structures, highlight its significant potential for the development of novel therapeutics and advanced materials. As the demand for new and diverse chemical entities in drug discovery continues to grow, the utility of strategic building blocks like this compound is set to increase.
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Spectroscopic and Structural Elucidation of 4-Bromophthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophthalaldehyde, also known as 4-bromo-1,2-benzenedicarboxaldehyde, is an aromatic dialdehyde with the molecular formula C₈H₅BrO₂.[1] The presence of a bromine atom and two ortho-aldehyde groups on the benzene ring makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its structural features suggest potential applications in the development of novel pharmaceuticals, agrochemicals, and materials. The aldehyde functionalities can participate in various condensation reactions, while the bromine atom offers a site for cross-coupling reactions, enabling the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide will provide predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry, drawing parallels with structurally related and well-characterized analogs. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.
Molecular Structure and Properties
The fundamental structure of this compound consists of a benzene ring substituted with a bromine atom and two adjacent aldehyde groups.
Molecular Formula: C₈H₅BrO₂
Molecular Weight: 213.03 g/mol [1]
IUPAC Name: 4-bromo-1,2-benzenedicarboxaldehyde[1]
CAS Number: 13209-32-0[1]
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show signals in the aromatic and aldehyde regions. The three aromatic protons will exhibit splitting patterns due to coupling with their neighbors. The two aldehyde protons are also expected to be distinct due to their different chemical environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |
| ~10.1 | Singlet | 1H | Aldehyde proton (CHO) |
| ~8.0 | Doublet | 1H | Aromatic proton |
| ~7.9 | Doublet of doublets | 1H | Aromatic proton |
| ~7.7 | Doublet | 1H | Aromatic proton |
Note: Predicted chemical shifts are in ppm downfield from TMS in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments. Due to symmetry, eight distinct carbon signals are expected for this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~138 | Aromatic Carbon (C-Br) |
| ~136 | Aromatic Carbon |
| ~135 | Aromatic Carbon |
| ~133 | Aromatic Carbon |
| ~131 | Aromatic Carbon |
| ~130 | Aromatic Carbon |
Note: Predicted chemical shifts are in ppm downfield from TMS in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.
The following diagram illustrates the predicted NMR correlations.
Sources
1H NMR and 13C NMR characterization of 4-Bromophthalaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Bromophthalaldehyde
Introduction
This compound, a halogenated aromatic dialdehyde, serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its utility stems from the reactivity of its two adjacent aldehyde groups and the influence of the bromine substituent on the benzene ring. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information about the molecular structure in solution.
Part 1: Molecular Structure and Symmetry Analysis
The structure of this compound is foundational to understanding its NMR spectra. The molecule consists of a benzene ring substituted with two aldehyde groups (-CHO) at the C1 and C2 positions and a bromine atom at the C4 position.
This 1,2,4-substitution pattern renders the molecule asymmetric. Consequently, all three aromatic protons (H3, H5, H6) and all eight carbon atoms (C1-C6 and two carbonyl carbons) are chemically non-equivalent. This lack of symmetry predicts that the NMR spectra will exhibit the maximum number of possible signals: five distinct signals in the ¹H spectrum (three aromatic, two aldehydic) and eight distinct signals in the ¹³C spectrum.
Caption: Structure of this compound with atom numbering.
Part 2: ¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information on the number, chemical environment, and connectivity of protons in a molecule.
Theoretical Expectations and Spectrum Interpretation
Based on the structure, we anticipate five proton signals:
-
Aldehydic Protons (2H): Two singlets in the highly deshielded region (δ 9.5–10.5 ppm).[1] Their distinct chemical shifts arise from the asymmetric environment created by the bromine atom at the C4 position.
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0–8.5 ppm). Their specific splitting patterns are dictated by spin-spin coupling with neighboring protons.[2]
-
H6: This proton is ortho to the C1 aldehyde and meta to the bromine. It has one ortho-coupled neighbor (H5). Therefore, it is expected to appear as a doublet with a large coupling constant (J_ortho ≈ 7–10 Hz).[3]
-
H5: This proton is ortho to the bromine and meta to the C1 aldehyde. It is coupled to both H6 (ortho, J ≈ 7–10 Hz) and H3 (meta, J_meta ≈ 2–3 Hz).[3] This should result in a doublet of doublets (dd).
-
H3: This proton is ortho to the C2 aldehyde and meta to the bromine. It is coupled to H5 via a small meta-coupling (J ≈ 2–3 Hz). It is expected to appear as a doublet with a small coupling constant.
-
Experimental ¹H NMR Data
Experimental data reported for this compound aligns perfectly with these theoretical predictions.[4] The following data was acquired on a 300 MHz spectrometer using acetonitrile-d₃ (CD₃CN) as the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.43 | Singlet (s) | - | 1H | Aldehyde (CHO) |
| 10.41 | Singlet (s) | - | 1H | Aldehyde (CHO) |
| 8.10 | Doublet (d) | 1.9 | 1H | H3 |
| 8.01-7.97 | Multiplet (m) | - | 1H | H5 |
| 7.88 | Doublet (d) | 8.2 | 1H | H6 |
Table 1: Experimental ¹H NMR Data for this compound in CD₃CN.[4]
Analysis of Experimental Data:
-
The two distinct singlets at δ 10.43 and 10.41 ppm are characteristic of the two non-equivalent aldehydic protons.
-
The signal at δ 7.88 ppm, a doublet with a large J value of 8.2 Hz, is indicative of ortho coupling and is assigned to H6 (coupled to H5).[5]
-
The signal at δ 8.10 ppm, a doublet with a small J value of 1.9 Hz, represents meta coupling and is assigned to H3 (coupled to H5).
-
The multiplet between δ 8.01-7.97 ppm is assigned to H5. This signal is a doublet of doublets, resulting from both ortho coupling to H6 (J ≈ 8.2 Hz) and meta coupling to H3 (J ≈ 1.9 Hz), which is often reported as a multiplet in condensed data formats.[4]
Part 3: ¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (C=O): Two signals are expected in the far downfield region (δ 190–200 ppm), characteristic of aldehyde carbonyls.[6]
-
Aromatic Carbons (sp²): Six signals are expected in the aromatic region (δ 120–150 ppm).
-
C1 & C2 (Aldehyde-bearing): These carbons will be deshielded and appear downfield in the aromatic region.
-
C4 (Bromine-bearing): The carbon directly attached to the bromine will show a signal whose shift is influenced by the halogen's electronegativity and is typically found around δ 125-130 ppm.
-
C3, C5, C6: The remaining carbons will appear at shifts determined by the combined electronic effects of the adjacent substituents.
-
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~193 | Carbonyl (C=O) | Predicted range for aldehyde carbons. |
| ~192 | Carbonyl (C=O) | Predicted range for aldehyde carbons. |
| ~138 | C6 | Deshielded by ortho aldehyde group. |
| ~136 | C1 | Quaternary carbon attached to aldehyde. |
| ~135 | C3 | Deshielded by ortho aldehyde group. |
| ~134 | C2 | Quaternary carbon attached to aldehyde. |
| ~132 | C5 | Influenced by ortho bromine and meta aldehyde. |
| ~128 | C4 | Quaternary carbon attached to bromine. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Part 4: Experimental Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol outlines the essential steps for the characterization of this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetonitrile-d₃, CD₃CN; or DMSO-d₆). The choice of solvent is critical; CD₃CN is recommended to replicate the reference data.[4][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
A relaxation delay (D1) of 1-2 seconds is generally adequate.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet.
-
A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CD₃CN at δ 1.94 ppm for ¹H) or an internal standard like TMS (δ 0.00 ppm).[5]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Identify the peak positions and multiplicities for final analysis.
-
Caption: Standard workflow for NMR sample analysis.
Conclusion
The NMR characterization of this compound is straightforward and provides a unique spectral fingerprint that confirms its identity and purity. The ¹H NMR spectrum is particularly informative, with five distinct signals whose chemical shifts and coupling patterns—notably the ortho-coupled doublet, meta-coupled doublet, and the doublet of doublets in the aromatic region—are in excellent agreement with the 1,2,4-trisubstituted structure. The two separate singlets for the aldehydic protons further confirm the molecule's asymmetry. While experimental ¹³C data is less common, its spectrum can be reliably predicted to show eight unique signals, further corroborating the structure. This guide provides the necessary data and methodological framework for scientists to confidently utilize NMR spectroscopy in the analysis of this important synthetic intermediate.
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A Technical Guide to the FT-IR Analysis of 4-Bromophthalaldehyde
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromophthalaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for identifying and characterizing the functional groups of this important chemical intermediate.
Introduction: The Significance of this compound and the Power of FT-IR
This compound, with the chemical structure C₈H₅BrO₂, is a key aromatic aldehyde utilized in various synthetic pathways, including the development of novel pharmaceutical compounds and functional materials. Its molecular architecture, featuring two aldehyde groups and a bromine substituent on a benzene ring, presents a unique spectroscopic fingerprint that can be effectively elucidated using FT-IR spectroscopy.
FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting the absorption of light at these characteristic frequencies, an FT-IR spectrum is generated, providing invaluable information about the functional groups present in the molecule. This guide will delve into the interpretation of the FT-IR spectrum of this compound, detailing the expected vibrational modes and providing a robust experimental protocol for its analysis.
Interpreting the Vibrational Landscape of this compound
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. A thorough analysis of these bands allows for the unequivocal identification of the molecule. The expected vibrational frequencies for the key functional groups are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Medium | The presence of two distinct peaks, often appearing as shoulders, is highly characteristic of aldehydes (Fermi resonance).[1][2][3] |
| Carbonyl (C=O) | C=O Stretch | 1710 - 1685 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. The presence of two aldehyde groups may lead to a broadening or splitting of this peak.[1][4] |
| Aromatic Ring | C=C Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[5] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at a higher frequency than aliphatic C-H stretches.[5] | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution pattern of the aromatic ring. | |
| Alkyl Halide | C-Br Stretch | < 700 | Medium to Strong | This vibration is found in the lower frequency "fingerprint region" of the spectrum.[6] |
Causality Behind Spectral Features
The position of an absorption band in an FT-IR spectrum is primarily influenced by bond strength and the masses of the atoms involved. For this compound:
-
Aldehyde C-H Stretch: The two distinct peaks arise from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3] This is a hallmark of the aldehyde functional group.
-
Carbonyl C=O Stretch: The strong dipole moment of the C=O bond results in a very intense absorption. Conjugation with the aromatic ring delocalizes the pi electrons, slightly weakening the C=O bond and thus lowering its stretching frequency to the 1710-1685 cm⁻¹ range, as opposed to the ~1730 cm⁻¹ seen in saturated aldehydes.[1][2]
-
Aromatic C=C and C-H Stretches: The rigidity of the benzene ring gives rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bonds on the aromatic ring are stronger than those in alkanes, causing their stretching vibrations to appear at higher wavenumbers (>3000 cm⁻¹).[5]
-
C-Br Stretch: The heavier mass of the bromine atom and the relatively weaker C-Br bond result in a low-frequency stretching vibration, typically found in the fingerprint region of the spectrum.[6]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure the acquisition of a reliable and reproducible FT-IR spectrum of this compound, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a highly recommended technique for solid samples due to its minimal sample preparation requirements and excellent reproducibility.[7][8]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[9]
-
Acquire a background spectrum. This is a critical step to account for atmospheric and instrumental interferences. The background spectrum should be a flat line with minimal noise.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal. A few milligrams of the powder is sufficient.[10]
-
Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
-
Data Acquisition:
-
Set the desired spectral acquisition parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure that all absorption peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the expected vibrational frequencies to confirm the identity and purity of the this compound.
-
Visualization of the Analytical Workflow
The logical flow of the FT-IR analysis can be visualized as follows:
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy stands as a powerful and efficient tool for the structural elucidation of this compound. By understanding the characteristic vibrational frequencies of its aldehyde, aromatic, and bromo functional groups, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The ATR-FTIR methodology outlined in this guide provides a robust and reliable framework for obtaining high-quality spectral data, ensuring the scientific integrity of experimental results in research and drug development settings.
References
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- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
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- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Gammadata. (n.d.). Tips for ATR Sampling.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- PubChem. (n.d.). Phthalaldehyde.
- University of California, Los Angeles. (n.d.). IR: aldehydes.
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An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Bromophthalaldehyde
This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromophthalaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights into the electronic properties of this substituted aromatic aldehyde.
Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Aldehydes
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule.[1][2] For aromatic aldehydes such as this compound, this method provides critical information about the π-electron system of the benzene ring and the influence of substituents—in this case, two aldehyde groups and a bromine atom. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.[1][2] The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, making UV-Vis spectroscopy an invaluable tool for structural elucidation and quantitative analysis.
This compound (C₈H₅BrO₂) is a bifunctional aromatic compound featuring a benzene ring substituted with a bromine atom and two adjacent aldehyde (-CHO) groups.[3] The interplay of these functional groups dictates the molecule's electronic transitions and, consequently, its UV-Vis absorption spectrum. Understanding this spectrum is crucial for applications ranging from synthetic chemistry monitoring to its potential use as a building block in pharmaceutical and materials science.
Theoretical Framework: Electronic Transitions in this compound
The UV-Vis absorption spectrum of this compound is primarily governed by electronic transitions involving π and non-bonding (n) electrons associated with the benzene ring and the carbonyl groups of the aldehydes. The key transitions are:
-
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[4] In aromatic systems, these transitions are typically intense (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region.[5][6] For substituted benzenes, there are typically two main π → π* bands, often referred to as the E-band (higher energy) and the K-band (lower energy).
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital of the C=O bond.[4] These transitions are characteristically weak (low molar absorptivity) because they are often symmetry-forbidden.[4] They appear at longer wavelengths (lower energy) compared to the π → π* transitions.[4]
The presence of the bromine atom and the two aldehyde groups on the benzene ring significantly influences the energy of these transitions through electronic effects:
-
Aldehyde Groups (-CHO): The carbonyl groups act as chromophores and are also electron-withdrawing groups. Their conjugation with the benzene ring extends the π-system, which generally leads to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.
-
Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect. It is an inductively electron-withdrawing atom but also has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This resonance effect can also contribute to a bathochromic shift of the aromatic π → π* bands.
Based on analogous substituted benzaldehydes, the UV-Vis spectrum of this compound is expected to exhibit strong absorptions in the 200-300 nm region, attributable to the π → π* transitions of the substituted benzene ring, and a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl groups.[5][6]
Figure 2: Experimental workflow for UV-Vis analysis.
Interpretation of the Expected Spectrum
While an experimental spectrum for this compound is not readily available in the public domain, we can predict its key features based on the spectra of similar compounds like other substituted benzaldehydes. [5][6] The spectrum is expected to be dominated by a strong absorption band in the 250-280 nm range, which can be assigned to the primary π → π* transition of the substituted aromatic ring. A second, less intense π → π* transition may appear as a shoulder or a distinct band at a slightly shorter wavelength. The n → π* transition of the carbonyl groups is anticipated to be a weak band or shoulder at a longer wavelength, likely in the 300-350 nm region.
Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
| π → π | ~ 260 - 280 | > 10,000 | Primary aromatic band (K-band) |
| π → π | ~ 220 - 240 | > 8,000 | Secondary aromatic band (E-band) |
| n → π* | ~ 310 - 340 | < 500 | Carbonyl group transition (R-band) |
Influence of Solvent Polarity
The choice of solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. [7][8]
-
For π → π* transitions , increasing the polarity of the solvent typically results in a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
-
For n → π* transitions , increasing solvent polarity generally leads to a hypsochromic (blue) shift. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength. [8] Therefore, when comparing the spectrum of this compound in a non-polar solvent like hexane to a polar solvent like ethanol, a blue shift of the n → π* band and a red shift of the π → π* bands would be expected.
Conclusion
The UV-Vis absorption spectrum of this compound provides a detailed electronic fingerprint of the molecule. The spectrum is characterized by intense π → π* transitions of the substituted aromatic system and a weak, longer-wavelength n → π* transition of the two carbonyl groups. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality spectral data. A thorough understanding of the electronic transitions and the influence of solvent effects, as discussed, is essential for the accurate interpretation of the spectrum and for leveraging this information in various scientific and industrial applications.
References
- PubChem. (n.d.). 4-Bromobenzaldehyde.
- Chalk, S. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry.
- Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
- Bouya, H., Al Rashidi, M., Roth, E., Salghi, R., & Chakir, A. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(39), 17426-17434.
- TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?.
- Scribd. (n.d.). UV Choice of Solvent and Solvent Effect.
- ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and....
- Clark, J. (n.d.). The Beer-Lambert Law. Chemguide.
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An In-depth Technical Guide to the Solubility of 4-Bromophthalaldehyde in Common Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 4-Bromophthalaldehyde (C₈H₅BrO₂), a crucial intermediate in synthetic organic chemistry and drug development. Recognizing the scarcity of publicly available quantitative data, this document synthesizes information from physicochemical property databases, foundational chemical principles, and established laboratory protocols. It offers a predictive solubility profile across a range of common organic solvents, explains the underlying molecular interactions, and provides a robust experimental workflow for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.
Introduction: The Critical Role of Solubility in a Synthetic Context
This compound is a substituted aromatic dialdehyde whose utility in organic synthesis is significant. It serves as a versatile building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The successful execution of reactions involving this compound—from reaction setup and purification by crystallization to formulation and analytical characterization—is fundamentally dependent on an accurate understanding of its solubility.
The selection of an appropriate solvent is one of the most critical decisions in process chemistry. An ideal solvent will not only dissolve reactants to facilitate a homogenous reaction environment but may also influence reaction rates, equilibria, and even stereochemical outcomes. Furthermore, solubility dictates the feasibility of purification techniques; for recrystallization, a solvent must be chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This guide provides the foundational knowledge required to make these critical decisions with confidence.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first understand its molecular structure and inherent chemical properties. These characteristics govern the types and strengths of intermolecular forces it can form with solvent molecules.
-
Molecular Formula: C₈H₅BrO₂
-
Molecular Weight: 213.03 g/mol [1]
-
Structure: The molecule consists of a benzene ring functionalized with two adjacent (ortho) aldehyde (-CHO) groups and a bromine atom.
-
Polarity: The presence of two electronegative oxygen atoms in the carbonyl groups and the bromine atom creates significant bond dipoles, resulting in a distinctly polar molecule. The aromatic ring itself is non-polar. This duality is key to its solubility behavior.
-
Hydrogen Bonding: this compound possesses two hydrogen bond acceptors (the oxygen atoms of the carbonyls) but lacks hydrogen bond donors.[2] This means it can accept hydrogen bonds from protic solvents like alcohols.
-
Lipophilicity (XLogP3): 1.5 - 2.074.[1][2][3] The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A value in this range indicates a moderate preference for lipophilic (non-polar) environments over aqueous ones, though it is not extremely non-polar.
The interplay of these properties is visualized in the diagram below, illustrating how different structural features influence the molecule's interaction with various solvent classes.
Caption: Intermolecular forces governing the solubility of this compound.
Predicted Solubility Profile
Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be mutually soluble, we can establish a predictive solubility profile for this compound.[4][5] The general rule is that solvents with dielectric constants greater than 5 are considered polar.[6]
The following table summarizes the predicted solubility across several classes of common organic solvents, ranked generally from most to least effective.
| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Very High | Exceptionally strong dipole; effectively solvates a wide range of polar organic compounds. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Very High | High polarity and ability to solvate both polar groups and the aromatic ring. | |
| Acetonitrile | 37.5 | 5.8 | High | Strong dipole interacts favorably with the polar aldehyde groups. | |
| Acetone | 20.7 | 5.1 | High | The polar carbonyl group of acetone has strong dipole-dipole interactions with the aldehyde groups. | |
| Polar Protic | Methanol | 32.7 | 5.1 | High | The hydroxyl group can hydrogen-bond with the aldehyde oxygens, and its polarity is well-matched. |
| Ethanol | 24.5 | 4.3 | High | Similar to methanol, provides favorable hydrogen bonding and dipole-dipole interactions. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 4.0 | High | The ether oxygen acts as a hydrogen bond acceptor, and its cyclic structure provides good solvation. |
| Esters | Ethyl Acetate | 6.0 | 4.4 | Moderate to High | Possesses both polar (ester) and non-polar (ethyl) regions, allowing it to solvate the entire molecule effectively. |
| Chlorinated | Dichloromethane (DCM) | 9.1 | 3.1 | Moderate to High | Moderate polarity is suitable for solvating both the polar functional groups and the non-polar ring. |
| Chloroform | 4.8 | 4.1 | Moderate | Its polarity and ability to form weak hydrogen bonds with the carbonyls contribute to solubility. | |
| Aromatic | Toluene | 2.4 | 2.4 | Moderate to Low | The aromatic ring can engage in π-π stacking with the solute's benzene ring, but the overall polarity mismatch limits high solubility. |
| Aliphatic | Hexane | 1.9 | 0.1 | Low / Insoluble | As a non-polar solvent, it cannot effectively solvate the highly polar aldehyde functional groups. |
Experimental Protocol for Solubility Determination
To validate the predicted profile and obtain practical, semi-quantitative data, the following robust experimental protocol is recommended. This procedure is designed to be self-validating and provides a clear, reproducible method for assessing solubility.
Objective
To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at ambient temperature (approx. 25°C).
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance (±0.1 mg)
-
Vortex mixer
-
Small glass test tubes (e.g., 13x100 mm) with caps
-
Calibrated positive displacement micropipettes or glass pipettes
-
Spatula
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Safety Precautions
-
Conduct all operations within a certified chemical fume hood to avoid inhalation of solvent vapors or solid dust.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use. 4-Bromobenzaldehyde, a similar compound, is listed as causing skin and eye irritation and may cause respiratory irritation.[7] Assume similar hazards.
-
Avoid contact with skin and eyes. Wear appropriate PPE at all times.
Experimental Workflow
Caption: Standard workflow for semi-quantitative solubility determination.
Step-by-Step Procedure
-
Preparation: Label a clean, dry test tube for each solvent to be tested.
-
Weighing: Tare the analytical balance with a test tube. Using a spatula, carefully add approximately 10.0 mg of this compound to the tube. Record the exact mass.
-
Initial Solvent Addition: Add 0.2 mL of the first solvent to the test tube.
-
Mixing: Securely cap the test tube and vortex the mixture at high speed for 60 seconds.
-
Observation 1: Allow any air bubbles to settle. Visually inspect the solution against a well-lit background. If the solution is completely clear with no visible solid particles, the compound is highly soluble.
-
Classification 1 (Highly Soluble): If the solid is fully dissolved, record the solubility as ">50 mg/mL". Proceed to the next solvent.
-
Second Solvent Addition: If undissolved solid remains, add an additional 0.8 mL of the same solvent to bring the total volume to 1.0 mL.
-
Mixing 2: Recap the tube and vortex again for 60 seconds.
-
Observation 2: Visually inspect the solution again.
-
Classification 2 (Soluble/Sparingly Soluble):
-
If the solid is now fully dissolved, record the solubility as "Soluble" (approx. 10 mg/mL).
-
If a significant portion has dissolved but some solid remains, record as "Sparingly Soluble".
-
If the solid appears largely unaffected, record as "Insoluble" (<10 mg/mL).
-
-
Repeat: Repeat steps 1-10 for each solvent of interest.
Conclusion and Practical Implications
The solubility of this compound is governed by its moderately polar nature, stemming from its two aldehyde groups and bromine substituent. It is predicted to be highly soluble in polar aprotic solvents like DMSO, DMF, and acetone, as well as polar protic solvents such as methanol and ethanol. Its solubility is expected to decrease in less polar media like toluene and to be poor in non-polar aliphatic hydrocarbons like hexane.
This understanding is paramount for practical applications:
-
Reaction Chemistry: For homogeneous reactions, solvents like THF, acetonitrile, or DMF are excellent choices.
-
Purification: A mixed-solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, could be effective for recrystallization. The compound would be dissolved in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) while hot, and the "poor" solvent (e.g., Hexane) would be added to induce precipitation upon cooling.
-
Analytical Chemistry: For techniques like NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ would be appropriate choices based on the predicted high solubility.
The provided experimental protocol offers a reliable method for confirming these predictions and tailoring solvent selection to the specific concentration requirements of any given research or development task.
References
- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
- Vertex AI Search. Polarity of Solvents.
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- EXPERIMENT 1 DETERMIN
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- EXPERIMENT: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 4-Bromophthalaldehyde for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Bromophthalaldehyde (4-bromo-1,2-benzenedicarbaldehyde), a versatile building block with significant potential in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the critical experimental and computational methodologies required for its determination and offers expert insights into its anticipated structural features. We delve into the rationale behind synthetic and crystallization strategies, the procedural intricacies of single-crystal X-ray diffraction (SCXRD), and the subsequent analysis of intermolecular interactions, with a particular focus on the influential role of the bromine substituent. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to undertake and interpret the crystal structure analysis of this compound and analogous halogenated aromatic compounds, thereby accelerating the design of novel therapeutics.
Introduction: The Significance of this compound in Drug Discovery
Ortho-phthalaldehydes are a class of aromatic dialdehydes that serve as valuable precursors in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures.[1] Their utility is particularly pronounced in pharmaceutical research, where they function as versatile intermediates for the creation of novel drug candidates.[2] The introduction of a bromine atom onto the phthalaldehyde scaffold, yielding this compound, imparts unique physicochemical properties that are highly advantageous in drug design.
The presence of bromine can enhance a molecule's therapeutic activity, favorably influence its metabolic profile, and increase its duration of action.[3][4] This is, in part, due to the phenomenon of halogen bonding, a directional non-covalent interaction that can significantly impact molecular recognition and binding affinity at the active sites of biological targets.[3][5] A thorough understanding of the three-dimensional structure of this compound at the atomic level is, therefore, a prerequisite for its rational application in the design and synthesis of next-generation pharmaceuticals. This guide provides a roadmap for achieving and interpreting this critical structural information.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of this compound
While various methods for the synthesis of substituted ortho-phthalaldehydes have been reported, a reliable route to this compound can be adapted from established protocols.[6] A plausible and efficient synthetic pathway is outlined below. The rationale behind this multi-step synthesis is to introduce the aldehyde functionalities from a more stable precursor, mitigating the challenges associated with the direct oxidation of less stable intermediates.
Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of a Suitable Precursor: The synthesis can commence with a commercially available phthalide or a related precursor. Bromination is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide. The reaction mixture is typically heated under reflux to facilitate the reaction.
-
Step 2: Conversion to the Dibromide: The resulting brominated phthalide is then converted to the corresponding α,α'-dibromo-o-xylene derivative. This can be accomplished through a variety of standard organic transformations.
-
Step 3: Hydrolysis to the Dialdehyde: The final step involves the hydrolysis of the dibromide to yield this compound. This is often carried out using a mild base, such as sodium bicarbonate or potassium carbonate, in an aqueous-organic solvent system.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the high-purity this compound required for crystallization trials.
Single Crystal Growth of this compound
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis. A systematic approach involving the screening of various crystallization conditions is paramount.
Crystallization Methodologies:
-
Slow Evaporation: This is the most common and often successful technique. A saturated solution of this compound in a suitable solvent or solvent mixture is prepared and allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: This method involves the slow diffusion of a "poor" solvent (in which the compound is less soluble) into a solution of the compound in a "good" solvent. This gradually reduces the solubility and promotes crystal growth.
-
Vapor Diffusion: Similar to solvent diffusion, this technique involves placing a solution of the compound in a sealed container with a vial of a more volatile "poor" solvent. The vapor from the poor solvent slowly diffuses into the solution, inducing crystallization.
Solvent Selection Rationale:
The choice of solvent is critical. A range of solvents with varying polarities should be screened. For a molecule like this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene, as well as their mixtures, would be appropriate starting points. The ideal solvent is one in which the compound has moderate solubility, allowing for the slow and ordered growth of crystals.
Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SCXRD Experimental Workflow
The workflow for a typical SCXRD experiment is systematic and requires careful execution at each stage.
Step-by-Step Methodology for SCXRD Analysis:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Data Integration and Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to yield a set of unique reflection data.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like this compound, this is typically achieved using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.
Prospective Crystal Structure of this compound: An Analysis of Intermolecular Interactions
In the absence of an experimentally determined structure, we can predict the key features of the crystal packing of this compound based on the principles of crystal engineering and the known behavior of brominated aromatic compounds.
Anticipated Crystallographic Parameters
The crystallographic parameters will be determined from the SCXRD data. A hypothetical summary is presented in the table below, which would be populated with experimental data upon successful structure determination.
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β≈90-120° (Monoclinic) | The angles of the unit cell. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
The Dominant Role of Halogen Bonding
A key feature in the crystal packing of this compound is expected to be the presence of halogen bonds. The bromine atom possesses an electrophilic region, known as a σ-hole, which can interact favorably with nucleophilic atoms, such as the oxygen atoms of the aldehyde groups in neighboring molecules.[9][10][11] These C-Br···O halogen bonds are highly directional and can play a crucial role in directing the self-assembly of the molecules in the solid state.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][13] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. For this compound, the Hirshfeld surface analysis is expected to reveal significant contributions from:
-
Br···O/O···Br contacts: Indicative of the aforementioned halogen bonds.
-
H···Br/Br···H contacts: Representing weaker C-H···Br interactions.
-
H···O/O···H contacts: Corresponding to C-H···O hydrogen bonds.
-
H···H contacts: Arising from van der Waals interactions.
-
C···C contacts: Indicative of π-π stacking interactions between the aromatic rings.
Implications for Drug Development
The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug development:
-
Rational Drug Design: A precise understanding of the molecule's three-dimensional shape and the nature of its intermolecular interactions provides a solid foundation for the rational design of new drug candidates. The directional nature of halogen bonds can be exploited to achieve specific and high-affinity binding to target proteins.
-
Structure-Activity Relationship (SAR) Studies: The crystal structure provides crucial data for SAR studies, enabling researchers to understand how modifications to the molecular structure affect its biological activity.
-
Polymorphism Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs) of a compound. Since polymorphs can have different physical properties, such as solubility and bioavailability, a thorough understanding of the solid-state landscape is essential for pharmaceutical development.
-
Fragment-Based Drug Discovery: this compound can be used as a fragment in fragment-based drug discovery campaigns. Its crystal structure would provide valuable information for the design of larger, more potent molecules.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide has provided a comprehensive overview of the necessary methodologies and a predictive analysis of its key structural features. The synthesis and crystallization of this compound, followed by a rigorous single-crystal X-ray diffraction analysis, will undoubtedly provide invaluable insights for the drug development community. The anticipated prevalence of halogen bonding and other non-covalent interactions in its crystal lattice underscores the importance of a detailed structural understanding for the rational design of novel therapeutics. The framework presented herein serves as a robust guide for researchers embarking on the structural elucidation of this compound and other halogenated aromatic compounds, paving the way for their effective utilization in the advancement of medicinal chemistry.
References
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- CCDC. (n.d.). The Cambridge Crystallographic Data Centre.
- Erdelyi, M. (2012). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 45(8), 1335-1345. [Link][11]
- Fourmigué, M. (2009). Halogen Bonding in Crystal Engineering. Crystals, 1(1), 18-35. [Link][5]
- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Li, X., et al. (2020). Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization. Methods in Enzymology, 639, 237-261. [Link][18]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). O-Phthalaldehyde in Pharmaceutical Development: A Crucial Intermediate.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Al-Omary, F. A. M., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Crystals, 14(1), 17. [Link][13][20]
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- SERC Carleton. (2007). Single-crystal X-ray Diffraction.
- Kertesz, M. (2015). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 43(29), 3670-3684. [Link]
- Huke, V. T., et al. (2015). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene.
- Vicente, J., et al. (2022). Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde. Molecules, 27(19), 6599. [Link][22]
- Molcanov, K., & Kojić-Prodić, B. (2016). Aldehyde Substituted Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical Properties. Journal of Fluorescence, 26(5), 1835-1847. [Link][23][24]
- Gurbanov, A. V., et al. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Walailak Journal of Science and Technology, 17(8), 819-828. [Link][25]
- Google Patents. (n.d.). Aromatic compounds and their use in medical applications.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link][3]
- Wikipedia. (n.d.). Phthalaldehyde.
- De Borggraeve, W. M., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 733-739. [Link][6]
- Gyimesi-Forrás, K., et al. (2005). Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for alpha-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases. Journal of Chromatography A, 1083(1-2), 80-88. [Link][28]
- Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent.
- Lu, Y., et al. (2025). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. [Link][30]
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- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
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- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
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A Researcher's Guide to Sourcing High-Purity 4-Bromophthalaldehyde: Supplier Evaluation and Quality Verification
Abstract
4-Bromophthalaldehyde (CAS No. 13209-32-0) is a pivotal building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical agents and complex organic materials.[1][2] The presence of ortho-dialdehyde functionality combined with a bromine substituent offers a versatile platform for constructing heterocyclic scaffolds and engaging in cross-coupling reactions. However, the success of these sensitive synthetic applications is critically dependent on the purity of the starting material. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the commercial landscape of high-purity this compound. We will explore the key quality attributes, compare leading analytical methods for purity verification, and offer a systematic approach to supplier selection and in-house quality control.
The Critical Role of Purity in Applications
This compound, with the molecular formula C₈H₅BrO₂, is an aromatic dialdehyde whose utility is directly linked to the reactivity of its functional groups.[1][3] In pharmaceutical research, it serves as a precursor for synthesizing molecules with potential therapeutic activities, such as novel inhibitors or receptor antagonists. The bromine atom provides a handle for modifications via reactions like the Suzuki or Heck couplings, allowing for the construction of complex biaryl structures.
The dialdehyde moiety is reactive towards amines and other nucleophiles, making it a key component in multicomponent reactions to build diverse molecular libraries for drug discovery.[4] The purity of this compound in these contexts is not merely a matter of yield optimization; it is fundamental to the integrity of the research.
Consequences of Impurities:
-
Side Reactions: Residual starting materials or by-products from synthesis (e.g., isomeric impurities, incompletely oxidized precursors) can compete in subsequent reactions, leading to a complex mixture of unintended products.
-
Inaccurate Stoichiometry: An overestimation of purity leads to incorrect molar calculations, affecting reaction kinetics, yield, and reproducibility.
-
Toxicological Risks: In drug development, unidentified impurities can carry their own pharmacological or toxicological profiles, complicating preclinical and clinical assessments.[5]
-
Catalyst Poisoning: Trace impurities can sometimes deactivate sensitive catalysts used in downstream applications.
Defining "High-Purity": Key Analytical Metrics and Supplier Documentation
When sourcing this compound, it is crucial to look beyond a simple percentage on a product page. A reputable supplier should provide comprehensive documentation, primarily a Certificate of Analysis (CofA), that details the purity and the methods used for its determination.
Deconstructing the Certificate of Analysis (CofA)
A thorough CofA is a self-validating document that provides batch-specific data. While a specific CofA for this compound is not publicly available for this guide, a quality CofA from a reliable vendor should contain the following information, similar to those provided for other research chemicals.[1][6]
-
Product Identification: Full chemical name, CAS number (13209-32-0), molecular formula, and lot number.
-
Purity Assay: The primary purity value (e.g., >98%). Crucially, the analytical method used (e.g., HPLC, GC, qNMR) must be specified. An area percentage from a chromatographic method is a relative purity measure, whereas qNMR provides an absolute purity value.[7]
-
Spectroscopic Data: Confirmation of identity via methods like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.
-
Physical Properties: Appearance (e.g., White to off-white powder), and sometimes melting point.
-
Date of Release/Retest: Indicates the freshness of the batch and its quality control timeline.
A Comparative Overview of Purity Assessment Techniques
Understanding the analytical techniques used to assess purity is essential for interpreting a CofA and for performing in-house verification. Each method offers distinct advantages and limitations for analyzing a molecule like this compound.[8][9][10]
| Technique | Principle | Advantages for this compound | Limitations & Considerations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary and liquid mobile phase. | Excellent for quantifying the main component and non-volatile or thermally sensitive impurities. High precision and sensitivity with UV detection.[8][11] | Purity is often a relative "area %" unless a certified reference standard is used for calibration. Method development (column, mobile phase) is crucial. |
| GC (Gas Chromatography) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for separating volatile impurities like residual solvents or isomeric by-products.[8] | This compound may require derivatization to improve volatility and thermal stability. High temperatures can cause degradation.[9] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity measurement without needing a specific standard for the analyte.[6] It is orthogonal to chromatographic methods.[7] | Requires a high-purity internal standard and a high-field NMR spectrometer. Lower throughput than chromatography. |
| MS (Mass Spectrometry) | Measures mass-to-charge ratio of ionized molecules. | Confirms molecular weight (Exact Mass: 211.94729 Da).[1][12] When coupled with GC or LC, it is powerful for identifying unknown impurities. | Not inherently quantitative without proper calibration. |
Commercial Supplier Landscape
The market for this compound includes a range of suppliers, from large, well-known chemical corporations to smaller, specialized manufacturers and distributors. The following table provides a comparative, though not exhaustive, list of commercial sources. Researchers should always request a batch-specific CofA before purchase.
| Supplier/Platform | Advertised Purity | Typical Documentation Offered | Notes |
| DempoChem | ≥98%[12] | States availability of CofA, NMR, MS, and HPLC data upon inquiry.[12] | Appears to be a manufacturer or key distributor focused on drug development services.[12] |
| BOC Sciences | 95%[] | General product information. States operation under GMP and ISO standards.[14] | A global supplier of a wide range of chemicals for research and pharmaceutical industries.[] |
| Accela ChemBio Inc. | ≥95% | Provides a link for CofA and SDS on the product page. | Lists the product for R&D use only. |
| Parchem | Not specified. | Request-based documentation. ISO certified.[2] | A distributor of specialty chemicals. |
| CHEMLYTE SOLUTIONS CO.,LTD (via ECHEMI) | Industrial Grade (Purity not specified) | Basic product information.[3] | A China-based manufactory listed on a chemical trading platform.[3] |
Note: This information is based on publicly available data and may change. Direct inquiry with the supplier is always recommended.
Protocol for In-House Quality Verification
Upon receiving a new batch of this compound, performing an independent quality verification is a critical step to ensure experimental integrity. A combination of ¹H NMR for structural confirmation and HPLC for purity assessment provides a robust, self-validating system.
Workflow for Incoming Material QC
The following diagram outlines a logical workflow for the quality control assessment of a newly received batch of this compound.
Experimental Protocol: ¹H NMR for Structural Confirmation
This protocol is adapted from standard procedures for analyzing aromatic aldehydes.[6]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis & Interpretation:
-
Aldehyde Protons: Expect two singlets or sharp doublets in the downfield region, typically δ 9.8-10.5 ppm. The ortho-relationship of the two aldehyde groups will influence their exact chemical shift and may result in slight coupling to the adjacent aromatic proton.
-
Aromatic Protons: Expect three protons in the aromatic region (δ 7.5-8.5 ppm). The substitution pattern should give rise to a predictable splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). The spectrum should be compared to reference spectra of similar compounds like 4-bromobenzaldehyde to ensure consistency.[7][]
-
Absence of Impurity Signals: The spectrum should be free of significant signals corresponding to residual solvents or synthetic precursors.
-
Experimental Protocol: RP-HPLC for Purity Assay
This method is based on general protocols for analyzing brominated aromatic compounds by reversed-phase (RP) HPLC.[8][9][11]
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of acetonitrile (ACN) to make a 1 mg/mL solution.
-
Further dilute this solution with the mobile phase to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Calculate the purity using the area percent method: Purity (%) = (Peak Area of Analyte / Total Peak Area of All Peaks) * 100.
-
This provides a relative purity value that is excellent for quality control and batch-to-batch comparison. The impurity profile should be examined for any new or significant peaks compared to previous batches.
-
Conclusion
Sourcing high-purity this compound is a critical prerequisite for reproducible and reliable research in drug discovery and materials science. A procurement strategy based solely on cost or advertised purity is insufficient. A thorough evaluation of supplier-provided documentation, particularly the batch-specific Certificate of Analysis, is the first essential step. Furthermore, implementing a routine in-house quality verification protocol, leveraging orthogonal analytical techniques like ¹H NMR and RP-HPLC, provides the ultimate assurance of material identity and purity. By adopting this rigorous, evidence-based approach, researchers can mitigate risks associated with impurities, ensuring that their synthetic outcomes are both valid and robust.
References
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- ACCELA CHEMBIO INC. (n.d.). 13209-32-0 this compound.
- de Mol, E., Faber, K., & Ruijter, E. (2013). Multicomponent reactions - opportunities for the pharmaceutical industry. Drug Discovery Today: Technologies, 10(1), e15-e20. [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- Wigman, L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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- Krick, A., Kehraus, S., Gerhards, C., Hart, M., Schlegel, I., & König, G. M. (2019).
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Safety and handling precautions for 4-Bromophthalaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Potential and Precaution
This compound stands as a valuable bifunctional building block in the synthetic chemist's arsenal. Its unique arrangement of two aldehyde moieties on a brominated benzene ring makes it a sought-after precursor for a diverse range of heterocyclic structures, particularly in the realm of medicinal chemistry and materials science. The dual reactivity of the aldehyde groups, coupled with the potential for further functionalization at the bromine-substituted position, opens avenues for constructing complex molecular architectures, including isoquinolines and other pharmacologically relevant scaffolds.[1][2] However, this very reactivity, which makes it so useful, also necessitates a profound respect for its potential hazards. This guide is crafted not as a rigid set of rules, but as a technical deep-dive into the why behind the how of safely handling this compound. By understanding its chemical personality—its reactivity, its potential toxicological profile, and its incompatibilities—the researcher can harness its synthetic utility while ensuring the highest standards of laboratory safety.
Physicochemical Characteristics and Hazard Identification
A foundational understanding of a chemical's physical properties is the first step in a comprehensive safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrO₂ | [3] |
| Molecular Weight | 213.03 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 99-100 °C | [4] |
| Solubility | Data not readily available; likely soluble in common organic solvents. | |
| CAS Number | 13209-32-0 | [3] |
GHS Hazard Classification:
While a universally harmonized GHS classification is not consistently reported across all suppliers, a synthesis of available Safety Data Sheets (SDS) points to the following primary hazards:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
It is imperative to consult the specific SDS provided by your supplier for the most accurate and up-to-date hazard information.
Toxicological Profile: An Evidence-Based Approach to Risk Assessment
A crucial aspect of scientific integrity in safety is to acknowledge the limits of available data. As of the writing of this guide, specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not available in the public domain.[5] In such instances, a prudent and scientifically sound approach is to engage in predictive toxicology , where the known toxicological profiles of structurally analogous compounds are used to inform the risk assessment of the compound .[6][7]
The Case of ortho-Phthalaldehyde (OPA): A Close Structural Analog
The most relevant structural analog to this compound is ortho-phthalaldehyde (OPA), which lacks the bromine substituent. OPA has been extensively studied, particularly due to its use as a high-level disinfectant and as a replacement for glutaraldehyde. These studies provide critical insights into the potential hazards of the phthalaldehyde core structure.
-
Respiratory Sensitization: Inhalation studies on OPA have demonstrated its potential to act as a respiratory sensitizer.[8] This means that repeated exposure, even at low concentrations, can lead to an allergic respiratory response, such as asthma. The mechanism is believed to involve the high reactivity of the aldehyde groups with biological amines (e.g., in proteins), forming haptens that can trigger an immune response.
-
Skin Sensitization and Irritation: OPA is a known skin irritant and a potent dermal sensitizer. Direct contact can lead to allergic contact dermatitis.
-
Ocular and Respiratory Irritation: As a dialdehyde, OPA is a severe irritant to the eyes and mucous membranes of the respiratory tract.
Causality: The toxicity of phthalaldehydes is intrinsically linked to the high electrophilicity of the two aldehyde carbons. These groups readily react with nucleophilic sites on biomolecules, particularly the amine groups of amino acids in proteins and the thiol groups of cysteine residues. This covalent modification can alter protein structure and function, leading to cellular damage, and can trigger immune responses, resulting in sensitization.
The Influence of the Bromine Substituent
The presence of a bromine atom on the aromatic ring is not electronically neutral and can be expected to influence the molecule's toxicological profile. While specific data is lacking, the following points should be considered:
-
Modified Reactivity: The bromine atom is an electron-withdrawing group via induction, which can slightly increase the electrophilicity of the aldehyde carbons, potentially enhancing its reactivity with biological nucleophiles.
-
Metabolism and Persistence: Halogenated aromatic compounds can be persistent in the environment and may have different metabolic pathways compared to their non-halogenated counterparts.[9] The carbon-bromine bond can, under certain metabolic conditions, be a site of oxidative metabolism, potentially leading to the formation of reactive intermediates.
Given these considerations, it is prudent to assume that this compound presents, at a minimum, the same respiratory and skin sensitization hazards as OPA, with the potential for modified potency.
Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: If the experimental design allows, consider if a less hazardous reagent can be used. However, for many synthetic targets, the unique structure of this compound is essential.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powder and protects the user from inhaling this potent respiratory irritant and sensitizer.
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all experiments involving this reagent. Ensure all personnel are trained on the specific hazards and the developed SOP.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully to provide adequate protection.
Personal Protective Equipment (PPE) - A Self-Validating System
| PPE Item | Specification | Rationale (Causality) |
| Gloves | Nitrile gloves (check manufacturer's breakthrough time data). Double-gloving is recommended when handling the pure solid or concentrated solutions. | To prevent skin contact, which can cause irritation and dermal sensitization. Nitrile provides good protection against many organic compounds. |
| Eye Protection | Chemical splash goggles. | To protect against airborne powder and splashes of solutions. Standard safety glasses do not provide a sufficient seal. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with long sleeves. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with P100 (particulate) cartridges may be required for weighing large quantities or if there is a potential for aerosol generation. Consult your institution's EHS department. | To prevent inhalation of the fine powder, which is a respiratory irritant and potential sensitizer. This is especially critical for individuals with pre-existing respiratory conditions. |
Standard Operating Procedures: From Weighing to Reaction Quenching
The following protocols are designed to be self-validating systems, where each step is a checkpoint for safe practice.
Workflow for Handling Solid this compound
Caption: Step-by-step workflow for safely weighing solid this compound.
Illustrative Experimental Protocol: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
This protocol illustrates the synthesis of a substituted tetrahydroisoquinoline, a common application for this compound. The safety precautions are integrated directly into the procedure.[4]
Reaction: this compound + β-arylethylamine → Substituted Tetrahydroisoquinoline
-
Reagent Preparation (in fume hood):
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Following the solid handling protocol (4.1), weigh 1.0 equivalent of this compound and add it to the flask.
-
Add the appropriate solvent (e.g., toluene or dichloromethane). Stir to dissolve.
-
-
Addition of Amine (in fume hood):
-
Dissolve 1.0 equivalent of the desired β-arylethylamine in the reaction solvent.
-
Add the amine solution to the stirred solution of this compound at room temperature. The reaction of aldehydes with primary amines can be exothermic; for larger scale reactions, consider cooling the flask in an ice bath during the addition.[8][10][11]
-
-
Acid Catalysis and Reflux (in fume hood):
-
Add the acid catalyst (e.g., trifluoroacetic acid, catalytic amount) to the reaction mixture.
-
Heat the reaction to reflux using a heating mantle and a temperature controller. Ensure the condenser is properly supplied with coolant.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification (in fume hood):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a basic aqueous solution (e.g., saturated sodium bicarbonate). CAUTION: This will neutralize the acid catalyst and can cause gas evolution. Add the quenching agent slowly and with good stirring.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Reactivity, Incompatibilities, and Decomposition Hazards
-
Reactivity with Nucleophiles: As a dialdehyde, this compound is highly reactive towards nucleophiles, especially primary amines, which will readily form imines.[8][10][11][12] This is the basis for its utility in reactions like the Pictet-Spengler synthesis.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: Can catalyze aldol-type condensation reactions, which may be uncontrolled and exothermic. Can also promote decomposition.
-
Strong Acids: While used catalytically, strong, concentrated acids can cause polymerization and decomposition.
-
-
Thermal Decomposition: When heated to decomposition, this compound will emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[13] The thermal decomposition of other brominated aromatic compounds is known to potentially produce polybrominated dibenzofurans or dibenzodioxins, which are highly toxic and persistent organic pollutants.[9][14] While the specific risk for this compound is not quantified, it underscores the importance of avoiding overheating and ensuring adequate ventilation.
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. Because this compound is a sensitizer, it is crucial to avoid any future skin contact.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or the powder is airborne.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid raising dust.
-
Decontaminate the spill area with a suitable solvent, and place all cleaning materials into the hazardous waste container.
-
Storage and Disposal: Completing the Lifecycle
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde groups.
-
Disposal: Dispose of unused this compound and any contaminated materials as halogenated organic hazardous waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.
Lessons from the Field: Why Protocols Matter
Laboratory accidents often result from a deviation from established protocols or a failure to appreciate the inherent hazards of the chemicals being used.[13][15][16][17][18]
-
Case Study 1 (UCLA, 2008): A fatal accident involving a pyrophoric reagent highlighted the critical importance of proper training, risk assessment for non-routine operations, and the use of appropriate personal protective equipment, including flame-resistant lab coats.[16]
-
Case Study 2 (Princeton EHS): An incident where a chemical splash caused severe eye injury because the researcher was wearing safety glasses instead of chemical splash goggles underscores the necessity of selecting PPE that provides a complete seal against splashes and airborne particles.[15]
These incidents, though not involving this compound directly, serve as powerful reminders that a cavalier attitude towards chemical handling can have devastating consequences. The protocols and precautions outlined in this guide are designed to prevent such outcomes.
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A thorough understanding of its reactivity and its potential for respiratory and skin sensitization is paramount. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering controls and PPE, and meticulously following safe handling protocols, researchers can confidently and safely employ this versatile molecule in the pursuit of scientific advancement.
References
- Gradient Corp. (n.d.). Predictive Toxicology.
- Figueroa, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 14(5), 835-865.
- Chen, J., et al. (2016). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Chinese Journal of Chemistry, 34(1), 85-88.
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
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- PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples.
- Dyke, H. J., et al. (2009). Syntheses of 4-Substituted Isoquinolines.
- University of Cambridge. (2025, January 15). Advancing predictive toxicology: overcoming hurdles and shaping the future.
- Sharma, V., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845.
- ChemSafetyPRO. (2016, June 17). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc).
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- Reddit. (2023, May 3). What accident commonly happens/ can happen in the lab?.
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- Springer Nature. (n.d.). Predictive Systems Toxicology.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336.
- Pillai, K. S., et al. (2022). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Journal of Environmental Science and Health, Part C, 40(1), 1-15.
- Anna, A., et al. (2012). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 26, 211-216.
- National Center for Biotechnology Information. (n.d.). Comparing LD50/LC50 Machine Learning Models for Multiple Species.
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- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265.
- Centers for Disease Control and Prevention. (n.d.). NIOSH banding criteria for Acute Toxicity.
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- ResearchGate. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
- eScholarship, University of California. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
- National Center for Biotechnology Information. (n.d.). Thermal Decomposition of Brominated Butyl Rubber.
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An In-Depth Technical Guide to the Reactivity of 4-Bromophthalaldehyde with Primary Amines for Advanced Drug Development and Bioconjugation
This guide provides a comprehensive technical overview of the chemical reactivity between 4-bromophthalaldehyde and primary amines. Synthesizing established principles of organic chemistry with insights into modern drug discovery, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. We will explore the core reactivity, mechanistic pathways, the influence of the bromine substituent, and the strategic applications of the resulting products in the development of novel therapeutics.
Introduction to this compound: A Versatile Electrophilic Scaffold
This compound is an aromatic dialdehyde featuring two formyl groups in ortho positions on a benzene ring, with a bromine atom at the 4-position.[1] This specific arrangement of functional groups imparts a unique and valuable reactivity profile. The ortho-dialdehyde moiety is the primary site of reaction, exhibiting a pronounced electrophilicity that makes it highly susceptible to nucleophilic attack. The presence of the bromine atom, an electron-withdrawing group, further enhances the reactivity of the aldehyde groups.[2]
The reaction of ortho-phthalaldehydes (OPA) with primary amines is a cornerstone of analytical chemistry, famously employed for the fluorometric detection of amino acids and peptides.[3][4] However, the synthetic utility of this reaction, particularly with substituted phthalaldehydes like the 4-bromo derivative, extends far beyond analytics into the realm of complex molecule synthesis and bioconjugation.[5][6] Understanding the nuances of this reactivity is paramount for leveraging its potential in drug design and development.
Fundamental Reactivity: The Amine-Aldehyde Condensation
The initial interaction between a primary amine and an aldehyde group on the this compound molecule follows a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of one of the aldehyde groups. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[1][7]
Hemiaminals derived from aldehydes and primary amines are typically unstable intermediates and exist in equilibrium with the starting materials.[1][7] From this point, the reaction can proceed through several pathways, largely dictated by the reaction conditions and the molecular architecture of the phthalaldehyde.
Proposed Mechanistic Pathways for the Reaction of this compound with Primary Amines
While direct literature extensively detailing the reaction of this compound with primary amines is sparse, we can infer the most probable mechanistic pathways by drawing parallels with the well-studied reactivity of ortho-phthalaldehyde (OPA).[6][8]
Pathway A: Intramolecular Cyclization to Form a 6-Bromo-3-hydroxyisoindolin-1-one Derivative
The most plausible and synthetically valuable pathway for the reaction of this compound with a primary amine in the absence of other reagents (like thiols) is an intramolecular cyclization. This reaction proceeds as follows:
-
Hemiaminal Formation: As described above, the primary amine adds to one of the aldehyde groups to form a transient hemiaminal intermediate.
-
Intramolecular Nucleophilic Attack: The hydroxyl group of the hemiaminal, being in close proximity to the second aldehyde group, can act as an intramolecular nucleophile. It attacks the carbonyl carbon of the second aldehyde.
-
Cyclization and Proton Transfer: This attack leads to the formation of a five-membered heterocyclic ring, a derivative of isoindolinone. A subsequent proton transfer results in the final product: a 6-bromo-2-substituted-3-hydroxyisoindolin-1-one .
The bromine atom at the 4-position of the starting material becomes the 6-bromo substituent in the resulting isoindolinone core. This pathway is favored due to the thermodynamic stability of the resulting five-membered ring system. The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds.[9][10]
Diagram of the Proposed Intramolecular Cyclization Pathway
Caption: Proposed reaction of this compound with a primary amine.
Pathway B: Reductive Amination
Under specific conditions, namely in the presence of a reducing agent, the reaction can be directed towards a different outcome. Reductive amination is a powerful method for forming carbon-nitrogen bonds.[11][12][13][14][15]
In this scenario, the initially formed hemiaminal would dehydrate to form an imine (Schiff base). The reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would then selectively reduce the imine to a secondary amine.[14] Given that this compound has two aldehyde groups, this process could potentially occur at both sites, leading to the formation of a diamine product, 4-bromo-1,2-bis((alkylamino)methyl)benzene. This pathway offers a route to flexible diamine linkers, which are valuable in medicinal chemistry and materials science.
The Influence of the Bromo-Substituent on Reactivity
The bromine atom at the 4-position plays a crucial role in modulating the reactivity of the phthalaldehyde core. As an electron-withdrawing group, it enhances the electrophilicity of the aromatic ring and, by extension, the attached carbonyl carbons.[2] This has two primary consequences:
-
Increased Reaction Rate: The enhanced electrophilicity of the aldehyde groups leads to a faster rate of nucleophilic attack by the primary amine, potentially allowing the reaction to proceed under milder conditions compared to unsubstituted o-phthalaldehyde.
-
A Handle for Further Functionalization: The bromine atom on the resulting isoindolinone scaffold serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties. This is particularly advantageous in drug discovery for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 6-Bromo-2-(benzyl)-3-hydroxyisoindolin-1-one
The following is a representative, adapted protocol for the synthesis of a 6-bromo-3-hydroxyisoindolin-1-one derivative. This protocol is based on established methods for the synthesis of isoindolinones from related ortho-dialdehydes.[16][17]
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal to the imine, which is in equilibrium with the cyclized product.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis of 6-bromo-isoindolinones.
Expected Product Characterization
The successful synthesis of 6-bromo-2-(benzyl)-3-hydroxyisoindolin-1-one would be confirmed by a suite of spectroscopic techniques. The expected data is summarized in the table below.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the isoindolinone core and the benzyl group. A characteristic signal for the proton at the 3-position (methine proton adjacent to the hydroxyl group). A signal for the hydroxyl proton, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the carbon bearing the hydroxyl group (C-3), and the aromatic carbons. The carbon attached to the bromine atom would show a characteristic chemical shift. |
| IR Spectroscopy | A strong absorption band for the lactam carbonyl group (C=O) around 1680-1700 cm⁻¹. A broad absorption for the hydroxyl group (O-H) around 3200-3500 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). |
Applications in Drug Discovery and Bioconjugation
The 6-bromo-3-hydroxyisoindolin-1-one scaffold synthesized from this compound and a primary amine is a highly valuable platform for drug discovery for several reasons:
-
Scaffold for Library Synthesis: The primary amine can be varied to generate a library of N-substituted isoindolinones. The bromine atom can then be used in cross-coupling reactions to introduce further diversity, allowing for extensive exploration of the chemical space around this privileged core.[18]
-
Bioisosteric Replacement: The isoindolinone core can act as a bioisostere for other aromatic or heterocyclic systems in known pharmacophores.
-
Pro-drug and Linker Strategies: The reactivity of the hydroxyl group at the 3-position can be exploited for the attachment of promoieties in pro-drug design or for conjugation to other molecules.
-
Bioconjugation: The reaction of this compound with primary amines on the surface of proteins or other biomolecules offers a potential route for chemoselective modification and bioconjugation, analogous to the applications of OPA.[5] The resulting bromo-functionalized bioconjugate can then be further modified using bio-orthogonal chemistry.
Conclusion
The reaction of this compound with primary amines represents a versatile and powerful tool in modern organic and medicinal chemistry. While the primary and most synthetically useful pathway leads to the formation of 6-bromo-3-hydroxyisoindolin-1-one derivatives, the potential for reductive amination under specific conditions adds to its synthetic utility. The bromine atom not only enhances the reactivity of the starting material but also provides a crucial handle for subsequent functionalization, making the resulting products highly attractive scaffolds for drug discovery programs. Further research into the kinetics and substrate scope of this reaction will undoubtedly uncover new applications and solidify its place in the synthetic chemist's toolbox.
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Thermal stability and decomposition of 4-Bromophthalaldehyde
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromophthalaldehyde
Abstract
This compound is a pivotal bifunctional intermediate in the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical stability under various processing and storage conditions. This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound. We delve into the theoretical underpinnings of its degradation, outline rigorous analytical methodologies for its characterization, and present field-proven protocols for researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the causal logic behind them, ensuring a robust and reproducible approach to stability assessment.
Introduction: The Critical Role of Thermal Stability
In drug development and fine chemical synthesis, the thermal stability of an intermediate is a cornerstone of process safety, product purity, and batch-to-batch consistency. For a reactive molecule like this compound, which features two aldehyde groups and a carbon-bromine bond, understanding its behavior at elevated temperatures is paramount. Uncontrolled thermal decomposition can lead to:
-
Compromised Product Yield and Purity: Degradation products can act as impurities, complicating purification and potentially introducing toxicology concerns in downstream applications.
-
Process Safety Hazards: Exothermic decomposition events or the evolution of gaseous byproducts (such as carbon oxides or hydrogen bromide) can lead to pressure buildup in sealed vessels, creating significant safety risks[1][2].
-
Reduced Shelf-Life and Storage Issues: The compound's stability dictates its required storage conditions and viable shelf-life, impacting logistical and manufacturing planning[2][3][4].
This guide provides the necessary framework to systematically evaluate these thermal properties, enabling robust process development and risk mitigation.
Physicochemical Profile and Handling Recommendations
A foundational understanding of this compound's properties is essential for its safe handling and the interpretation of analytical data.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrO₂ | [5] |
| Molecular Weight | 213.03 g/mol | [5] |
| CAS Number | 13209-32-0 | [3][5] |
| Appearance | White to tan or light brown crystalline powder | [6] |
| Melting Point | 55-58 °C | [1] |
| Solubility | Soluble in various organic solvents | N/A |
Recommended Handling and Storage: To maintain the integrity of this compound, the following conditions are critical:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[4][6].
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[2][6]. Exposure to air, light, and heat should be minimized to prevent oxidation of the aldehyde groups[6]. The primary degradation pathway for aromatic aldehydes is often autoxidation to the corresponding carboxylic acid[6].
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat[2][7].
Theoretical Decomposition Pathways
The molecular structure of this compound suggests several potential pathways for thermal decomposition. The presence of two adjacent aldehyde functional groups on a brominated aromatic ring creates a complex system where multiple reactions can occur, often influenced by the atmosphere (inert vs. oxidative).
Key Susceptible Moieties:
-
Aldehyde Groups (-CHO): Highly susceptible to oxidation, especially at elevated temperatures, to form carboxylic acid groups. Can also undergo decarbonylation to release carbon monoxide (CO).
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is the weakest point on the aromatic ring and can undergo homolytic or heterolytic cleavage, potentially leading to the formation of radicals or the release of hydrogen bromide (HBr) if a hydrogen source is available.
-
Aromatic Ring: The benzene ring itself is very stable but can be forced to fragment under harsh thermal conditions, leading to the formation of various carbon oxides (CO, CO₂) and soot[2].
Below is a diagram illustrating a plausible, albeit hypothetical, set of primary decomposition routes under inert and oxidative atmospheres.
Caption: Plausible thermal decomposition pathways for this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is required for a comprehensive stability profile. Thermogravimetric Analysis (TGA) quantifies mass loss, Differential Scanning Calorimetry (DSC) measures energetic changes, and Evolved Gas Analysis (EGA) identifies decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[8][9]. It is the primary tool for determining the temperature at which decomposition begins and the kinetics of mass loss.
Experimental Protocol: TGA of this compound
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Select sample pans (typically platinum or alumina) and clean them by heating to >800°C to remove any residues.
-
-
Sample Preparation:
-
Weigh 5-10 mg of this compound directly into the tared TGA pan. Record the exact mass.
-
Ensure the sample is evenly distributed across the bottom of the pan to promote uniform heating.
-
-
Method Setup:
-
Atmosphere: Set the purge gas to high-purity nitrogen (for inert analysis) or air (for oxidative analysis) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Data Collection: Record mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss vs. temperature to generate the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (T_max)[8].
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.
-
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Exemplar Data (Hypothetical):
| Parameter | Value (Inert Atmosphere, N₂) | Value (Oxidative Atmosphere, Air) |
| T_onset (5% Mass Loss) | ~180°C | ~170°C |
| T_max (Peak of DTG) | ~220°C (Major), ~350°C (Minor) | ~205°C (Major), ~400°C (Minor) |
| Residual Mass @ 600°C | ~15% (Char) | < 2% (Ash) |
This hypothetical data suggests decomposition begins at a lower temperature in air, which is consistent with oxidative degradation being a more facile pathway.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature[12][13]. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these events[14].
Experimental Protocol: DSC of this compound
-
Instrument Preparation:
-
Perform temperature and enthalpy calibrations using a high-purity standard, such as indium.
-
-
Sample Preparation:
-
Weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to contain any evolved gases and prevent sublimation prior to decomposition. For studies intending to analyze evolved gas, a pinhole lid may be used.
-
-
Method Setup:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Collection: Record heat flow, temperature, and time.
-
-
Data Analysis:
-
Plot heat flow vs. temperature to generate the DSC thermogram.
-
Identify and integrate the area of endothermic or exothermic peaks.
-
Melting: Identify the sharp, endothermic peak corresponding to the melting point. The onset of this peak is taken as the melting temperature[15].
-
Decomposition: Identify the broad, often exothermic, peak(s) at higher temperatures that signify decomposition. Determine the onset temperature and the enthalpy of decomposition (ΔH_decomp) by integrating the peak area.
-
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Exemplar Data (Hypothetical):
| Parameter | Value (Inert Atmosphere, N₂) |
| Melting Onset (T_m) | ~56°C |
| Enthalpy of Fusion (ΔH_fus) | ~95 J/g |
| Decomposition Onset (T_d) | ~185°C |
| Decomposition Enthalpy (ΔH_decomp) | -250 J/g (Exothermic) |
The exothermic nature of the decomposition highlights a critical safety concern, as it indicates the potential for a runaway reaction if initiated on a large scale.
Evolved Gas Analysis by TGA-GC-MS
To confirm the proposed decomposition pathways, the gases evolved during the TGA experiment must be identified. Coupling the TGA outlet to a Gas Chromatography-Mass Spectrometry (GC-MS) system allows for the separation and identification of volatile and semi-volatile decomposition products[16][17][18].
Experimental Protocol: TGA-GC-MS Analysis
-
System Setup:
-
The outlet of the TGA furnace is connected to the GC injection port via a heated transfer line (~250°C) to prevent condensation of evolved products.
-
The TGA purge gas (typically helium for GC-MS compatibility) acts as the carrier for the evolved products.
-
-
TGA Method:
-
Run a TGA experiment as described in Section 4.1, using helium as the purge gas.
-
-
GC-MS Method:
-
GC Column: Select a column suitable for separating small, polar, and non-polar molecules (e.g., a mid-polarity column like a DB-5ms or similar).
-
GC Oven Program: Hold the oven at a low temperature (e.g., 40°C) during the initial phase of the TGA run. As the TGA temperature reaches the decomposition region (e.g., ~150°C), begin the GC oven ramp (e.g., to 280°C at 15°C/min) to separate the evolved compounds.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 10-300) to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the evolved products.
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the compound.
-
Correlate the evolution of specific products with the mass loss events observed in the TGA curve. For instance, the evolution of CO₂ (m/z 44) and CO (m/z 28) can be tracked over time/temperature.
-
Caption: Workflow for Evolved Gas Analysis using TGA-GC-MS.
Conclusion: A Comprehensive Stability Profile
By integrating the findings from TGA, DSC, and TGA-GC-MS, a comprehensive thermal stability profile for this compound can be constructed. This guide establishes that the compound is stable under recommended storage conditions but begins to decompose near 170-180°C. The decomposition is an exothermic process, posing a potential safety risk at scale. The degradation mechanism is highly dependent on the atmosphere, with oxidation being a primary pathway in the presence of air. For critical applications, a thorough analysis as outlined herein is not merely recommended; it is an essential component of robust scientific and process development.
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An In-Depth Technical Guide to the Electrochemical Properties of 4-Bromophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophthalaldehyde is a substituted aromatic dialdehyde with significant potential in synthetic chemistry and materials science. Its unique molecular architecture, featuring two aldehyde functionalities and a bromine substituent on a benzene ring, imparts distinct electrochemical characteristics that are pivotal for its application in areas such as electrosynthesis, sensor development, and as a precursor for novel pharmaceutical compounds. This technical guide provides a comprehensive exploration of the electrochemical properties of this compound, offering a theoretical framework for its redox behavior, detailed experimental protocols for its characterization, and insights into its potential applications. By synthesizing fundamental electrochemical principles with practical methodologies, this document serves as an essential resource for researchers and professionals seeking to leverage the electrochemical attributes of this versatile molecule.
Introduction: The Electrochemical Landscape of Aromatic Aldehydes and Bromoarenes
The electrochemical behavior of an organic molecule is intrinsically linked to its functional groups and overall electronic structure. In the case of this compound, its electrochemical properties are a composite of the redox activities of its three key components: the two aromatic aldehyde groups and the carbon-bromine bond.
-
Aromatic Aldehydes: The aldehyde group (-CHO) is electrochemically active and can undergo both reduction and oxidation. The electrochemical reduction of aromatic aldehydes typically proceeds via a one-electron transfer to form a radical anion, which can then undergo further reduction to an alcohol or dimerize to form a pinacol.[1][2] The oxidation of aromatic aldehydes, conversely, leads to the formation of carboxylic acids.[3][4] The potential at which these transformations occur is sensitive to the electronic nature of substituents on the aromatic ring.[2]
-
Bromoarenes: The carbon-bromine (C-Br) bond in aromatic compounds is susceptible to electrochemical reduction. This process, known as reductive dehalogenation, involves the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of an aryl radical and a bromide ion.[5][6] This reactivity is fundamental in various electro-organic synthetic strategies.[7][8]
The interplay of these functionalities in this compound suggests a complex and fascinating electrochemical profile, with multiple electron transfer pathways possible depending on the applied potential and experimental conditions.
Predicted Electrochemical Behavior of this compound
Based on the established electrochemistry of its constituent functional groups, we can predict the following redox pathways for this compound:
Reductive Pathways
The reduction of this compound is expected to involve both the aldehyde groups and the C-Br bond. The relative ease of reduction of these sites will dictate the observed electrochemical response.
-
Stepwise Aldehyde Reduction: The two aldehyde groups are likely to be reduced in a stepwise manner. The first reduction would form a radical anion, which could be further reduced to a mono-alcohol or couple with another radical anion. Subsequent reduction of the second aldehyde group would then occur at a more negative potential.
-
Reductive Dehalogenation: The C-Br bond is also a target for reduction. The potential for C-Br bond cleavage is influenced by the electron-withdrawing nature of the two aldehyde groups, which may facilitate this process.[5]
-
Competitive Reduction: It is plausible that the reduction of the aldehyde groups and the C-Br bond occur at similar potentials, leading to a complex mixture of products. The exact sequence of events can be elucidated using advanced electrochemical techniques.
Oxidative Pathways
The primary oxidative pathway for this compound is the oxidation of its two aldehyde groups to the corresponding carboxylic acids.[3][9] This transformation is generally irreversible and occurs at positive potentials. The bromine substituent, being an electron-withdrawing group, may slightly increase the potential required for oxidation compared to unsubstituted phthalaldehyde.
The following diagram illustrates the predicted major redox pathways for this compound.
Caption: Predicted major electrochemical reduction and oxidation pathways for this compound.
Experimental Characterization of Electrochemical Properties
To empirically determine the electrochemical properties of this compound, a suite of standard electrochemical techniques should be employed.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier |
| This compound | ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆) | Electrochemical Grade | Major chemical suppliers |
| Solvent (e.g., Acetonitrile, Dimethylformamide) | Anhydrous, HPLC Grade | Major chemical suppliers |
| Working Electrode | Glassy Carbon, Platinum, Gold | BASi, CH Instruments, etc. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | BASi, CH Instruments, etc. |
| Counter Electrode | Platinum wire or mesh | BASi, CH Instruments, etc. |
Experimental Workflow: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of a molecule. It provides information on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of electrochemically generated species.
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Methodological & Application
Introduction: The Versatility of Schiff Bases from a Bifunctional Precursor
An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 4-Bromophthalaldehyde
Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[1][2] Their remarkable versatility stems from a straightforward synthesis, typically involving the condensation of a primary amine with an aldehyde or ketone.[3][4] These compounds are not merely synthetic curiosities; they are pivotal in medicinal chemistry, materials science, and catalysis. Their biological activities are extensive, encompassing antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][3][5]
This guide focuses on the unique potential of This compound as a starting material. Its structure is distinguished by two key features:
-
Two Aldehyde Groups (o-phthalaldehyde backbone): This bifunctionality allows for the synthesis of complex architectures, such as bis-Schiff bases from the reaction with two equivalents of a monoamine, or macrocyclic structures when reacted with diamines.[6]
-
A Bromo Substituent: The electron-withdrawing bromine atom influences the reactivity of the aldehyde groups and imparts specific electronic properties to the resulting Schiff base. Crucially, it serves as a versatile synthetic handle for post-synthesis modifications (e.g., Suzuki or Heck cross-coupling reactions), enabling the development of more complex and targeted molecules for drug discovery and advanced materials.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing foundational principles, detailed experimental protocols, characterization methodologies, and an overview of the vast application landscape for Schiff bases derived from this high-potential precursor.
Part 1: Foundational Principles
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.[2][7] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer & Hemiaminal Formation: A proton transfer event leads to the formation of a neutral intermediate called a carbinolamine or hemiaminal. This step is reversible.
-
Acid Catalysis and Dehydration: A catalytic amount of acid (e.g., glacial acetic acid) protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).
-
Elimination and Imine Formation: The nitrogen's lone pair assists in the elimination of a water molecule, forming a protonated imine (an iminium ion).
-
Deprotonation: A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.
Caption: General mechanism of acid-catalyzed Schiff base formation.
Unique Reactivity of this compound
The presence of two aldehyde groups in an ortho-relationship on a benzene ring introduces specific synthetic possibilities and challenges. The reaction stoichiometry becomes critical.
-
Reaction with Monoamines (1:2 Stoichiometry): Using two equivalents of a primary monoamine will typically result in the formation of a bis-Schiff base , where both aldehyde groups have reacted. This creates a larger, often symmetrical, ligand system.
-
Reaction with Diamines (1:1 Stoichiometry): Reacting this compound with one equivalent of a diamine (e.g., ethylenediamine, o-phenylenediamine) can lead to the formation of a macrocyclic Schiff base . This intramolecular condensation is a powerful method for creating complex host molecules for metal coordination. To favor this cyclization over intermolecular polymerization, reactions are often performed under high-dilution conditions.
Part 2: Experimental Protocols
These protocols are designed to be robust and adaptable. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Bis-Schiff Base with a Substituted Aniline
This protocol details the synthesis of a bis-Schiff base from this compound and 4-fluoroaniline.
Materials:
-
This compound (C₈H₅BrO₂, MW: 213.03 g/mol )
-
4-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration flask.
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.07 g, 5.0 mmol) in 25 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 4-fluoroaniline (1.11 g, 10.0 mmol, 2.0 equivalents) dissolved in 15 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation by activating the carbonyl group.[7]
-
Reaction Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the aldehyde spot indicates reaction completion.
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF to yield a crystalline solid.
Caption: Experimental workflow for bis-Schiff base synthesis.
Protocol 2: Synthesis of a Macrocyclic Schiff Base with a Diamine
This protocol outlines the synthesis of a macrocycle from this compound and ethylenediamine, emphasizing the high-dilution principle.
Materials:
-
This compound (C₈H₅BrO₂, MW: 213.03 g/mol )
-
Ethylenediamine (C₂H₈N₂, MW: 60.10 g/mol )
-
Methanol
-
Syringe pump or addition funnel.
Procedure:
-
Setup: In a 1 L three-neck round-bottom flask, place 400 mL of methanol and bring it to a gentle reflux.
-
High-Dilution Addition: Prepare two separate solutions:
-
Solution A: Dissolve this compound (1.07 g, 5.0 mmol) in 50 mL of methanol.
-
Solution B: Dissolve ethylenediamine (0.30 g, 5.0 mmol, 1.0 equivalent) in 50 mL of methanol.
-
-
Simultaneous Addition: Using two syringe pumps (or two separate, pressure-equalizing addition funnels), add Solution A and Solution B simultaneously and dropwise to the refluxing methanol over a period of 6-8 hours. Causality: This slow, simultaneous addition maintains a very low concentration of both reactants, statistically favoring the intramolecular reaction of the 1:1 intermediate over intermolecular polymerization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Isolation: Reduce the solvent volume by rotary evaporation until a precipitate forms. Cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
Purification: Wash the product with cold methanol. Due to the potential for oligomeric byproducts, purification may require column chromatography in addition to recrystallization.
Part 3: Characterization and Analysis
Confirming the identity and purity of the synthesized Schiff base is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Data Presentation: Critical Parameters & Spectroscopic Data
The success of the synthesis depends on careful control of several variables.
| Parameter | Typical Setting | Rationale and Impact on Outcome |
| Stoichiometry | Aldehyde:Amine = 1:2 (bis) or 1:1 (macrocycle) | Determines the final molecular architecture. Incorrect ratios lead to mixtures and lower yields. |
| Solvent | Ethanol, Methanol | Must dissolve reactants. Alcohols are common and generally effective.[8] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A small amount protonates the carbonyl, increasing its electrophilicity and accelerating the reaction.[7] Excess acid can protonate the amine, reducing its nucleophilicity. |
| Temperature | Reflux | Provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.[2] |
| Reaction Time | 2-8 hours | Monitored by TLC to ensure the reaction goes to completion without forming degradation byproducts. |
Once synthesized, the product must be rigorously characterized.
| Technique | Key Signal / Peak | Expected Value / Range | Assignment / Interpretation |
| FT-IR | C=O (aldehyde) stretch | ~1700 cm⁻¹ | Disappearance of this peak indicates consumption of the starting material. |
| C=N (imine) stretch | ~1600-1650 cm⁻¹ | Appearance of this strong peak is the primary evidence of Schiff base formation. | |
| N-H (amine) stretch | ~3300-3500 cm⁻¹ | Disappearance of this peak from the primary amine starting material. | |
| ¹H NMR | Aldehyde proton (-CHO) | ~9.5-10.5 ppm | Disappearance of this singlet confirms aldehyde reaction. |
| Azomethine proton (-CH=N-) | ~8.0-9.0 ppm | Appearance of this characteristic singlet is definitive proof of imine formation. [4][5] | |
| Aromatic protons | ~6.5-8.5 ppm | Complex multiplet patterns corresponding to the aromatic rings. | |
| Mass Spec (ESI/LC-MS) | Molecular Ion Peak [M+H]⁺ | Calculated M.W. + 1 | Confirms the molecular weight of the synthesized compound.[9] |
Part 4: Applications & Future Directions
Schiff bases derived from this compound are valuable platforms for developing novel therapeutic agents and functional materials.
-
Drug Development: The imine group is crucial for various biological activities.[5] Schiff bases are known to exhibit potent antibacterial, antifungal, antiviral, and anticancer properties.[1][3][10] The planar structure and presence of heteroatoms allow them to chelate metal ions, which can enhance their biological efficacy.[11]
-
Advanced Materials: The bromo-substituent is a key feature for materials scientists. It provides a reactive site for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the "plug-and-play" attachment of other functional groups to build conjugated polymers, fluorescent sensors, or nonlinear optical materials.
-
Catalysis: Schiff base metal complexes are excellent catalysts for a variety of organic transformations, including oxidation and epoxidation reactions.[11] The ability to create well-defined ligand architectures from this compound allows for fine-tuning of the catalytic activity and selectivity.
Conclusion
This compound is a powerful and underutilized precursor in the synthesis of advanced Schiff bases. Its bifunctional nature enables the construction of complex bis-imine and macrocyclic architectures, while the bromo-substituent offers a gateway for extensive post-synthesis functionalization. The protocols and characterization frameworks provided herein offer a solid foundation for researchers in drug discovery and materials science to explore the vast potential of these versatile compounds. By understanding the underlying chemical principles and leveraging the unique reactivity of this starting material, scientists can design and synthesize novel molecules with tailored properties for a wide array of high-impact applications.
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- Yulita, V., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Molekul, 17(2), 153-162.
- Singh, P., et al. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience, 8(4), 639-642.
- Shekhawat, A. S., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196.
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- El-ajaily, M. M., et al. (2010). APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. Rasayan Journal of Chemistry, 3(4), 598-613.
- Kumar, S., et al. (2024). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 6(4).
- Atshan, M. J., et al. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidin. Egyptian Journal of Chemistry.
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- Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2022). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Journal of Education for Pure Science-Thi-Qar, 12(4).
- Pérez-García, L. A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8009.
- Al-Masoudi, W. A. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-10.
- Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
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Preparation of Macrocyclic Schiff Bases from 4-Bromophthalaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic Schiff bases represent a fascinating class of compounds that have garnered significant attention across various scientific disciplines, including coordination chemistry, materials science, and medicinal chemistry.[1][2][3] Their unique structural architecture, characterized by a large ring system containing one or more azomethine (C=N) groups, allows for the chelation of various metal ions and the formation of stable complexes.[2][4][5] The incorporation of a bromo-substituent, as is the case when utilizing 4-bromophthalaldehyde as a precursor, offers a valuable synthetic handle for further functionalization, enabling the development of more complex molecular structures and the fine-tuning of their chemical and biological properties.[6][7][8] This halogen atom can participate in halogen bonding, a noncovalent interaction that is increasingly being explored in drug design to enhance binding affinity and specificity.[8][9]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of macrocyclic Schiff bases derived from this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully prepare and investigate these promising molecules.
Reaction Mechanism and Design Principles
The cornerstone of this synthesis is the Schiff base condensation reaction, a reversible reaction between a primary amine and an aldehyde or ketone to form an imine.[2][5][10] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine linkage.[10][11]
The formation of a macrocycle from this compound and a diamine is a [2+2] condensation, meaning two molecules of the dialdehyde react with two molecules of the diamine to form the final ring structure.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used as they effectively dissolve the reactants and facilitate the removal of water, which is a byproduct of the reaction and can drive the equilibrium back towards the starting materials.[12][13] In some cases, a co-solvent system may be employed to ensure the solubility of all components.
-
Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the presence of a mild acid or base.[11] Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11]
-
Template-Assisted Synthesis: The presence of a metal ion can act as a template, organizing the reactants in a favorable orientation for macrocyclization.[4][14][15][16] This "template effect" can significantly improve the yield and selectivity of the desired macrocyclic product over polymeric side products.[4][17]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of a [2+2] macrocyclic Schiff base from this compound and a generic diamine.
Caption: General workflow for the synthesis of a macrocyclic Schiff base.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a macrocyclic Schiff base from this compound and 1,3-diaminopropane.
Materials:
-
This compound
-
1,3-Diaminopropane
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.13 g, 10 mmol) in 100 mL of anhydrous methanol.
-
Addition of Diamine: To the stirred solution, add a solution of 1,3-diaminopropane (e.g., 0.74 g, 10 mmol) in 50 mL of anhydrous methanol dropwise over a period of 30 minutes at room temperature.
-
Catalyst Addition: Add a few drops (e.g., 0.1 mL) of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.
-
Purification:
-
Filter the solid product and wash it with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Recrystallization is a highly effective method for purifying Schiff bases.[12][13][18] A suitable solvent or solvent mixture (e.g., ethanol, ethanol/chloroform) should be determined based on the solubility of the product.[12]
-
-
Drying: Dry the purified macrocyclic Schiff base under vacuum to obtain a stable solid.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis. A sharp melting point indicates a high degree of purity.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized macrocyclic Schiff base.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify key functional groups. | Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretch from the amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1600-1650 cm⁻¹.[7] |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | A characteristic singlet for the azomethine proton (CH=N) in the range of 8.4-8.8 ppm. Aromatic protons will appear as multiplets in the range of 6.0-8.0 ppm. Signals corresponding to the aliphatic linker from the diamine will also be present. |
| ¹³C NMR Spectroscopy | To identify the carbon skeleton. | A signal for the imine carbon (C=N) in the range of 160-170 ppm. Signals for the aromatic carbons will be observed in the range of 107-153 ppm. |
| Mass Spectrometry (e.g., ESI-MS, FAB-MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the [2+2] macrocycle.[19] |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula. |
Applications and Future Directions
Macrocyclic Schiff bases, particularly those bearing a bromo-substituent, are versatile platforms for a wide range of applications.
-
Medicinal Chemistry: The imine group is a critical pharmacophore in many biologically active compounds.[6][20] Bromo-substituted Schiff bases and their metal complexes have shown promise as antimicrobial, antifungal, and anticancer agents.[1][3][6][21][22] The bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall biological activity.[8]
-
Catalysis: Metal complexes of Schiff base macrocycles are effective catalysts for a variety of organic transformations.[1][23] The bromo-substituent can be used as a site for further modification to tune the catalytic activity and selectivity of the complex.
-
Materials Science: These compounds can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and optical activity.[24][25]
Future research in this area will likely focus on the development of novel macrocyclic architectures with tailored properties for specific applications. The use of computational methods, such as DFT analysis and molecular docking, will play an increasingly important role in the rational design of these molecules.[7][8][22][24]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction; unfavorable equilibrium. | Increase reaction time and/or temperature. Ensure anhydrous conditions as water can inhibit the reaction.[11] Consider using a template metal ion to promote cyclization.[4] |
| Formation of polymer instead of macrocycle | High concentration of reactants favors intermolecular reactions. | Perform the reaction under high-dilution conditions. This can be achieved by the slow, dropwise addition of one reactant to the other.[26] |
| Product is difficult to purify | Presence of starting materials or side products. | Optimize the reaction conditions to drive the reaction to completion.[13] Recrystallization from a different solvent system may be effective.[12][18] Column chromatography using neutral alumina (to avoid hydrolysis of the imine) can also be employed.[11][18] |
| Product decomposes upon storage | Hydrolysis of the imine bond. | Store the purified product in a desiccator under an inert atmosphere, protected from light and moisture.[18] |
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- 25. primescholars.com [primescholars.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Phthalocyanine Derivatives Using 4-Bromophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of bromo-substituted phthalocyanine derivatives, utilizing 4-bromophthalaldehyde as a key starting material. Phthalocyanines are a class of macrocyclic compounds with significant potential in various fields, including photodynamic therapy (PDT), chemical sensing, and materials science. The introduction of a bromine substituent onto the phthalocyanine periphery offers a versatile handle for further functionalization, enabling the fine-tuning of their photophysical and biological properties. This guide details the necessary synthetic transformations, from the initial oxidation of this compound to the final cyclotetramerization and purification of the target phthalocyanine. Each step is accompanied by in-depth explanations of the underlying chemical principles, detailed experimental protocols, and expected outcomes, providing researchers with a solid foundation for the synthesis and exploration of these promising compounds.
Introduction: The Significance of Bromo-Functionalized Phthalocyanines
Phthalocyanines (Pcs) are synthetic analogues of naturally occurring porphyrins, characterized by their robust 18 π-electron aromatic system. This extensive conjugation gives rise to their intense color and unique photophysical properties, most notably their strong absorption in the far-red region of the electromagnetic spectrum (around 670-700 nm).[1] This characteristic is particularly advantageous for applications in photodynamic therapy, as light in this wavelength range can penetrate deeper into biological tissues.[2]
The strategic incorporation of substituents onto the phthalocyanine macrocycle is a powerful tool for modulating their properties. Halogenation, particularly bromination, is of significant interest for several reasons:
-
Heavy Atom Effect: The presence of bromine atoms can enhance intersystem crossing, leading to a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.
-
Synthetic Handle: The carbon-bromine bond serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups to improve solubility, introduce targeting moieties, or alter the electronic properties of the macrocycle.
-
Modulation of Physicochemical Properties: Bromine substituents can influence the aggregation behavior, redox potentials, and solid-state packing of phthalocyanines, which is crucial for their application in materials science.
This guide focuses on a synthetic route starting from the readily available this compound. Since the direct cyclotetramerization of aldehydes is not a standard method for phthalocyanine synthesis, a multi-step approach is necessary, proceeding through a key intermediate: 4-bromophthalonitrile.
Overall Synthetic Strategy
The synthesis of tetrabromophthalocyanine from this compound is a multi-step process that can be broadly divided into two key stages:
-
Part I: Synthesis of the Precursor, 4-Bromophthalonitrile. This involves the conversion of the aldehyde functional groups of this compound into nitrile groups. A common and effective method is a two-step process:
-
Oxidation: The dialdehyde is first oxidized to the corresponding 4-bromophthalic acid.
-
Conversion to Phthalonitrile: The dicarboxylic acid is then converted to 4-bromophthalonitrile. This can be achieved through several methods, including the formation of a phthalimide intermediate followed by dehydration, or a more direct conversion using ammonia and a suitable catalyst.
-
-
Part II: Synthesis and Purification of the Phthalocyanine. This stage involves the metal-templated cyclotetramerization of 4-bromophthalonitrile to form the desired metallated tetrabromophthalocyanine, followed by purification to remove unreacted starting materials and byproducts.
Below is a visual representation of the overall synthetic workflow:
Caption: Synthetic workflow from this compound to the purified phthalocyanine derivative.
Part I: Synthesis of 4-Bromophthalonitrile
Step 1: Oxidation of this compound to 4-Bromophthalic Acid
Scientific Rationale: The aldehyde functional groups in this compound are susceptible to oxidation to carboxylic acids. A variety of oxidizing agents can be employed for this transformation. A common and relatively mild method involves the use of potassium permanganate (KMnO₄) in an alkaline solution. The reaction proceeds via the formation of a manganese ester, which is subsequently hydrolyzed to yield the carboxylate salt. Acidification then provides the desired dicarboxylic acid.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (2.2 eq.) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-bromophthalic acid should form.
-
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromophthalic acid.
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₅BrO₂ | 213.03 | Off-white to yellow solid |
| 4-Bromophthalic Acid | C₈H₅BrO₄ | 245.03 | White crystalline solid |
Characterization of 4-bromophthalic acid can be performed using standard analytical techniques:
-
¹H NMR: Expect signals in the aromatic region, with the protons on the benzene ring showing characteristic splitting patterns. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
FT-IR: Look for a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
Step 2: Conversion of 4-Bromophthalic Acid to 4-Bromophthalonitrile
Scientific Rationale: The conversion of a dicarboxylic acid to a dinitrile is a crucial step. A common route involves the formation of the corresponding phthalic anhydride, followed by reaction with urea in the presence of a catalyst. The urea decomposes upon heating to generate ammonia in situ, which then reacts with the anhydride to form a phthalimide, and subsequently a diamide, which is then dehydrated to the dinitrile.
Experimental Protocol:
-
Formation of Anhydride (Optional but Recommended):
-
Place the dried 4-bromophthalic acid in a round-bottom flask with a reflux condenser.
-
Add acetic anhydride (excess, e.g., 5-10 eq.) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure. The resulting solid is 4-bromophthalic anhydride.[1][3]
-
-
Conversion to Phthalonitrile:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine the 4-bromophthalic anhydride (1.0 eq.), urea (excess, e.g., 4-6 eq.), and a catalytic amount of ammonium molybdate.
-
Heat the mixture gradually to 180-200 °C. The reaction is typically vigorous with the evolution of ammonia and carbon dioxide.
-
Maintain the temperature for 4-6 hours until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product will be a solid mass.
-
Grind the solid and wash it with hot water to remove unreacted urea and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Bromophthalonitrile | C₈H₃BrN₂ | 207.03 | White to pale yellow solid |
Characterization of 4-bromophthalonitrile:
-
¹H NMR: The aromatic protons will show a distinct splitting pattern.
-
FT-IR: The most characteristic peak will be the sharp C≡N stretch around 2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Part II: Synthesis and Purification of Tetrabromophthalocyanine
Cyclotetramerization of 4-Bromophthalonitrile
Scientific Rationale: The formation of the phthalocyanine macrocycle from phthalonitrile precursors is typically achieved through a template-assisted cyclotetramerization reaction.[4] A metal salt, such as zinc acetate or cobalt(II) chloride, acts as a template, coordinating to the nitrogen atoms of the nitrile groups and facilitating the ring-closing reaction of four phthalonitrile units. The reaction is usually carried out in a high-boiling solvent like 1-pentanol or dimethylformamide (DMF), often in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction.
Caption: Key components and process of the cyclotetramerization reaction.
Experimental Protocol (Example for Zinc(II) Tetrabromophthalocyanine):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalonitrile (4.0 eq.), zinc acetate dihydrate (1.0 eq.), and 1-pentanol as the solvent.
-
Addition of Base: Add a catalytic amount of DBU to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 138 °C for 1-pentanol) and maintain reflux for 12-24 hours. The solution will gradually turn deep green or blue as the phthalocyanine forms.
-
Work-up:
-
Cool the reaction mixture to room temperature. A colored precipitate should form.
-
Add methanol to the flask to precipitate out more product and stir for 30 minutes.
-
Collect the crude product by vacuum filtration.
-
-
Initial Washing: Wash the solid sequentially with hot water, ethanol, and acetone to remove unreacted starting materials and byproducts.
Purification of Tetrabromophthalocyanine
Scientific Rationale: Crude phthalocyanines are often contaminated with unreacted starting materials, partially formed macrocycles, and other side products. Due to their generally low solubility in common organic solvents, purification can be challenging. A common method for purifying substituted phthalocyanines is column chromatography on silica gel or alumina.[5] For less soluble derivatives, a reprecipitation method involving dissolution in a strong acid followed by precipitation in water can be effective.[5][6]
Purification Protocol (Column Chromatography):
-
Solvent Selection: Determine a suitable solvent system for column chromatography. A mixture of dichloromethane (DCM) and methanol or toluene and ethyl acetate is often effective. The polarity of the eluent should be adjusted to achieve good separation.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude phthalocyanine in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The desired phthalocyanine will typically move as a colored band.
-
Collection and Evaporation: Collect the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified tetrabromophthalocyanine.
Expected Results:
| Compound | Molecular Formula | Appearance |
| Zinc(II) Tetrabromophthalocyanine | C₃₂H₁₂Br₄N₈Zn | Dark green/blue solid |
Spectroscopic Characterization:
-
UV-Vis Spectroscopy: Phthalocyanines exhibit a characteristic electronic absorption spectrum with two main features: the Soret band (or B band) in the UV region (around 350 nm) and the Q band in the visible/near-IR region (around 670-700 nm).[7] The Q band is particularly intense and is responsible for the color of the compound. The position of the Q band can be influenced by the central metal ion and the peripheral substituents.
-
¹H NMR Spectroscopy: Due to aggregation effects, obtaining well-resolved ¹H NMR spectra of phthalocyanines can be challenging. It is often necessary to use deuterated solvents that can disrupt aggregation, such as pyridine-d₅ or DMSO-d₆, and to acquire the spectrum at elevated temperatures. The aromatic protons will appear in the downfield region.
-
Mass Spectrometry: MALDI-TOF or ESI mass spectrometry can be used to confirm the molecular weight of the synthesized phthalocyanine. The isotopic pattern of bromine will be a key feature in the mass spectrum.
-
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic peaks for the aromatic C-H and C=C stretching vibrations. The C≡N stretch from the starting material should be absent.
Applications in Drug Development and Materials Science
The bromo-substituted phthalocyanine synthesized through this protocol serves as a valuable platform for further chemical modification. The bromine atoms can be readily displaced or used in cross-coupling reactions to attach a variety of functional groups, including:
-
Targeting Ligands: For targeted drug delivery in cancer therapy, molecules such as folic acid, antibodies, or peptides can be conjugated to the phthalocyanine.[8]
-
Solubilizing Groups: The attachment of polyethylene glycol (PEG) chains or charged moieties can improve the aqueous solubility of the phthalocyanine, which is crucial for biological applications.
-
Electron-Donating or -Withdrawing Groups: The electronic properties of the phthalocyanine can be tuned by introducing substituents that alter the energy levels of the frontier molecular orbitals. This is important for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells.
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume they are toxic and irritants.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated acids and bases are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-boiling organic solvents are flammable and may be toxic. Work in a well-ventilated area or a fume hood.
-
Reactions at elevated temperatures should be conducted with caution. Use appropriate heating mantles and ensure that the glassware is free of cracks.
Conclusion
The synthetic route detailed in these application notes provides a robust and reproducible method for the preparation of tetrabromophthalocyanine derivatives starting from this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize these valuable compounds. The versatility of the bromo-substituents opens up a vast chemical space for the development of novel phthalocyanine-based materials and therapeutics with tailored properties for a wide range of applications.
References
- US4010180A - Process for the purification of copper phthalocyanine - Google P
- 4-[4-Bromo-2-(2-phenyldiazenyl)
- Phthalocyanines: Structure, Synthesis, Purification and Applic
- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC. (URL: [Link])
- Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC - PubMed Central. (URL: [Link])
- (PDF)
- A convenient synthesis of a substituted phthalocyanine compound - ResearchG
- Synthesis and Characterization of Octacyano-Fe-Phthalocyanine - PMC - NIH. (URL: [Link])
- This compound | C8H5BrO2 | CID 13255257 - PubChem - NIH. (URL: [Link])
- 4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem - NIH. (URL: [Link])
- Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. (URL: [Link])
- Synthesis of Multifunctional C4h Octa-substituted Phthalocyanines - ChemRxiv. (URL: [Link])
- Phthalocyanines Conjugated with Small Biologically Active Compounds for the Advanced Photodynamic Therapy: A Review - PubMed Central. (URL: [Link])
Sources
- 1. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]
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- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
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- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 4-Bromophthalaldehyde in Metal-Organic Framework Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 4-Bromophthalaldehyde in MOF Chemistry
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, owing to their tunable pore sizes, high surface areas, and the vast possibilities for functionalization. The choice of the organic linker is paramount in dictating the final properties and potential applications of the MOF. This compound is a particularly intriguing, albeit challenging, building block for MOF synthesis. Its value lies in the bifunctional nature of the aldehyde groups, which can participate in coordination chemistry or post-synthetic modifications, and the bromo-substituent, which serves as a handle for a wide array of organic transformations.
This guide provides a comprehensive overview of the application of this compound in MOF synthesis, detailing both de novo synthesis strategies and post-synthetic modification approaches. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the subsequent applications of the resulting functionalized MOFs.
Part 1: De Novo Synthesis of MOFs with this compound-Derived Linkers
The direct use of this compound as a linker in MOF synthesis is challenging due to the high reactivity of the aldehyde groups, which can interfere with the framework formation or undergo side reactions under typical solvothermal conditions. A more robust strategy involves the in situ generation of a suitable linker from this compound or, more commonly, the use of its more stable dicarboxylic acid analogue, 4-bromophthalic acid, followed by post-synthetic conversion to the aldehyde.
Conceptual Workflow for De Novo Synthesis
The following workflow outlines a conceptual approach for the synthesis of a MOF incorporating this compound functionalities.
Caption: Conceptual workflow for the de novo synthesis of a MOF with this compound functionalities.
Experimental Protocol: Synthesis of a Zirconium-based MOF with 4-Bromophthalic Acid
This protocol describes the synthesis of a UiO-66 type MOF using 4-bromophthalic acid as the linker. UiO-66 is chosen for its exceptional thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4-Bromophthalic acid
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Synthesis of UiO-66-Br-(COOH)₂:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.0 mmol) and 4-bromophthalic acid (1.0 mmol) in 50 mL of DMF.
-
Add 1.0 mL of concentrated HCl as a modulator to control the crystallite size and morphology.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).
-
Activate the MOF by solvent exchange with chloroform for 3 days, followed by drying under vacuum at 150 °C for 12 hours.
-
-
Post-Synthetic Reduction and Oxidation (Conceptual):
-
The conversion of the carboxylic acid groups to aldehydes on the MOF backbone is a multi-step process that requires careful selection of reagents to maintain the framework's integrity.
-
Reduction to Alcohol: The carboxylic acid groups can be reduced to hydroxyl groups using a mild reducing agent that does not damage the MOF structure, such as BH₃·THF complex.
-
Oxidation to Aldehyde: The resulting alcohol-functionalized MOF can then be oxidized to the aldehyde using a selective oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.
-
Rationale for Experimental Choices:
-
Zirconium Node: Zr-based MOFs like UiO-66 are known for their high stability, which is crucial for surviving the conditions of post-synthetic modifications.
-
Modulator: The addition of HCl helps to compete with the linker for coordination to the metal clusters, slowing down the nucleation and growth process, which often leads to larger and more well-defined crystals.
-
Activation: The solvent exchange and heating under vacuum are critical steps to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.
Part 2: Post-Synthetic Modification (PSM) with this compound
Post-synthetic modification is a powerful technique to introduce functionalities into a pre-existing MOF that may not be stable under the conditions of direct synthesis.[1] A common approach is to use a MOF with reactive handles, such as amino groups, and then react it with the desired functional molecule.
Workflow for Post-Synthetic Modification
This workflow illustrates the general procedure for grafting this compound onto an amino-functionalized MOF.
Caption: General workflow for the post-synthetic modification of an amino-functionalized MOF with this compound.
Experimental Protocol: PSM of UiO-66-NH₂ with this compound
This protocol details the modification of the commercially available or pre-synthesized UiO-66-NH₂ with this compound via Schiff base formation.
Materials:
-
UiO-66-NH₂
-
This compound
-
Anhydrous Toluene
-
Methanol
Procedure:
-
Activation of UiO-66-NH₂:
-
Activate the UiO-66-NH₂ (100 mg) by heating under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.
-
-
Schiff Base Condensation:
-
In a dried Schlenk flask under an inert atmosphere (e.g., Argon), suspend the activated UiO-66-NH₂ in 20 mL of anhydrous toluene.
-
In a separate flask, dissolve an excess of this compound (e.g., 5 equivalents with respect to the amino groups in the MOF) in 10 mL of anhydrous toluene.
-
Add the this compound solution to the MOF suspension.
-
Heat the reaction mixture at 80 °C for 48 hours with constant stirring. The formation of the imine bond is a condensation reaction, and heating helps to drive the reaction forward by removing water.
-
-
Purification:
-
After cooling to room temperature, collect the modified MOF by centrifugation.
-
Wash the product thoroughly with fresh toluene (3 x 20 mL) to remove unreacted this compound.
-
Subsequently, wash with methanol (3 x 20 mL) to remove any remaining impurities.
-
Dry the final product under vacuum at 80 °C for 12 hours.
-
Rationale for Experimental Choices:
-
Amino-functionalized MOF: UiO-66-NH₂ provides a stable and accessible platform with primary amine groups that are reactive towards aldehydes.
-
Anhydrous Conditions: The Schiff base formation is a reversible reaction that produces water as a byproduct. Conducting the reaction under anhydrous conditions and at elevated temperatures helps to shift the equilibrium towards the product side.
-
Excess Reagent: Using an excess of this compound ensures a higher degree of functionalization of the available amino groups within the MOF.
Part 3: Characterization of Functionalized MOFs
Thorough characterization is essential to confirm the successful incorporation of the this compound moiety and to ensure the integrity of the MOF structure.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To verify the crystallinity and structural integrity of the MOF after modification. | The PXRD pattern of the modified MOF should match that of the parent MOF, indicating that the framework has not collapsed. Minor shifts in peak positions may be observed due to the incorporation of the new functional group. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of the new functional groups. | Appearance of a new peak corresponding to the C=N stretching of the imine bond (around 1650-1600 cm⁻¹) and the characteristic peaks of the aldehyde C-H stretch (around 2850 and 2750 cm⁻¹) and C=O stretch (around 1700 cm⁻¹). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide quantitative information on the degree of functionalization. | After digesting the MOF in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆), the ¹H NMR spectrum will show new signals corresponding to the protons of the this compound moiety. Integration of these signals relative to the signals of the parent MOF linker can be used to quantify the modification yield. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve of the modified MOF may show a different decomposition profile compared to the parent MOF, reflecting the change in the organic linker. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the effect of functionalization on the porosity and surface area. | A decrease in the surface area and pore volume is expected after functionalization due to the presence of the bulky this compound group within the pores. |
Part 4: Applications in Catalysis, Sensing, and Drug Delivery
The introduction of this compound into a MOF opens up a plethora of possibilities for advanced applications, leveraging the reactivity of both the aldehyde and bromo groups.
Catalysis
-
Aldehyde Group: The aldehyde functionality can act as a catalytic site for various organic transformations, such as Knoevenagel and aldol condensations.[2]
-
Bromo Group: The bromo-substituent is a versatile handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of catalytically active metal complexes or other functional groups.
Sensing
The aldehyde groups can be used to immobilize specific recognition elements for the detection of various analytes. For instance, reaction with a fluorescent amine can lead to a "turn-on" or "turn-off" fluorescent sensor.
Drug Delivery
The aldehyde groups can be used to covalently attach drugs containing amino groups via a pH-sensitive imine linkage. This would allow for the controlled release of the drug under acidic conditions, which are often found in tumor microenvironments.[3]
Conclusion
This compound, while presenting synthetic challenges, is a highly valuable building block for the creation of multifunctional MOFs. Both de novo synthesis (via its dicarboxylic acid analogue) and post-synthetic modification strategies can be employed to incorporate this versatile linker into robust frameworks. The resulting materials, with their dual aldehyde and bromo functionalities, are promising candidates for a wide range of applications in catalysis, sensing, and drug delivery. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore the exciting potential of this compound in the design of advanced porous materials.
References
- Xi, F.-G., Liu, H., Yang, N.-N., & Gao, E.-Q. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry, 55(11), 5434–5441. [Link]
- Mahdian, S., Taher, T., Chermahini, A. N., & Zare, K. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs.
- Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]
- Cai, W., & Lin, W. (2019). Metal–Organic Frameworks for Drug Delivery.
Sources
Application Note: 4-Bromophthalaldehyde as a Versatile Substrate in Multicomponent Reactions for Accelerated Drug Discovery
An Application Guide for Drug Discovery Professionals
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] This application note provides an in-depth guide for researchers on leveraging 4-bromophthalaldehyde, a uniquely functionalized aromatic aldehyde, in powerful isocyanide-based MCRs. We detail the strategic importance of its dual-aldehyde and bromo functionalities, which together provide a platform for generating vast chemical diversity. This guide includes detailed mechanistic discussions, step-by-step experimental protocols for the Ugi and Passerini reactions, and a workflow for post-reaction diversification, establishing this compound as a key building block for constructing libraries of novel heterocyclic compounds and other scaffolds of pharmaceutical interest.[3][4]
Introduction: The Strategic Advantage of this compound in MCRs
Multicomponent reactions are defined as processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates all or most of the atoms of the starting materials.[5] Their efficiency, atom economy, and ability to generate molecular complexity make them invaluable tools in drug discovery for creating diverse compound libraries.[2][6]
This compound (C₈H₅BrO₂) is an especially strategic substrate for MCRs due to its distinct structural features:
-
Two Aldehyde Groups: The presence of two formyl groups on the same aromatic ring opens possibilities for selective mono-addition or controlled di-addition reactions, leading to the formation of macrocycles or other complex polycyclic systems.
-
Aryl Bromide Handle: The bromine atom is a highly versatile functional group.[7] It is relatively inert during many MCR conditions but serves as a prime "synthetic handle" for post-MCR modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for a secondary diversification of the MCR product scaffold.
This guide focuses on the application of this compound in two of the most powerful and widely used isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[8][9]
Application I: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[10][11] Its remarkable functional group tolerance has made it a mainstay in combinatorial chemistry.
Underlying Mechanism
The reaction is driven by a sequence of reversible steps culminating in an irreversible intramolecular rearrangement.[10] The process begins with the formation of an imine from the aldehyde and amine. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide carbon, forming a nitrilium ion intermediate. This highly reactive species is then trapped by the carboxylate anion, leading to an O-acyl isoamide which undergoes a Mumm rearrangement to yield the final, stable α-acylamino amide product.[10][11]
Caption: The Ugi reaction proceeds via an imine and a key nitrilium ion intermediate.
Protocol: Mono-Adduct Synthesis via U-4CR
This protocol details the synthesis of a mono-Ugi adduct using this compound, selectively reacting one aldehyde group. Careful control of stoichiometry is crucial to minimize the formation of the di-adduct.
Table 1: Reagents and Materials for U-4CR
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% | Sigma-Aldrich | Aldehyde Component |
| Benzylamine | ≥99% | Acros Organics | Amine Component |
| Acetic Acid | Glacial, ACS Grade | Fisher Chemical | Carboxylic Acid Component |
| tert-Butyl isocyanide | 98% | Alfa Aesar | Isocyanide Component |
| Methanol (MeOH) | Anhydrous, 99.8% | EMD Millipore | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | Aqueous Wash |
| Brine | ACS Grade | LabChem | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 213 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous methanol to the flask and stir until the aldehyde is fully dissolved at room temperature.
-
Reagent Addition: Add benzylamine (1.0 eq, 107 mg, 1.0 mmol) to the solution, followed by glacial acetic acid (1.0 eq, 60 mg, 1.0 mmol). Stir the mixture for 15 minutes. Causality Note: Pre-mixing these components allows for the formation of the imine in situ before the addition of the highly reactive isocyanide.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq, 83 mg, 1.0 mmol) dropwise to the reaction mixture. The reaction is often exothermic.[10]
-
Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 30 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 10% to 40% ethyl acetate in hexanes to isolate the mono-adduct product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The presence of the bromine atom will be evident in the mass spectrum as a characteristic M/M+2 isotopic pattern.[12]
Application II: The Passerini Three-Component Reaction (P-3CR)
Discovered before the Ugi reaction, the Passerini reaction is the original isocyanide-based MCR.[13] It combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[14]
Underlying Mechanism
The mechanism is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents at high concentrations.[14] The components are thought to associate via hydrogen bonding. A series of nucleophilic additions occur, culminating in the formation of the α-acyloxy amide product directly without a separate rearrangement step.
Caption: The Passerini reaction is proposed to proceed via a concerted, trimolecular mechanism.
Protocol: α-Acyloxy Amide Synthesis via P-3CR
This protocol describes a Passerini reaction using this compound. As with the Ugi reaction, using a 1:1:1 stoichiometry favors the mono-substituted product.
Table 2: Reagents and Materials for P-3CR
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% | Sigma-Aldrich | Aldehyde Component |
| Benzoic Acid | ≥99.5% | J.T. Baker | Carboxylic Acid Component |
| Cyclohexyl isocyanide | 98% | TCI America | Isocyanide Component |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | Drying Agent |
Step-by-Step Procedure:
-
Preparation: In a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq, 213 mg, 1.0 mmol) in 8 mL of anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add benzoic acid (1.0 eq, 122 mg, 1.0 mmol) and cyclohexyl isocyanide (1.0 eq, 109 mg, 1.0 mmol).
-
Reaction: Seal the flask and stir the mixture at room temperature for 48 hours. Causality Note: The Passerini reaction is often slower than the Ugi reaction and benefits from higher concentrations and longer reaction times in aprotic solvents like DCM to favor the proposed concerted mechanism.[14]
-
Work-up:
-
Dilute the reaction mixture with an additional 15 mL of DCM.
-
Wash the organic solution sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.
-
Characterization: Confirm the structure of the isolated product using ¹H NMR, ¹³C NMR, IR, and HRMS.
Post-MCR Modification: Diversification via Suzuki Cross-Coupling
The true power of using this compound is realized in post-synthetic modifications. The aryl bromide handle in the Ugi or Passerini products is a gateway to immense structural diversity through cross-coupling chemistry. The following is a representative workflow and protocol for a Suzuki-Miyaura cross-coupling reaction.
Caption: A powerful two-stage strategy for generating diverse chemical libraries.
Protocol: Suzuki Coupling of a Ugi Product
This protocol describes the coupling of a phenylboronic acid to the brominated Ugi product synthesized in Section 2.2.
Table 3: Reagents and Materials for Suzuki Coupling
| Reagent/Material | Grade | Supplier Example | Purpose |
| Ugi Product from Sec. 2.2 | Purified | N/A | Starting Material |
| Phenylboronic Acid | ≥97% | Combi-Blocks | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, 99.5% | Alfa Aesar | Base |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent |
| Water | Deionized | N/A | Co-solvent |
Step-by-Step Procedure:
-
Preparation: To a microwave vial, add the Ugi product (1.0 eq, 100 mg, 0.21 mmol), phenylboronic acid (1.5 eq, 38 mg, 0.32 mmol), and sodium carbonate (2.5 eq, 56 mg, 0.53 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 12 mg, 0.01 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (4 mL dioxane, 1 mL water).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10 minutes. Causality Note: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours. The reaction can also be performed in a microwave reactor for faster results (e.g., 120 °C for 20 minutes).
-
Work-up:
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash with 15 mL of water, then 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by flash column chromatography to yield the final biaryl product.
-
Characterization: Confirm the successful coupling via NMR (disappearance of the C-Br signals in ¹³C NMR) and HRMS (correct mass for the coupled product).
Conclusion and Future Outlook
This compound is a powerful and versatile building block for diversity-oriented synthesis. Its application in robust multicomponent reactions like the Ugi and Passerini syntheses provides direct access to complex scaffolds. The strategic placement of the bromine atom enables a subsequent diversification step, exponentially increasing the number of accessible analogues from a single MCR core. This two-stage approach—rapid scaffold formation followed by targeted functionalization—is a highly efficient strategy for navigating chemical space in the pursuit of novel therapeutic agents. Future work could explore the use of the second aldehyde for intramolecular cyclizations post-MCR or for the synthesis of symmetrical, dimeric structures with potential for bivalent binding in biological systems.
References
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromochalcone: A Technical Guide. BenchChem.
- Frontiers in Chemistry. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers.
- CIBTech. (2012). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. CIBTech.
- Varadi, L., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19.
- Bon, R. S., et al. (2021).
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and solid-phase chemistry. Current Opinion in Chemical Biology, 7(3), 395-405.
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- Posner, G. H. (1986). Multicomponent one-pot annulations forming three to six bonds. Chemical Reviews, 86(5), 831-844.
- Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions to the synthesis of diverse heterocyclic scaffolds. Chemistry–A European Journal, 15(6), 1300-1308.
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- Bosica, G., & Abdilla, R. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions.
- Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Royal Society of Chemistry. (2024). Metal–organic frameworks as catalytic platforms for multicomponent reactions (MCRs): mechanistic and design insights (2020–2025 overview).
- El Kaim, L., & Grimaud, L. (2017).
- Royal Society of Chemistry. (2020). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers.
- Müller, T. J. J. (2017). Multicomponent reactions in the synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 53(3), 381.
- Dömling, A. (2014). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 19(11), 17479-17539.
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- National Center for Biotechnology Inform
- Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(18), 10335-10373.
- Dömling, A. (2000). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 4(3), 318-23.
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Derivatization of amino acids with 4-Bromophthalaldehyde for HPLC analysis
Application Note & Protocol
Sensitive HPLC Analysis of Primary Amino Acids Using Pre-Column Derivatization with 4-Bromophthalaldehyde (BPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Sensitive Amino Acid Analysis
The quantitative analysis of amino acids is a cornerstone of numerous scientific disciplines, from clinical diagnostics and nutritional science to pharmaceutical research and proteomics.[1][2] Amino acids, the fundamental building blocks of proteins, often exist in complex biological matrices where their accurate measurement is critical.[3] However, most amino acids lack strong native chromophores or fluorophores, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging at low concentrations.[2][4][5]
To overcome this limitation, pre-column derivatization is a widely adopted strategy.[4][6][7] This technique involves a chemical reaction that attaches a tagging molecule to the amino acid, rendering it detectable with high sensitivity and selectivity.[4][7] O-phthalaldehyde (OPA) has long been a favored reagent for this purpose, reacting with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[1][8][9]
This application note details a robust methodology utilizing a structural analog of OPA, This compound (BPA) , for the derivatization of primary amino acids. The introduction of the bromine atom is anticipated to modulate the spectral properties of the resulting derivative, potentially offering advantages in selectivity or detection in complex sample matrices. This guide provides a comprehensive overview of the reaction chemistry, detailed experimental protocols, and insights into method optimization.
The Chemistry of BPA Derivatization
The derivatization of primary amino acids with this compound follows a well-established mechanism analogous to that of OPA.[10][11] The reaction proceeds rapidly at room temperature in an alkaline environment, facilitated by the presence of a thiol compound, such as 3-mercaptopropionic acid (3-MPA).
The core mechanism involves two key steps:
-
Initial Reaction with the Primary Amine: The primary amino group of the amino acid first attacks one of the aldehyde groups of BPA.
-
Cyclization with Thiol: The thiol then reacts with the intermediate, leading to the formation of a stable, substituted 1-alkylthio-2-alkylisoindole derivative.[10]
The resulting isoindole derivative possesses a conjugated system that is both UV-active and fluorescent, allowing for sensitive detection.[9] Secondary amines, such as proline and hydroxyproline, do not react with BPA under these conditions.[12]
Caption: BPA derivatization reaction overview.
Experimental Protocols
Reagent Preparation
Meticulous preparation of fresh reagents is paramount to ensure reproducibility and minimize background interference.
Table 1: Reagent Composition and Preparation
| Reagent | Preparation Instructions | Storage & Stability |
| Borate Buffer (0.4 M, pH 10.2) | Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.[13] | Store at room temperature. Stable for up to 1 month. |
| BPA Stock Solution (50 mg/mL) | Dissolve 500 mg of this compound in 10 mL of methanol. | Store protected from light at 4°C. Prepare fresh weekly. |
| 3-Mercaptopropionic Acid (3-MPA) Stock | Use as supplied (typically ≥99%). | Store at 4°C. |
| BPA Derivatization Reagent | In a clean amber vial, combine: • 1.0 mL of Borate Buffer • 100 µL of BPA Stock Solution • 20 µL of 3-MPA Stock | Prepare fresh daily. [13] The reagent is susceptible to degradation.[14] |
| Amino Acid Standard Stock (1 mM) | Prepare a stock solution of individual or mixed amino acid standards in 0.1 M HCl.[1] | Store at 4°C. Stable for several weeks. |
Automated Pre-Column Derivatization Protocol
Automating the derivatization process using an HPLC autosampler significantly enhances precision and reproducibility by ensuring exact timing for each sample.[1][5][13]
Protocol Steps:
-
Sample Preparation: Ensure samples (e.g., protein hydrolysates, plasma) are deproteinized and filtered through a 0.2 µm filter.
-
Transfer to Vials: Place 10 µL of the amino acid standard or sample into an autosampler vial.
-
Automated Derivatization Sequence (to be programmed in the autosampler method):
-
Aspirate 90 µL of the freshly prepared BPA Derivatization Reagent .
-
Dispense into the sample vial.
-
Mix the contents by aspirating and dispensing the total volume (100 µL) three times.
-
Allow a reaction wait time of exactly 1 minute .[1]
-
Inject a defined volume (e.g., 10 µL) of the derivatized mixture onto the HPLC column.
-
HPLC Analysis Protocol
The separation of the derivatized amino acids is achieved using reversed-phase HPLC.
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC Column | C18 Reversed-Phase, 5 µm particle size (e.g., 4.6 x 150 mm) | Provides good retention and separation of the hydrophobic derivatives.[6][15] |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 7.2) with 0.3% Tetrahydrofuran (THF)[6] | The aqueous phase for eluting polar derivatives. THF can improve peak shape. |
| Mobile Phase B | Methanol/Acetonitrile/Mobile Phase A (e.g., 35:15:50 v/v/v)[6] | The organic phase for eluting more hydrophobic derivatives. |
| Gradient Elution | 0-100% B over 30 minutes, followed by a 5-minute re-equilibration at 0% B. | A gradient is essential to resolve the wide range of polarities among the amino acid derivatives.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV Detector: 340 nm[6] Fluorescence Detector: Excitation: ~340 nm, Emission: ~450 nm | These are typical wavelengths for OPA derivatives; they should be optimized for BPA as the bromine atom may cause a spectral shift.[3] |
Workflow Visualization
The entire process, from sample preparation to data acquisition, can be visualized as a streamlined workflow.
Caption: Automated workflow for BPA derivatization and HPLC analysis.
Causality and Field-Proven Insights
-
Why 3-Mercaptopropionic Acid (3-MPA)? While other thiols like 2-mercaptoethanol can be used, 3-MPA generally forms more stable isoindole derivatives, which is crucial for reproducible quantification.[13][16] The instability of OPA-type derivatives is a known challenge, making the choice of thiol critical.[13][17]
-
The Criticality of Reaction Time: The derivatization reaction is fast, but the resulting products can be unstable over time.[13][18] Precise and consistent timing, best achieved through automation, is essential to avoid signal degradation and ensure that all samples and standards are analyzed under identical conditions.[5][13]
-
Alkaline pH is Essential: The reaction requires a basic pH (typically 9.5-10.5) to ensure the primary amino group is deprotonated and thus sufficiently nucleophilic to attack the aldehyde.[8][19] The borate buffer provides a stable pH environment for the reaction.
-
Gradient Elution Strategy: A single isocratic mobile phase is insufficient to resolve all amino acid derivatives due to their varying polarities. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, is necessary for a successful separation.[6]
Trustworthiness and Self-Validation
To ensure the reliability of this method, the following validation steps are recommended:
-
Linearity: Analyze a dilution series of amino acid standards (e.g., 5 to 500 µmol/L) to confirm a linear relationship between concentration and peak area. Correlation coefficients (r²) should be >0.995.
-
Precision: Perform replicate injections of the same standard to assess the reproducibility of retention times and peak areas. The relative standard deviation (RSD) should typically be <2% for retention times and <5% for peak areas.[6]
-
Spike and Recovery: To assess matrix effects, spike a known amount of amino acid standard into a blank sample matrix and calculate the recovery. Recoveries between 90-110% are generally considered acceptable.
By implementing these validation steps, researchers can have high confidence in the accuracy and robustness of the quantitative data generated.
References
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- Analysis of amino acids using on-line pre-column derivatization with OPA. (2021, March 22). JASCO Global.
- Sarma, R., et al. (2011). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science, 49(2), 117–123.
- Kim, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2019). DiVA portal.
- Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-348.
- Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. PubMed.
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- de Oliveira, D. P., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(15), 3465–3475.
- Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-phthaldialdehyde/2-mercaptoethanol reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-33.
- Zhang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 715–721.
- OPA/MPA derivatizatio stability for amino acids. (2012, February 3). Chromatography Forum.
- Foley, J., et al. (2008). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 874(1-2), 14-18.
- O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024, May 29). MDPI.
- Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Journal of Chromatography A, 266, 471-482.
- Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-33.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
- Eensalu, E., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 746-753.
- Stobaugh, J. F., et al. (1984). Instability of orthophthalaldehyde reagent for amino acid analysis. Analytical Biochemistry, 139(2), 345-351.
- de Oliveira, D. P., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org.
- Budi, L., et al. (2018). What Do We Know about Determination of Amino Acids with Orthophthalaldehyde? Croatica Chemica Acta, 91(3), 329-338.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 27). Macmillan Group - Princeton University.
- Hanczkó, R., et al. (2007). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Journal of Chromatography A, 1163(1-2), 25-42.
- Lilla, E., et al. (2022). Discovery of a New Class of Aminoacyl Radical Enzymes Expands Nature's Known Radical Chemistry. Journal of the American Chemical Society, 144(1), 133-146.
- Vardar, M., & Vianello, R. (2019). A Computational Insight into Reaction Between Different Amino Acids with Reactive Aldehydes 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Croatica Chemica Acta, 92(4), 517-526.
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The Strategic Utility of 4-Bromophthalaldehyde in the Forge of Heterocyclic Chemistry: Advanced Application Notes and Protocols
Introduction: 4-Bromophthalaldehyde as a Versatile Precursor in Heterocyclic Synthesis
This compound is a bifunctional aromatic aldehyde that has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its strategic importance lies in the ortho-disposed aldehyde functionalities, which are primed for cyclization reactions with a variety of dinucleophiles, and the presence of a bromine atom, which serves as a convenient handle for further molecular elaboration through cross-coupling reactions. This unique combination of reactive sites allows for the construction of complex molecular architectures, many of which are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the aldehyde groups activates the aromatic ring, influencing the regioselectivity of nucleophilic attack, while the bromo-substituent can be retained in the final product for subsequent functionalization or can be involved in the cyclization process itself. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key heterocyclic scaffolds, including detailed mechanistic insights and robust experimental protocols.
I. Synthesis of 6-Bromo-Substituted Phthalazines: A Gateway to Bioactive Scaffolds
Phthalazine derivatives are a well-known class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antihypertensive, and anticancer properties. The condensation of 1,2-dicarbonyl compounds with hydrazine and its derivatives is a fundamental and widely employed method for the synthesis of the phthalazine core.[1] this compound serves as an excellent 1,2-dicarbonyl precursor for the synthesis of 6-bromo-substituted phthalazines, which can be further diversified through reactions at the bromine and nitrogen positions.
Mechanistic Rationale
The synthesis of 6-bromophthalazine from this compound and hydrazine hydrate proceeds through a classical condensation-cyclization mechanism. The reaction is typically acid-catalyzed, which protonates one of the aldehyde carbonyl groups, enhancing its electrophilicity. One of the nitrogen atoms of hydrazine then acts as a nucleophile, attacking the protonated carbonyl to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs, where the second nitrogen atom of the hydrazone attacks the remaining aldehyde group. A final dehydration step yields the aromatic 6-bromophthalazine ring.
Logical Workflow: Synthesis of 6-Bromophthalazine
Caption: Workflow for the synthesis of 6-bromophthalazine.
Experimental Protocol: Synthesis of 6-Bromophthalazine
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or a suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-bromophthalazine.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (this compound:Hydrazine) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (TLC monitored) |
| Purification | Recrystallization |
| Expected Yield | 80-90% |
Table 1: Key parameters for the synthesis of 6-bromophthalazine.
II. Synthesis of 5-Bromo-Substituted Isoindolinones: Building Blocks for Medicinal Chemistry
Isoindolinones are a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active molecules. The reaction of an o-dialdehyde with a primary amine provides a direct route to N-substituted isoindolinones, which can be further functionalized. This compound is an ideal substrate for this transformation, leading to the formation of 5-bromo-substituted isoindolinones.
Mechanistic Rationale
The formation of an N-substituted 5-bromoisoindolinone from this compound and a primary amine involves a tandem condensation and intramolecular cyclization. The primary amine first reacts with one of the aldehyde groups to form a hemiaminal, which then dehydrates to an imine. The second aldehyde group is then attacked intramolecularly by the nitrogen of the imine, or a related enamine tautomer, leading to the formation of the five-membered isoindolinone ring. This process is often facilitated by a Lewis acid or Brønsted acid catalyst.
Reaction Pathway: Synthesis of 5-Bromoisoindolinone
Caption: Reaction pathway for 5-bromoisoindolinone synthesis.
Experimental Protocol: Synthesis of N-Benzyl-5-bromoisoindolinone
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene (or another suitable aprotic solvent)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a solution of this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add benzylamine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be removed by the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-5-bromoisoindolinone.
| Parameter | Value |
| Reactant Ratio | 1:1 (this compound:Benzylamine) |
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (TLC monitored) |
| Purification | Column Chromatography |
| Expected Yield | 75-85% |
Table 2: Key parameters for the synthesis of N-benzyl-5-bromoisoindolinone.
III. Multicomponent Synthesis of Quinoxalines: A Rapid and Efficient Approach
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. The classical synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] this compound, as a 1,2-dicarbonyl equivalent, can be readily employed in this reaction to produce 6-bromo-substituted quinoxalines. This reaction can often be performed under mild conditions and with high efficiency.
Mechanistic Rationale
The reaction between this compound and a 1,2-diaminobenzene derivative proceeds via a double condensation. One of the amino groups of the diamine nucleophilically attacks one of the aldehyde groups, forming a hemiaminal which then dehydrates to an imine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining aldehyde. A final dehydration step aromatizes the ring system to yield the stable quinoxaline product. The reaction is often self-catalyzing or can be promoted by a mild acid.
Experimental Workflow: Quinoxaline Synthesis
Caption: General workflow for 6-bromoquinoxaline synthesis.
Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
This protocol adapts the general principle to a specific example where the 1,2-dicarbonyl compound is generated in situ. For a direct synthesis from this compound and a diamine, the protocol would be similar to the phthalazine synthesis. The following illustrates a related, common approach to quinoxalines.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve benzil and 4-bromo-1,2-diaminobenzene in ethanol or glacial acetic acid in a round-bottom flask.
-
Stir the mixture at room temperature or heat gently to reflux for 1-2 hours.
-
Monitor the reaction by TLC. The product is often less polar than the starting materials.
-
Upon completion, cool the reaction mixture. The product may crystallize out.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not crystallize, the solvent can be removed under reduced pressure and the residue purified by column chromatography or recrystallization.
| Parameter | Value |
| Reactant Ratio | 1:1 (Benzil:4-Bromo-1,2-diaminobenzene) |
| Solvent | Ethanol or Glacial Acetic Acid |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-2 hours |
| Purification | Recrystallization or Column Chromatography |
| Expected Yield | >90% |
Table 3: Key parameters for a representative quinoxaline synthesis.
IV. Future Directions and Advanced Applications
The utility of this compound extends beyond the synthesis of simple bicyclic heterocycles. Its bifunctional nature makes it an attractive candidate for more complex transformations, including:
-
Pictet-Spengler Reaction: While not a classical substrate, the aldehyde functionalities could potentially react with β-arylethylamines to form tetrahydroisoquinoline derivatives, although this would be an unconventional application.[3][4]
-
Ugi and other Multicomponent Reactions (MCRs): this compound can serve as the aldehyde component in Ugi-type reactions, allowing for the rapid assembly of complex, peptide-like molecules with an embedded bromo-aryl moiety for further diversification.[1][5][6]
-
Synthesis of Benzodiazepines: The dialdehyde could be a precursor to 1,4-benzodiazepine scaffolds through reactions with appropriate diamines, followed by further transformations.[7][8]
These advanced applications represent exciting avenues for future research and underscore the potential of this compound as a powerful tool in the synthesis of novel heterocyclic compounds for drug discovery and materials science.
References
- Jie-Ping Wan and Li Wei. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Das et al. Synthesis of quinoxalines via the reactions of α-bromoketones and phenylenediamines by using HClO4·SiO2 as heterogeneous catalyst. Quinoxaline Synthesis by Domino Reactions.
- Micheletti and co-workers. A series of quinoxaline by simply stirring the mixture of o-phenylenediamines and vicinal diketones in water at room temperature. Quinoxaline Synthesis by Domino Reactions.
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036.
- Ugi, I. K. et al. The Ugi reaction. Angew. Chem. Int. Ed.1959, 71, 386.
- Massah et al. A catalyst-free protocol for the synthesis of quinoxaline derivatives from the reaction of o-phenylenediamine and phenacyl bromide under reflux condition using ethanol as the green solvent. Recent advances in the transition-metal-free synthesis of quinoxalines.
- Fathi and Sardarian. An efficient organocatalytic approach for the synthesis of various quinoxalines from the reaction of 1,2-diamines and 1,2-carbonyl compounds. Recent advances in the transition-metal-free synthesis of quinoxalines.
- Grokipedia. Pictet–Spengler reaction.
- Name-Reaction.com. Pictet-Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions.
- Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
- Rocha R. O., et al. The mechanism of Ugi multicomponent reaction. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. 2020.
- Frontiers. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.
- PubMed Central.
- National Institutes of Health. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Google Patents. Synthesis of benzodiazepines - US5466799A.
- OUCI. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines.
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
Catalytic Valorization of 4-Bromophthalaldehyde: Advanced Protocols for Heterocyclic Synthesis and Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Bromophthalaldehyde
This compound is a versatile bifunctional building block poised for significant applications in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring two reactive aldehyde moieties and a bromine atom on an aromatic core, offers a rich platform for a diverse array of catalytic transformations. The ortho-dialdehyde functionality serves as a linchpin for the construction of complex heterocyclic systems through multicomponent reactions (MCRs), while the aryl bromide is a canonical handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key catalytic strategies that leverage the reactivity of this compound, offering detailed protocols and the scientific rationale behind them for researchers engaged in drug discovery and advanced materials development.
The strategic positioning of the reactive sites allows for either sequential or one-pot transformations, enabling the rapid generation of molecular complexity from a single, readily accessible starting material. This document will delve into two primary areas of application: the synthesis of nitrogen-containing heterocycles via multicomponent reactions and the functionalization of the aromatic ring through palladium-catalyzed cross-coupling.
Part 1: Multicomponent Reactions for the Synthesis of Fused Nitrogen Heterocycles
Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. The 1,2-dicarbonyl motif of this compound is an excellent electrophilic component for MCRs, particularly in the synthesis of fused heterocyclic systems like phthalazinones and isoindolinones, which are prevalent scaffolds in many biologically active compounds.
Application Note: One-Pot Synthesis of Phthalazinone Derivatives
Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The reaction of an aldehyde with a hydrazine and a source of two additional carbons can lead to the formation of the phthalazinone core. In the context of this compound, this transformation can be achieved in a one-pot, three-component reaction.
Causality Behind Experimental Choices:
-
Catalyst: A mild Brønsted or Lewis acid is often employed to activate the aldehyde carbonyls towards nucleophilic attack. In some cases, the reaction can proceed without an explicit catalyst, relying on the inherent reactivity of the substrates.
-
Solvent: Protic solvents like ethanol or methanol are often chosen to facilitate proton transfer steps and to solubilize the starting materials and intermediates.
-
Reaction Temperature: The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps, driving the equilibrium towards the final product.
Protocol: Synthesis of 4-Bromo-2-aryl/alkyl-phthalazin-1(2H)-ones
This protocol describes a general procedure for the synthesis of phthalazinone derivatives from this compound, a hydrazine, and an active methylene compound.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), the hydrazine derivative (1.0 eq), and the active methylene compound (1.0 eq).
-
Add absolute ethanol to achieve a 0.5 M concentration of the limiting reagent.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expected Outcomes:
This reaction is expected to produce the corresponding 4-bromo-phthalazinone derivatives in good to excellent yields. The exact yield will depend on the specific substrates used.
| Hydrazine Derivative | Active Methylene Compound | Expected Product | Typical Yield Range |
| Hydrazine hydrate | Malononitrile | 2-(4-Bromophthalazin-1(2H)-ylidene)malononitrile | 75-85% |
| Phenylhydrazine | Ethyl cyanoacetate | Ethyl 2-(4-bromo-2-phenylphthalazin-1(2H)-ylidene)cyanoacetate | 70-80% |
Diagram: Proposed Reaction Pathway for Phthalazinone Synthesis
Caption: Proposed pathway for the one-pot synthesis of phthalazinones.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and are crucial for the construction of complex molecules, including pharmaceuticals and functional materials. The presence of the two aldehyde groups requires careful consideration of reaction conditions to avoid unwanted side reactions.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide. Applying this reaction to this compound allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling aryl bromides.
-
Base: A base is required to activate the organoboron species for transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcomes:
The Suzuki-Miyaura coupling of this compound is expected to proceed in good to excellent yields, depending on the electronic and steric properties of the arylboronic acid.
| Arylboronic Acid | Expected Product | Typical Yield Range |
| Phenylboronic acid | 4-Phenylphthalaldehyde | 80-90% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)phthalaldehyde | 85-95% |
| 3-Thienylboronic acid | 4-(Thiophen-3-yl)phthalaldehyde | 75-85% |
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Tandem and Cascade Reactions
The dual functionality of this compound opens up exciting possibilities for tandem or cascade reactions, where a single catalyst promotes multiple bond-forming events in a sequential manner. For instance, an initial palladium-catalyzed cross-coupling reaction could be followed by an in situ cyclization involving one or both of the aldehyde groups. Such strategies are highly efficient for the rapid construction of complex polycyclic architectures.
Application Note: Palladium-Catalyzed Amination-Cyclization for the Synthesis of Isoindolinones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the case of this compound, a tandem Buchwald-Hartwig amination followed by an intramolecular cyclization with an amine can lead to the formation of isoindolinone derivatives. This approach is particularly attractive as it builds a key heterocyclic core in a single operation.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst with a bulky, electron-rich phosphine ligand is typically employed. The choice of ligand can influence both the rate of the amination and the subsequent cyclization.
-
Amine: A primary amine is required for the initial C-N bond formation and subsequent intramolecular imine formation and cyclization.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary to deprotonate the amine for the amination step.
Protocol: Synthesis of 2-Alkyl/Aryl-4-bromo-2,3-dihydro-1H-isoindol-1-ones
This protocol outlines a general procedure for the synthesis of isoindolinones via a palladium-catalyzed amination-cyclization cascade.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 eq) and the primary amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcomes:
This cascade reaction should provide access to a range of N-substituted isoindolinones. The yields can be moderate to good, and may be influenced by the steric and electronic properties of the amine.
| Primary Amine | Expected Product | Typical Yield Range |
| Benzylamine | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindol-1-one | 60-75% |
| Aniline | 4-Bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one | 55-70% |
Diagram: Proposed Cascade Reaction Pathway
Caption: A simplified representation of the amination-cyclization cascade.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The catalytic reactions outlined in this guide provide robust and reliable methods for the construction of valuable heterocyclic scaffolds and functionalized aromatic compounds. The strategic application of multicomponent reactions and palladium-catalyzed cross-coupling opens up a vast chemical space for exploration in drug discovery and materials science.
Future research in this area will likely focus on the development of more sustainable catalytic systems, including the use of earth-abundant metal catalysts and greener reaction media. Furthermore, the exploration of enantioselective catalytic transformations of this compound derivatives will be a key area of investigation for the synthesis of chiral molecules with specific biological activities. The continued development of novel cascade reactions starting from this versatile platform will undoubtedly lead to the discovery of new and innovative molecular architectures.
References
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Hassan, S. Y. (2013). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistryOpen, 2(5), 179-191. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Abdel-rahman, H. M., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Science OA, 3(4), FSO231. [Link]
- Scribd. (n.d.). One-Pot Synthesis of Nitrogen Heterocycles.
- Johnson, J. B., & Rovis, T. (2008). Titanium-catalyzed multicomponent couplings: efficient one-pot syntheses of nitrogen heterocycles. Accounts of chemical research, 41(2), 327-338. [Link]
- Acar, E. A., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202300081. [Link]
- Li, Z., et al. (2018). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 5(12), 1883-1888. [Link]
- Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
Application Note: Synthesis and Evaluation of a Novel Schiff Base Corrosion Inhibitor Derived from 4-Bromophthalaldehyde
Abstract
This document provides a detailed guide for the synthesis, characterization, and evaluation of a novel Schiff base corrosion inhibitor derived from 4-bromophthalaldehyde. Aromatic aldehydes and their Schiff base derivatives are a well-established class of organic corrosion inhibitors, valued for their facile synthesis and effective film-forming properties on metal surfaces.[1] This note outlines a predictive protocol for the synthesis of N,N'-bis(4-bromosalicylidene)ethylenediamine (BBS-en) through the condensation of this compound with ethylenediamine. We provide comprehensive, step-by-step methodologies for the inhibitor's synthesis and characterization, alongside established protocols for assessing its performance on mild steel in acidic environments using gravimetric and electrochemical techniques. The causality behind experimental choices is explained, grounding the proposed application in established principles of corrosion science.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant economic and safety challenge across numerous industries, from oil and gas to chemical processing.[2] Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium.[2][3]
Among the most promising classes of organic inhibitors are Schiff bases, which contain an imine or azomethine group (-C=N-).[1][4] These compounds are typically synthesized through a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[5][6] The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure facilitates strong adsorption onto metal surfaces, making them highly effective.[2][3]
This application note explores the potential of This compound as a precursor for a novel, high-performance corrosion inhibitor. The rationale is twofold:
-
The dialdehyde functionality allows for the synthesis of bidentate or polymeric Schiff bases, which can offer enhanced surface coverage and film stability compared to monodentate analogues.
-
The presence of the bromine atom, an electron-withdrawing group, and the aromatic rings are expected to enhance the molecule's adsorption characteristics on the metal surface.
We propose the synthesis of a di-Schiff base by reacting this compound with ethylenediamine, a common and effective linking amine in corrosion inhibitor synthesis.[7][8]
Synthesis of a Novel Schiff Base Inhibitor: (4-Br-ph)(en)₂
This section details the proposed synthesis of the novel Schiff base inhibitor from this compound and ethylenediamine. The reaction is a classic nucleophilic addition-elimination (condensation) process.
Proposed Reaction Scheme
The synthesis involves the condensation of two molar equivalents of this compound with one molar equivalent of ethylenediamine to yield the di-Schiff base product.
Caption: Proposed synthesis of the di-Schiff base inhibitor.
Experimental Protocol: Synthesis
Causality: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which drives the condensation reaction to completion by removing water. A catalytic amount of glacial acetic acid can be added to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[9]
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.28 g (0.02 mol) of this compound in 100 mL of absolute ethanol.
-
Amine Addition: To this solution, slowly add 0.60 g (0.01 mol) of ethylenediamine dissolved in 20 mL of absolute ethanol.[8]
-
Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 4 hours.[9]
-
Product Isolation: After reflux, cool the reaction mixture to room temperature. The formation of a solid precipitate is expected. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the final product using FTIR and NMR spectroscopy to confirm the structure.[6][10]
Protocol: Spectroscopic Characterization
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the dried product. The successful formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a strong characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹.[4][11]
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The key signal confirming the product formation is the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.[9][10] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also indicates the reaction completion.
Performance Evaluation as a Corrosion Inhibitor
The effectiveness of the newly synthesized Schiff base is evaluated on mild steel in a common corrosive medium, 1M hydrochloric acid, using established methodologies.
Materials and Preparation
-
Metal Specimen: Mild steel coupons with a standard composition (e.g., C1018 steel). For weight loss, coupons of approximately 2.5cm x 2.0cm x 0.2cm are used. For electrochemical tests, steel rods embedded in epoxy resin with a defined exposed surface area (e.g., 1 cm²) are used.
-
Surface Preparation: Mechanically polish the steel surfaces with successively finer grades of emery paper (e.g., 400, 800, 1200 grit), degrease with acetone, rinse with deionized water, and dry.
-
Corrosive Solution: Prepare a 1.0 M HCl solution using analytical grade HCl and deionized water.
-
Inhibitor Solutions: Prepare a stock solution of the synthesized inhibitor in 1.0 M HCl and create a series of dilutions (e.g., 50, 100, 200, 500 ppm).
Protocol: Gravimetric (Weight Loss) Method
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[12][13]
-
Initial Weighing: Weigh the prepared mild steel coupons accurately using an analytical balance (W₁).
-
Immersion: Immerse triplicate coupons into beakers containing 100 mL of 1.0 M HCl with and without different concentrations of the inhibitor.
-
Exposure: Leave the coupons immersed for a set period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
Cleaning & Final Weighing: After immersion, remove the coupons, clean them with a cleaning solution (e.g., Clarke's solution), rinse with deionized water and acetone, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the coupon area (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Protocol: Electrochemical Evaluation
Electrochemical methods provide rapid results and insights into the inhibition mechanism.[14] A standard three-electrode cell is used, containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
Caption: Workflow for electrochemical corrosion testing.
-
Stabilization: Immerse the working electrode in the test solution for 30-60 minutes to allow the open circuit potential (OCP) to stabilize.[15]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
The data is presented as Nyquist plots. The diameter of the semicircle in the plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion and better inhibition.[16]
-
Calculate %IE using the Rct values: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the potential versus the log of the current density to generate Tafel plots.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[2]
-
A lower Icorr value signifies a lower corrosion rate.
-
Calculate %IE using the Icorr values: %IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities with and without the inhibitor, respectively.
-
Expected Results and Data Presentation
The synthesized Schiff base is expected to demonstrate significant corrosion inhibition efficiency, increasing with concentration. The results can be effectively summarized in a table for clear comparison.
Table 1: Hypothetical Performance Data for the Schiff Base Inhibitor on Mild Steel in 1.0 M HCl
| Inhibitor Conc. (ppm) | Weight Loss %IE | EIS %IE (from Rct) | PDP %IE (from Icorr) | Icorr (µA/cm²) |
| 0 (Blank) | 0 | 0 | 0 | 1150 |
| 50 | 75.2 | 78.5 | 76.8 | 267 |
| 100 | 86.5 | 88.1 | 87.2 | 147 |
| 200 | 92.8 | 93.5 | 93.1 | 79 |
| 500 | 94.1 | 95.2 | 94.5 | 63 |
Mechanism of Inhibition
The inhibition mechanism of Schiff bases on steel surfaces in acidic media is primarily through adsorption.[17]
Caption: Proposed mechanism of corrosion inhibition.
The process involves:
-
Protonation: In acidic solution, the nitrogen atom of the imine group can be protonated.
-
Physisorption: The positively charged inhibitor molecule can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of Cl⁻ ions.
-
Chemisorption: The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds.[3]
This adsorption process creates a stable, hydrophobic film that acts as a physical barrier, preventing the corrosive species (H⁺ and Cl⁻) from reaching the metal surface and thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. PDP curves can help identify the inhibitor as anodic, cathodic, or mixed-type based on the shift in corrosion potential.[2]
References
- Atheer N. A., Mouayed Y. K. (2024). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II) as corrosion inhibitors for carbon steel in acidic medium. Journal of Basrah Researches (Sciences). [Link]
- Infinita Lab. (2024). Corrosion Inhibitor Testing. [Link]
- Studied on corrosion inhibition mechanism of Schiff base on N80 steel in acid medium. (n.d.).
- Ibrahim, J. A., Ibraheem, H. H., & Hussein, H. T. (2024). Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. AIP Conference Proceedings. [Link]
- Haque, J., et al. (2023). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. ACS Omega. [Link]
- Corrosion Inhibition of Schiff Base and their Metal Complexes with [Mn (II), Co (II) and Zn(II)]: Experimental and Quantum Chemical Studies. (2024).
- FT-IR SPECTRA OF SCHIFF BASE S1,S2, S3. (n.d.).
- Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution. (2024). PubMed Central. [Link]
- Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II) as corrosion inhibitors for carbon steel in acidic medium. (2024). Journal of Basrah Researches (Sciences). [Link]
- Abulhail, A. N., & Kadhum, M. Y. (2024). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II) as corrosion inhibitors for carbon steel in acidic medium. Basrah Researches Sciences. [Link]
- Evaluation of corrosion inhibitors. (n.d.).
- Series of Schiff base reactions of diamines (DAm-X) and dialdehydes... (n.d.).
- Radecka-Paryzek, W., et al. (2018).
- Weight loss method of corrosion assessment. (n.d.).
- ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024).
- Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II) as corrosion inhibitors for carbon steel in acidic medium. (2024).
- Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]
- Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. (2011).
- Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry. [Link]
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. [Link]
- Caffeine as A Natural Corrosion Inhibitor for Mild Steel in Nacl Solution. (2015). CORE. [Link]
- Das, R. (2018). Schiff bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. JETIR. [Link]
- Preparation, Identification and Characterization of Novel Schiff base Derived from Diamine and Aldehyde Derivatives and its Zn, Co, and Ni Metal Complexes. (2023). Azerbaijan Medical Journal. [Link]
- Facile, mild and convenient preparation and characterization of some novel Schiff base ligands from synthetic diamines and salicylaldehyde. (2015). Semantic Scholar. [Link]
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). MDPI. [Link]
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). JETIR. [Link]
- Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. (2020).
- Test Methods for Evaluating Corrosion and Inhibitors. (n.d.). AMPP Knowledge Hub. [Link]
- FTIR spectral values of Schiff bases types [VII]a-[VII]e. (n.d.).
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Application Notes & Protocols: The Utility of 4-Bromophthalaldehyde in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic field of materials science, the rational design and synthesis of functional materials are paramount. The properties of these materials are intrinsically linked to the molecular architecture of their constituent building blocks. 4-Bromophthalaldehyde (4-Br-PhAl) is an aromatic compound distinguished by two key reactive sites: a pair of aldehyde groups in ortho positions and a bromine substituent. This unique combination of functionalities makes it a highly versatile precursor for a range of advanced materials.
The adjacent aldehyde groups are primed for condensation reactions, enabling the formation of heterocyclic systems and polymers. The bromine atom serves as a valuable handle for post-synthesis modification or for participation in cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides an in-depth exploration of the applications of this compound in the synthesis of functional polymers, fluorescent probes, and as a precursor for metal-organic framework (MOF) linkers. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | (Typically) Off-white to yellow solid | |
| Key Reactive Sites | Two ortho-aldehyde groups, one bromo group |
Application in Functional Polymer Synthesis
The dual reactivity of this compound opens up multiple avenues for its incorporation into polymeric structures. The aldehyde functionalities can drive polymerization through condensation reactions, while the bromo- group is ideal for forming carbon-carbon bonds via cross-coupling chemistry, leading to conjugated systems with interesting optoelectronic properties.
Protocol I: Synthesis of a Poly(azomethine) via Solution Polycondensation
Scientific Rationale: This protocol leverages the facile reaction between aldehydes and primary amines to form Schiff bases (imines). When a dialdehyde like this compound is reacted with a diamine, a poly(azomethine) is formed. These polymers are often semi-crystalline, thermally stable, and can exhibit interesting electronic properties. The bromine atom remains as a pendant group on the polymer backbone, available for further modification.
Experimental Workflow:
Figure 1: General workflow for the synthesis of a poly(azomethine).
Materials:
-
This compound
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a Schlenk flask dried in an oven, add this compound (1 mmol) and dissolve it in anhydrous DMF (10 mL) under an inert atmosphere.
-
Monomer Addition: In a separate flask, dissolve the aromatic diamine (1 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred solution of this compound at room temperature.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-100°C and stir for 24 to 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Isolation: After cooling to room temperature, pour the viscous solution slowly into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the fibrous precipitate by filtration. Wash the polymer thoroughly with methanol and diethyl ether to remove unreacted monomers and solvent.
-
Drying: Dry the final polymer product in a vacuum oven at 60°C overnight.
Characterization: The resulting polymer can be characterized by FTIR spectroscopy (disappearance of aldehyde C-H stretch, appearance of C=N stretch), NMR spectroscopy, and Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity.
Protocol II: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling
Scientific Rationale: The bromine atom on the this compound moiety is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the creation of a C-C bond with a boronic acid or ester, forming a larger conjugated system. By using a diboronic acid ester, this compound can be polymerized into a conjugated polymer, where the aldehyde groups can be used for post-polymerization modification.[3]
Materials:
-
This compound
-
Aromatic diboronic acid or ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous K₂CO₃)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 mmol), the diboronic ester (1 mmol), and the palladium catalyst (0.02 mmol) under an inert atmosphere.[3]
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) followed by the 2 M aqueous potassium carbonate solution (5 mL).[3]
-
Polymerization: Heat the biphasic mixture to reflux (approximately 90-100°C) with vigorous stirring for 48 hours.[3]
-
Precipitation: After cooling, pour the mixture into methanol (200 mL) to precipitate the crude polymer.[3]
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.[3]
-
Isolation: Precipitate the polymer from the chloroform solution in methanol, filter, and dry under vacuum.[3]
Application as a Precursor for Fluorescent Probes
The dialdehyde functionality of this compound is a classical reactant for the synthesis of fluorescent probes, particularly for the detection of primary amines and amino acids. The reaction with a primary amine, often in the presence of a thiol, leads to the formation of a highly fluorescent isoindolinone derivative. This "turn-on" fluorescence response makes it an excellent candidate for developing sensors.[4]
Protocol: Synthesis of an Amine-Responsive Fluorescent Probe
Scientific Rationale: This protocol describes the reaction of this compound with a model primary amine (e.g., n-butylamine) and a thiol (e.g., 2-mercaptoethanol) to generate a fluorescent adduct. The aldehyde groups are initially non-fluorescent, but upon condensation with the amine and thiol, a conjugated, rigid ring system is formed, leading to a significant increase in fluorescence quantum yield.[4] This principle is widely used for creating sensors that detect specific biological molecules.[5]
Reaction Scheme:
Figure 2: Reaction scheme for an amine-responsive fluorescent probe.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine)
-
Thiol (e.g., 2-mercaptoethanol)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Methanol or DMSO (for stock solutions)
-
Fluorometer
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in methanol or DMSO. Prepare stock solutions of the amine and thiol in the phosphate buffer.
-
Reaction: In a cuvette for fluorescence measurements, add the phosphate buffer. Then, add a small aliquot of the this compound stock solution to reach a final concentration of ~10-50 µM. Add the thiol to a final concentration of ~1 mM.
-
Fluorescence Measurement: Record the initial fluorescence spectrum of the solution (this is the "blank" or "turn-off" state).
-
Analyte Addition: Add the primary amine to the cuvette and mix.
-
"Turn-On" Response: Monitor the increase in fluorescence intensity over time at the characteristic emission wavelength of the isoindolinone product. The reaction is typically rapid.
Expected Photophysical Data:
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | State |
| This compound | ~260-300 nm | Very Weak | < 0.01 | "Off" |
| Isoindolinone Adduct | ~340-380 nm | ~420-460 nm | > 0.4 | "On" |
Note: The exact wavelengths and quantum yield will depend on the specific amine and solvent system used.[4]
Application as a Linker Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[6] While aldehyde groups are generally not used directly as the primary coordinating group for robust MOF construction, this compound is an excellent precursor to 4-bromophthalic acid. This dicarboxylic acid can then serve as a linker in MOF synthesis. The bromine atom can be used for post-synthetic modification of the MOF, introducing additional functionality.
Protocol: Synthesis of a MOF using a this compound-Derived Linker
Scientific Rationale: This protocol is a two-stage process. First, this compound is oxidized to 4-bromophthalic acid. Second, the resulting dicarboxylic acid is used as an organic linker to construct a MOF, for example, with a zirconium-based metal cluster. The general principles of solvothermal MOF synthesis are applied.[7][8]
Part A: Oxidation of this compound to 4-Bromophthalic Acid
This is a standard organic chemistry transformation and should be performed according to established literature procedures for aldehyde to carboxylic acid oxidation (e.g., using potassium permanganate or Jones reagent), followed by purification.
Part B: Solvothermal Synthesis of a Zirconium-based MOF
Materials:
-
4-Bromophthalic acid (synthesized from this compound)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Benzoic Acid or Acetic Acid)
-
Glass vials or Teflon-lined autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt (e.g., ZrCl₄, 0.25 mmol) and the modulator (e.g., Benzoic Acid, 10-20 equivalents) in DMF (10 mL).[7]
-
Linker Addition: Add the 4-bromophthalic acid linker (0.25 mmol) to the solution.
-
Sonication: Sonicate the mixture for 10-15 minutes until all solids are dissolved.[7]
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 24 hours.[7]
-
Isolation: Allow the vial to cool slowly to room temperature. Crystalline MOF product should be visible.
-
Washing: Collect the crystals by centrifugation or filtration. Wash with fresh DMF (3 x 10 mL) to remove unreacted starting materials.[7]
-
Solvent Exchange & Activation: To activate the MOF (i.e., remove solvent from the pores), exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours), then dry the product under vacuum.[7]
Characterization: The successful synthesis of the MOF can be confirmed by Powder X-ray Diffraction (PXRD) by comparing the experimental pattern to a simulated one if the crystal structure is known. Brunauer-Emmett-Teller (BET) analysis can be used to determine the surface area and porosity of the activated MOF.
Summary and Future Outlook
This compound is a chemical compound with significant, yet perhaps under-explored, potential in materials science. Its trifunctional nature—possessing two reactive aldehyde groups and a versatile bromine atom—positions it as a valuable building block for a diverse array of materials. As demonstrated, it can be seamlessly integrated into the synthesis of functional polymers, used as a key component in "turn-on" fluorescent sensors, and serve as a precursor for linkers in the design of functional Metal-Organic Frameworks.
Future research could focus on exploiting the orthogonality of its reactive sites. For instance, one could envision a multi-step synthesis where the aldehyde groups are first used to build a polymer backbone, and the bromine atoms are subsequently used in a post-polymerization modification step to attach other functional moieties. In the realm of MOFs, the development of in-situ oxidation and synthesis protocols could streamline the process of using aldehyde precursors. The continued exploration of this and similar multifunctional building blocks will undoubtedly push the boundaries of advanced materials design.
References
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- National Center for Biotechnology Information. (2021). Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. PubMed Central.
- Chithiraikumar, P., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal UNS.
- Royal Society of Chemistry. (2023). Metal–organic frameworks for photocatalytic CO2 conversion: bridging fundamental insights to practical solutions. Journal of Materials Chemistry A.
- Allen Research Group. (n.d.). Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization.
- Royal Society of Chemistry. (2024). Recent advances in organic molecule fluorescent probes for microbial imaging. Journal of Materials Chemistry B.
- National Center for Biotechnology Information. (2018). A Stable Zr(IV)-Based Metal-Organic Framework Constructed From C C Bridged Di-isophthalate Ligand for Sensitive Detection of Cr2O72- in Water. PubMed.
- Semantic Scholar. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes.
- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
- MDPI. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes.
- University of Washington. (n.d.). Synthesis of Degradable Monomers for Ring-Opening Metathesis Polymerization.
- National Center for Biotechnology Information. (2020). Recent Progress in the Development of Fluorescent Probes for Thiophenol. PubMed Central.
- Royal Society of Chemistry. (2022). Photoresponsive metal–organic framework materials for advance applications. Chemical Communications.
- DOI. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry.
- ResearchGate. (2020). (PDF) Metal–Organic Frameworks and their Catalytic Applications.
- YouTube. (2022). Metal-Organic Frameworks as Heterogeneous Catalysts... - Kumar Biradha.
- YouTube. (2022). Synthesis of metal-organic framework (MOF) via continuous flow supercritical carbon dioxide reactor.
- National Center for Biotechnology Information. (2024). Composite materials containing Brønsted acid sites derived from Syzygium nervosum leaves via graphene oxide modification as green catalysts for the synthesis of 4-thiazolidinones. PubMed Central.
- YouTube. (2015). Polymerization mechanism with alkene addition Reaction #7.
- National Center for Biotechnology Information. (2021). Versatile Preparation of Branched Polylactides by Low-Temperature, Organocatalytic Ring-Opening Polymerization in N-Methylpyrrolidone and Their Surface Degradation Behavior. PubMed Central.
- Royal Society of Chemistry. (2022). Cu-Catalyzed four-component polymerization of alkynes, sulfonyl azides, nucleophiles and electrophiles. Polymer Chemistry.
- YouTube. (2024). Exploring Radical, Cationic, Anionic, and Condensation Polymerization.
- YouTube. (2020). Benzoyl peroxide! Free-Radical polymerization!.
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Application Notes and Protocols for 4-Bromophthalaldehyde as a Cross-Linking Agent
Introduction
In the dynamic fields of proteomics, drug development, and materials science, the precise covalent cross-linking of macromolecules is a cornerstone technique. It enables the stabilization of protein complexes, the study of protein-protein interactions, the immobilization of enzymes, and the formation of functional biomaterials such as hydrogels.[1] Among the arsenal of cross-linking reagents, bifunctional aldehydes have long been valued for their ability to react with primary amines, which are readily available in biomolecules through lysine residues.
This document introduces 4-bromophthalaldehyde , a versatile and efficient cross-linking agent. As a derivative of o-phthalaldehyde (OPA), it possesses two aldehyde groups positioned to react with nucleophiles, facilitating the formation of covalent cross-links. The strategic placement of a bromine atom on the aromatic ring offers distinct advantages, primarily by enhancing the stability of the resulting cross-linked structure. This guide provides an in-depth exploration of the chemistry of this compound, its applications, and detailed protocols for its use in research and development.
Chemical Properties and Mechanism of Action
This compound is an aromatic dialdehyde with the molecular formula C₈H₅BrO₂.[2][3] Its utility as a cross-linking agent is rooted in the reactivity of its two aldehyde functional groups.
| Property | Value |
| CAS Number | 13209-32-0[2][3] |
| Molecular Formula | C₈H₅BrO₂[2][3] |
| Molecular Weight | 213.03 g/mol [2] |
| Appearance | White to light yellow powder or crystals |
| Solubility | Soluble in organic solvents like DMF and DMSO |
The cross-linking mechanism of this compound is analogous to that of o-phthalaldehyde, which is well-documented. It primarily involves a reaction with primary amines, such as the ε-amino group of lysine residues in proteins. In the presence of a thiol, such as the sulfhydryl group of a cysteine residue, a highly fluorescent and stable isoindole derivative is formed.[4][5] This three-component reaction is particularly useful for capturing interactions between lysine and cysteine residues that are in close proximity (within ~3 Å).
The reaction proceeds in a stepwise manner: first, one aldehyde group reacts with the primary amine to form a Schiff base, which then cyclizes with the second aldehyde group. The subsequent addition of a thiol leads to the formation of the stable thio-substituted isoindole.
The Advantage of the Bromo-Substitution
A known limitation of o-phthalaldehyde in certain applications is the potential instability of the resulting isoindole product. Research has shown that the introduction of electron-withdrawing substituents onto the aromatic dialdehyde can significantly stabilize the fluorescent isoindole.[6][7] The bromine atom in this compound acts as an electron-withdrawing group, which is anticipated to enhance the stability of the cross-linked product compared to that formed with unsubstituted o-phthalaldehyde. This increased stability is a critical advantage for applications requiring long-term structural integrity, such as in the development of bioconjugates or engineered tissues.
Caption: Reaction of this compound with a primary amine and a thiol to form a stable isoindole cross-link.
Applications
The unique properties of this compound make it a valuable tool for a range of applications in research and drug development.
Protein Structure and Interaction Analysis
By cross-linking proximal lysine and cysteine residues, this compound can be used to probe the tertiary and quaternary structures of proteins and protein complexes. The formation of an isoindole derivative upon successful cross-linking provides a fluorescent signal that can be used for detection and quantification. This approach has been successfully used with o-phthalaldehyde to identify amino acid residues at the active sites of enzymes.[4][5]
Hydrogel Formation for Tissue Engineering and Drug Delivery
This compound is an excellent candidate for the formation of biocompatible hydrogels.[8][9] Its rapid and catalyst-free reaction with polymers functionalized with N-nucleophiles (such as amines) allows for the quick formation of mechanically robust hydrogels under physiological conditions.[8][9] These hydrogels can be used for cell encapsulation, as scaffolds for tissue engineering, or as matrices for the controlled release of therapeutic agents.[10]
Caption: General workflow for hydrogel formation using this compound.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The ability of this compound to form stable covalent linkages makes it a potential linker for bioconjugation.[11][12] In the context of ADCs, a stable linker is crucial for ensuring that the cytotoxic payload is delivered specifically to the target cells.[11][12] While further research is needed to validate its use in this specific application, the enhanced stability of the bromo-substituted isoindole makes it a promising candidate for future linker technologies.
Protocols
The following protocols are provided as a starting point and should be optimized for specific applications.
Protocol 1: Cross-Linking of Proteins for Structural Analysis
This protocol describes the use of this compound to cross-link interacting proteins or domains within a single protein containing proximal lysine and cysteine residues.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0). Note: Avoid buffers containing primary amines, such as Tris.
-
This compound stock solution (10-100 mM in anhydrous DMSO or DMF).
-
Reducing agent (e.g., TCEP or DTT), if cysteine residues are oxidized.
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0).
-
SDS-PAGE reagents.
-
Fluorescence spectrophotometer or gel imager.
Procedure:
-
Protein Preparation:
-
Prepare the protein sample at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If necessary, reduce disulfide bonds by adding a 2-5 fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands.
-
To detect the fluorescent isoindole product, measure the fluorescence of the solution or gel with excitation at ~340 nm and emission at ~410 nm.[4]
-
| Parameter | Recommended Range |
| Protein Concentration | 1-10 mg/mL |
| This compound Conc. | 1-5 mM |
| Reaction Time | 30-60 min (RT) or 2-4 h (4°C) |
| Quenching Agent Conc. | 20-50 mM |
Protocol 2: Formation of a Poly(ethylene glycol) (PEG) Hydrogel
This protocol describes the formation of a hydrogel using 4-arm PEG-amine and this compound.
Materials:
-
4-arm PEG-Amine (e.g., 10 kDa).
-
This compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Anhydrous DMSO.
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of 4-arm PEG-Amine in PBS (e.g., 10% w/v).
-
Prepare a stock solution of this compound in anhydrous DMSO. The molar ratio of amine groups to aldehyde groups should be optimized, with a 1:1 ratio being a good starting point.
-
-
Hydrogel Formation:
-
In a suitable mold, mix the 4-arm PEG-Amine solution with the this compound solution.
-
Vortex or mix thoroughly for 10-20 seconds.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be monitored by the vial tilt method.[8]
-
-
Hydrogel Characterization:
-
The mechanical properties of the hydrogel can be assessed using rheometry.
-
The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in PBS.
-
Stability and Storage
This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[13] The aldehyde functional groups are susceptible to oxidation.[13] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used promptly.
The stability of the cross-linked isoindole product is enhanced by the bromo-substitution. However, for applications requiring very long-term stability, it is advisable to protect the cross-linked material from prolonged exposure to light and strong oxidizing agents.
Troubleshooting
-
Low Cross-Linking Efficiency:
-
Increase the concentration of this compound.
-
Optimize the reaction pH (typically between 7.0 and 8.5).
-
Ensure that cysteine residues are in their reduced state.
-
Increase the reaction time or temperature.
-
-
Protein Precipitation:
-
Reduce the concentration of this compound.
-
Perform the reaction at a lower protein concentration.
-
Add a solubility-enhancing agent to the buffer.
-
-
Hydrogel Does Not Form or is Too Weak:
-
Increase the concentration of the polymer and/or cross-linker.
-
Adjust the molar ratio of amine to aldehyde groups.
-
Ensure the pH of the buffer is optimal for the reaction.
-
Conclusion
This compound is a powerful and versatile cross-linking agent with significant potential in various scientific disciplines. Its ability to efficiently cross-link primary amines and thiols, coupled with the enhanced stability conferred by the bromo-substituent, makes it a superior alternative to unsubstituted o-phthalaldehyde for many applications. From probing protein structure to creating advanced biomaterials, this compound offers researchers a reliable and effective tool for covalently modifying and linking macromolecules.
References
- Three-component assembly of stabilized fluorescent isoindoles. RSC Advances.
- A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels.
- Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis.
- Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry.
- A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels.
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem.
- Application Notes and Protocols for Hydrogel Creation Using Bromo-PEG Crosslinkers. Benchchem.
- Three-component assembly of stabilized fluorescent isoindoles. PMC.
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery.
- In-Depth Technical Guide: Stability and Storage of 2-Bromopyridine-4-carboxaldehyde. Benchchem.
- Cross-linking Protocols and Methods.
- Context-Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
- This compound | C8H5BrO2 | CID 13255257. PubChem.
- How Modifications of Corneal Cross-Linking Protocols Influence Corneal Resistance to Enzymatic Digestion and Tre
- Protocol for Chemical Cross-Linking.
- Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.
- Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde.
- Synthesis of 4-substituted phthalaldehyde.
- Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PubMed.
- Rheological Study of the Formation of Pullulan Hydrogels and Their Use as Carvacrol-Loaded Nanoemulsion Delivery Systems. MDPI.
- Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube.
- Advancements in Hydrogels for Corneal Healing and Tissue Engineering. PubMed Central.
- Identification of cysteine and lysine residues present at the active site of beef liver glutamate dehydrogenase by o-phthalaldehyde. PubMed.
- Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Acceler
- Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. PubMed.
- Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. PMC.
- Synthesis of Novel Phosphorus-Substituted Stable Isoindoles by a Three-Component Coupling Reaction of ortho-Phthalaldehyde, 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-Oxide, and Primary Amines.
- The cross-linking by o-phthalaldehyde of two amino acid residues at the active site of 6-phosphoglucon
Sources
- 1. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Identification of cysteine and lysine residues present at the active site of beef liver glutamate dehydrogenase by o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cross-linking by o-phthalaldehyde of two amino acid residues at the active site of 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromophthalaldehyde by Recrystallization
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromophthalaldehyde. Recrystallization is a powerful technique for purification, yet its success is contingent on a nuanced understanding of the compound's properties and the crystallization process itself. This guide provides in-depth, experience-driven advice to navigate the common challenges encountered when purifying this compound, ensuring you can achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
The selection of an appropriate solvent system is paramount. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler, ambient, or sub-ambient temperatures.[1] This temperature-dependent solubility differential is the driving force for crystal formation. For a moderately polar compound like this compound, solvents such as ethanol, methanol, hexane, toluene, and acetone are common starting points.[1] It is often beneficial to consider a mixed solvent system, for instance, an ethanol-water mixture, to fine-tune the solubility profile.[1]
Q2: My crude this compound is a yellow or brownish solid. What causes this discoloration, and will recrystallization remove it?
The discoloration in crude this compound is often due to residual bromine or related impurities from the synthesis process.[1][2] While recrystallization can remove many impurities, highly colored substances may require an additional step. Treating the hot, dissolved solution with a small amount of activated charcoal can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. However, be judicious with the amount of charcoal, as excessive use can lead to a loss of your desired product.[3]
Q3: What are the common impurities I should be aware of when working with this compound?
Besides residual brominating agents, common impurities can include unreacted starting materials, byproducts such as isomers or poly-brominated species, and acidic impurities like hydrogen bromide (HBr), which is a frequent byproduct of bromination reactions.[1][2] A pre-purification workup, such as washing the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to quench residual bromine, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic impurities, can be highly beneficial.[1][2]
Q4: How does the presence of two aldehyde groups on this compound affect the recrystallization process?
The two aldehyde groups increase the polarity of the molecule compared to a mono-aldehyde analog. This polarity influences its solubility in various organic solvents. Aldehydes can also be susceptible to oxidation, especially at elevated temperatures in the presence of air. Therefore, it is advisable to conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the stability of the compound is a concern.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and subsequently in an ice bath.
Causality & Solution:
This is a classic sign of a non-supersaturated solution, which can arise from several factors:
-
Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent.[4][5]
-
Insufficient Cooling: Ensure the flask has been adequately cooled. After reaching room temperature, immerse the flask in an ice-water bath for at least 30 minutes to significantly decrease the solubility of your compound.[3]
-
Supersaturation without Nucleation: Sometimes, a supersaturated solution requires a trigger to initiate crystal growth.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[6]
-
Solution 2: Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal provides a template for further crystal growth.[6]
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
Symptoms: A liquid, often oily, layer separates from the solution instead of solid crystals.
Causality & Solution:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.[3]
-
Solution 1: Re-dissolve and Slow Down Cooling: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals.[5]
-
Solution 2: Adjust Solvent System: The chosen solvent may be inappropriate. If the compound is highly soluble, consider adding a "poor" solvent (an anti-solvent) dropwise to the hot solution until it just becomes turbid, then clarify with a few drops of the "good" solvent before slow cooling.[7]
Problem 3: Poor Crystal Yield
Symptoms: A very small amount of solid is recovered after filtration.
Causality & Solution:
Low yield can be frustrating and is often traced back to the following:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent will keep a significant portion of your product in the mother liquor.[4]
-
Premature Crystallization during Hot Filtration: If a hot filtration step was used (e.g., to remove charcoal), the solution might have cooled and deposited crystals on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the filtration quickly and in portions to minimize cooling.[8]
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration.
-
Solution: Allow more time for cooling in an ice bath. You can check the mother liquor for remaining product by evaporating a small sample to see if a significant residue remains.[4]
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
- Place a small amount of crude this compound into several test tubes.
- Add different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature to test for insolubility.
- Heat the insoluble samples to the boiling point of the solvent to test for solubility at high temperatures.
- The ideal solvent will show poor solubility at room temperature and good solubility at its boiling point. A mixed solvent system (e.g., ethanol/water) can also be tested.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask with a stir bar.
- Add the chosen solvent in small portions while heating and stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.[3]
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal and swirl.
- Reheat the solution to boiling for a few minutes.[6]
4. Hot Filtration (if charcoal was used):
- Pre-heat a funnel and a clean receiving flask.
- Quickly filter the hot solution through a fluted filter paper to remove the charcoal.[6]
5. Crystallization:
- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3]
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
7. Drying:
- Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₂ | [9] |
| Molecular Weight | 213.03 g/mol | [9] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [10] |
Visual Workflow
Caption: A decision-tree workflow for the recrystallization and troubleshooting of this compound purification.
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
- This compound. PubChem.
- This compound|13209-32-0. MOLBASE Encyclopedia.
- Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.
- 4-Bromoisophthalaldehyde. PubChem.
- Method for purifying a bromine compound. Google Patents.
- Troubleshooting. Chemistry LibreTexts.
- Technical Support Center: Purification of Crude 4-Bromobenzaldehyde by Recrystallization. Benchchem.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Recrystallization pointers. Reddit.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization.
- Organic Chemistry Lab: Recrystallization. YouTube.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
- Bromine purification process. Google Patents.
- 4-Bromophenol. PubChem.
- Technical Support Center: Purification of 4-Bromonaphthalen-1-ol by Recrystallization. Benchchem.
- Recrystallization - Organic Chemistry Lab Technique. YouTube.
- Recrystallization- Organic Chemistry Lab- purification. YouTube.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13209-32-0|this compound|BLD Pharm [bldpharm.com]
Removal of 3-bromo-o-xylene impurity from 4-bromo-o-xylene
Topic: High-Purity Separation of 4-bromo-o-xylene from 3-bromo-o-xylene
This guide provides in-depth technical assistance for researchers, chemists, and process development scientists facing the challenge of separating the constitutional isomers 3-bromo-o-xylene and 4-bromo-o-xylene. Due to their similar structures and physical properties, this separation can be non-trivial. This document offers a combination of frequently asked questions (FAQs), troubleshooting guides for common separation techniques, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 3-bromo-o-xylene and 4-bromo-o-xylene so challenging?
A1: The primary difficulty lies in the very similar physical properties of these two constitutional isomers. They have identical molecular weights and functional groups, leading to closely related boiling points, solubilities, and chromatographic behaviors. This similarity means that standard, single-pass separation techniques are often insufficient to achieve high levels of purity.
Q2: What are the key differences in physical properties between the two isomers that can be exploited for separation?
A2: While many properties are similar, slight differences in their boiling and melting points are critical for separation. The most effective separation strategies leverage these small distinctions. Below is a summary of their key physical properties:
| Property | 3-Bromo-o-xylene | 4-Bromo-o-xylene | Data Source(s) |
| Molecular Weight | 185.06 g/mol | 185.06 g/mol | N/A |
| Boiling Point | ~204-205 °C | ~200-201 °C | |
| Melting Point | -1.4 °C | 6.8 °C | |
| Density | ~1.36 g/mL | ~1.37 g/mL |
The notable difference in their melting points is a key factor that enables separation via fractional crystallization.
Q3: What are the primary methods for separating these two isomers?
A3: The most common and effective methods for separating 3-bromo-o-xylene and 4-bromo-o-xylene are:
-
Fractional Distillation: This technique takes advantage of the slight difference in their boiling points. However, achieving high purity requires a distillation column with a high number of theoretical plates and careful control of the reflux ratio.
-
Fractional Crystallization: This method exploits the significant difference in their melting points. By cooling a mixture of the isomers, the higher-melting 4-bromo-o-xylene will crystallize first, allowing for its separation from the liquid phase, which will be enriched in the lower-melting 3-bromo-o-xylene.
-
Preparative Chromatography: Techniques like preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used, particularly for smaller-scale separations where very high purity is required.
Q4: How can I determine the purity of my separated fractions?
A4: The most common and reliable analytical methods for determining the isomeric purity of bromo-o-xylene samples are:
-
Gas Chromatography (GC): A GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can effectively separate the two isomers and provide a quantitative measure of their relative concentrations based on peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the two isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not providing a good separation. The purity of my fractions is low. What could be the problem?
A: Several factors could be contributing to poor separation efficiency:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates for this separation. Consider using a longer column or a column with a more efficient packing material (e.g., structured packing).
-
Incorrect Reflux Ratio: A low reflux ratio will result in fewer vaporization-condensation cycles, leading to poor separation. For isomers with close boiling points, a higher reflux ratio is generally required.
-
Heating Rate Too High: Excessive heating can lead to "flooding" of the column, where the vapor flow prevents the condensed liquid from returning down the column, disrupting the equilibrium and ruining the separation.
-
Poor Insulation: The distillation column should be well-insulated to maintain a proper temperature gradient and prevent heat loss to the surroundings.
Fractional Crystallization
Q: I'm trying to separate the isomers by fractional crystallization, but I'm not getting pure 4-bromo-o-xylene crystals. What's going wrong?
A: This is a common issue that can often be resolved by optimizing the crystallization conditions:
-
Cooling Rate is Too Fast: Rapid cooling can cause the 3-bromo-o-xylene to become trapped within the crystal lattice of the 4-bromo-o-xylene, a phenomenon known as inclusion. A slow, controlled cooling rate is crucial for the formation of pure crystals.
-
Insufficient Solvent: If you are performing a solution crystallization, using too little solvent can lead to the precipitation of both isomers. Ensure you are using an appropriate amount of a suitable solvent.
-
Inadequate Agitation: Gentle stirring during the cooling process can help to maintain a uniform temperature and prevent the formation of large agglomerates of impure crystals.
-
Purity of the Starting Material: If the initial mixture is very rich in the 3-bromo isomer, it may be difficult to obtain pure 4-bromo-o-xylene in a single crystallization step. Multiple recrystallization steps may be necessary.
Workflow & Decision Guide
To assist in selecting the most appropriate separation strategy, the following decision-making workflow is provided:
Caption: Decision tree for selecting a separation method.
Detailed Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is designed for the separation of a 100 g mixture of 3- and 4-bromo-o-xylene.
Materials:
-
Mixture of 3- and 4-bromo-o-xylene
-
Jacketed reaction vessel with a cooling circulator
-
Stirring mechanism (e.g., overhead stirrer)
-
Buchner funnel and filter flask
-
Vacuum source
-
Methanol (chilled to -20 °C)
-
GC or NMR for analysis
Procedure:
-
Initial Setup: Place the 100 g mixture of bromo-o-xylene isomers into the jacketed reaction vessel.
-
Cooling: Begin stirring the mixture gently. Start cooling the vessel using the circulating bath. A slow cooling rate of approximately 5-10 °C per hour is recommended.
-
Initiation of Crystallization: As the temperature approaches the melting point of 4-bromo-o-xylene (around 7 °C), you may observe the formation of the first crystals.
-
Controlled Cooling: Continue to cool the mixture slowly to a final temperature of 0-2 °C. This will promote the growth of pure 4-bromo-o-xylene crystals.
-
Equilibration: Hold the mixture at the final temperature for 2-4 hours with gentle stirring to ensure the crystallization is complete.
-
Filtration: Quickly filter the cold slurry through the Buchner funnel under vacuum to separate the solid 4-bromo-o-xylene from the liquid, which is now enriched in 3-bromo-o-xylene.
-
Washing: Wash the collected crystals with a small amount of the chilled methanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
-
Analysis: Analyze both the solid and liquid fractions by GC or NMR to determine the isomeric purity.
-
Recrystallization (if necessary): If the desired purity is not achieved, the solid material can be subjected to a second recrystallization step.
References
Technical Support Center: Synthesis of 4-Substituted Phthalaldehydes
Welcome to the technical support center for the synthesis of 4-substituted phthalaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experiments for higher yields and purity.
Introduction: The Challenge of Selectivity
The synthesis of 4-substituted phthalaldehydes is a critical step in the development of various pharmaceuticals and advanced materials. The proximity of the two aldehyde groups on the benzene ring makes these molecules highly reactive and versatile building blocks. However, this reactivity also presents significant challenges in controlling the formation of side products. Achieving high purity is paramount, as even minor impurities can have a significant impact on downstream applications. This guide provides practical, field-tested insights into identifying and mitigating common side products.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
I. Oxidation of 4-Substituted o-Xylenes
This is a common and direct route, but it is often plagued by incomplete or over-oxidation.
Question 1: My reaction yields a significant amount of the 4-substituted o-tolualdehyde and unreacted starting material. How can I drive the reaction to completion?
Probable Cause: Insufficient oxidizing power or non-optimized reaction conditions are the most likely culprits. The first oxidation of a methyl group to an aldehyde is often faster than the second, leading to an accumulation of the mono-aldehyde intermediate.
Solutions:
-
Increase Oxidant Stoichiometry: Carefully increase the molar equivalents of your oxidizing agent (e.g., V₂O₅/TiO₂, MnO₂, SeO₂). Perform a stepwise titration in a pilot experiment to find the optimal excess without promoting over-oxidation.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as excessive heat can lead to over-oxidation and the formation of phthalide side products.
-
Extend Reaction Time: Monitor the reaction progress using TLC or in-situ NMR. If the reaction stalls, extending the time may be necessary. However, be aware of the potential for side product formation with prolonged heating.
-
Catalyst Choice: For gas-phase oxidations, the choice of catalyst is critical. Vanadia-titania catalysts are commonly used industrially. For lab-scale synthesis, oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) have shown effectiveness in oxidizing sensitive intermediates.
Question 2: I'm observing a significant amount of a 4-substituted phthalide as a byproduct. What causes this and how can I prevent it?
Probable Cause: Phthalide formation is a common side reaction in the oxidation of o-xylene and its derivatives. It is often formed from the intermediate o-tolualdehyde.
Solutions:
-
Optimize Catalyst and Temperature: Certain catalyst formulations and higher temperatures can favor phthalide formation. If using a vanadium-based catalyst, ensure it is optimized for phthalaldehyde production. Lowering the reaction temperature may reduce the rate of this side reaction.
-
Protecting Group Strategy: For valuable or sensitive substrates, consider a multi-step approach involving a protecting group. One successful strategy for synthesizing 4-methoxy- and 4-hydroxy-ortho-phthalaldehyde involves protecting the unstable intermediate 4,5-dihydroisobenzofuran-5-ol before the final oxidation step. This avoids the conditions that can lead to phthalide formation.
Question 3: My desired product is contaminated with over-oxidation products like the corresponding phthalic anhydride or even maleic anhydride. How can I improve selectivity?
Probable Cause: Over-oxidation is a major challenge, especially with strong oxidizing agents or harsh reaction conditions. The aldehyde groups of the product are susceptible to further oxidation to carboxylic acids, which can then form the anhydride.
Solutions:
-
Milder Oxidizing Agents: Switch to a milder or more selective oxidizing agent. For example, DDQ has been shown to be effective where SeO₂ might lead to more side products.
-
Precise Stoichiometry: Avoid a large excess of the oxidizing agent. Stoichiometric control is crucial for preventing over-oxidation.
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Runaway temperatures are a common cause of over-oxidation.
-
Reaction Quenching: As soon as the reaction reaches optimal conversion (monitored by TLC, HPLC, or NMR), quench it promptly to prevent further oxidation of the desired product.
| Common Side Product | Probable Cause | Recommended Solution |
| 4-Substituted o-Tolualdehyde | Incomplete oxidation | Increase oxidant stoichiometry, temperature, or reaction time. |
| 4-Substituted Phthalide | Side reaction from intermediate | Optimize catalyst and temperature; consider a protecting group strategy. |
| 4-Substituted Phthalic Anhydride | Over-oxidation | Use a milder oxidant, control stoichiometry and temperature, quench reaction promptly. |
| Maleic Anhydride, CO, CO₂ | Severe over-oxidation | Significantly reduce reaction temperature and oxidant amount; consider a different synthetic route. |
Experimental Workflow: Oxidation with DDQ
This protocol is adapted from a high-yield synthesis of 4-methoxy-ortho-phthalaldehyde.
-
Protection: Protect the key intermediate, 5-hydroxy-4,5-dihydroisobenzofuran, as its methoxy ether.
-
Oxidation: Dissolve the protected intermediate in a suitable solvent (e.g., dioxane). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a controlled manner at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the hydroquinone byproduct.
-
Purification: Purify the resulting 4-methoxy-ortho-phthalaldehyde by column chromatography.
II. The Sommelet Reaction
This method converts a 4-substituted benzyl halide to the corresponding aldehyde using hexamine. While generally mild, it is not without its potential pitfalls.
Question: My Sommelet reaction is producing a significant amount of the corresponding 4-substituted benzylamine. How can I favor aldehyde formation?
Probable Cause: This is a classic case of the competing Delépine reaction. The hydrolysis conditions of the intermediate quaternary ammonium salt determine the product distribution. Acid-catalyzed hydrolysis favors the Sommelet reaction (aldehyde formation), while other conditions can lead to the amine.
Solutions:
-
Strict pH Control: Ensure the hydrolysis step is conducted under acidic conditions. This is crucial for directing the reaction towards the desired aldehyde.
-
Solvent System: The choice of solvent can influence the outcome. Aqueous or aqueous/organic solvent mixtures are typically used. Experiment with the composition to optimize for aldehyde formation.
-
Temperature of Hydrolysis: The temperature at which the hexaminium salt is hydrolyzed can affect the product ratio. A moderate temperature is generally preferred.
III. The Duff Reaction
The Duff reaction is a formylation method for electron-rich aromatic compounds, such as 4-substituted phenols, using hexamine as the formylating agent.
Question: I am trying to mono-formylate a 4-substituted phenol, but I am getting a mixture of mono- and di-formylated products. How can I improve the selectivity for mono-formylation?
Probable Cause: Phenols are highly activated substrates. If both ortho positions to the hydroxyl group are available, di-formylation can occur, especially with prolonged reaction times or an excess of the formylating agent.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of hexamine relative to the phenol. A large excess will favor di-formylation.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as a significant amount of the mono-formylated product has formed, before the di-formylated product begins to accumulate.
-
Solvent Choice: The use of anhydrous trifluoroacetic acid as a solvent has been reported to allow for selective mono- or di-formylation by carefully controlling the reaction conditions.
-
Protecting Group Strategy: For highly activated phenols, consider converting the hydroxyl group to a less activating group (e.g., a methoxy group) before formylation. The formylation of para-substituted methoxyarenes often gives exclusively the mono-ortho-formylated product. The protecting group can be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my crude 4-substituted phthalaldehyde?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a good option if the product is a solid and the impurities have different solubilities. Solvents like ligroin or ethyl acetate/hexane mixtures are often effective.
-
Column Chromatography: For small-scale reactions or when high purity is required, silica gel chromatography is the method of choice.
-
Steam Distillation: This technique is particularly useful for removing non-volatile impurities. It has been successfully used in the synthesis of the parent o-phthalaldehyde.
Q2: Which analytical techniques are best for identifying side products in my reaction mixture?
A2: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the phthalaldehyde and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structures of the main product and any significant side products. The aldehyde protons of the product will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and byproducts.
Q3: My 4-substituted phthalaldehyde appears to be unstable and degrades upon storage. What can I do?
A3: Phthalaldehydes can be sensitive to air and light. In aqueous solutions, they can also exist in equilibrium with their hydrated forms.
-
Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial at low temperature.
-
Anhydrous Conditions: For storage, ensure the product is free from moisture.
Visualizing Reaction Pathways
Formation of Side Products in o-Xylene Oxidation
Caption: Key pathways in the oxidation of 4-substituted o-xylenes.
Sommelet vs. Delépine Reaction
Caption: Competing pathways in the Sommelet reaction.
References
- Saleh, R. J. Oxidation of o ‐Xylene and Naphthalene to Phthalic Anhydride – Catalyst Development (Case Study).
- Moitessier, C., Rifai, A., Danjou, P.-E., & Cazier-Dennin, F. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 637–643. [Link]
- Grasa, G. A. (2012). Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. CORE. [Link]
- Phthalic Anhydride Study of a Production Process from o-Xylene Oxidation. Chemical Engineering Transactions. [Link]
- Sommelet reaction. Grokipedia. [Link]
- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029–1032. [Link]
- How to test the purity of O - phthalaldehyde? - Blog. Sibaonuo Chemical. [Link]
- Catalyst optimization strategy: selective oxidation of o-xylene to phthalic anhydride. PubMed. [Link]
- US4077984A - Manufacture of phthalic anhydride from o-xylene or naphthalene.
- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Semantic Scholar. [Link]
- Duff reaction. Wikipedia. [Link]
- Sommelet reaction. Wikipedia. [Link]
- A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. [Link]
- ChemInform Abstract: Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Scite.ai. [Link]
- The Sommelet Reaction. Organic Reactions. [Link]
- Sommelet Reaction. Name Reactions in Organic Synthesis.
- Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatiz
- Sommelet Reaction. SynArchive. [Link]
- o-PHTHALALDEHYDE. Organic Syntheses Procedure. [Link]
- Mechanism of The Oxidation of O-Xylene To Phthalic Anhydride. Scribd. [Link]
- Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization.
- Organic Syntheses Procedure. [Link]
- Oxidation of o-Xylene to Phthalic Anhydride. LookChem. [Link]
- US5632898A - Method for removing unreacted electrophiles
- US5107032A - Process for the preparation of o-phthalaldehydes.
- p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI. [Link]
- ORTHO PHTHALALDEHYE.
- EP1559704A1 - Synthesis of 4-substituted phthalaldehyde.
- Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde.
- Process for the preparation of 4-bromophthalic anhydride.
- phthalaldehydic acid. Organic Syntheses Procedure. [Link]
- Potassium Phthalate from multiple Xylene isomers. Sciencemadness Discussion Board. [Link]
- Benzene Side Chain Reactions. YouTube. [Link]
- 18.
- 18.
- ORTHO PHTHALALDEHYDE.
Technical Support Center: Optimizing Schiff Base Formation with 4-Bromophthalaldehyde
Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 4-bromophthalaldehyde. This guide is designed for researchers, medicinal chemists, and material scientists who are looking to efficiently synthesize these versatile compounds. Here, we will delve into the critical parameters governing the reaction, troubleshoot common issues, and provide detailed protocols to ensure reproducible and high-yield results. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered when working with this compound for Schiff base synthesis:
Q1: What is the general mechanism for Schiff base formation?
A1: The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds in two main stages: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine, or Schiff base.[1][2][3] The removal of water is crucial to drive the equilibrium towards the product.[2]
Q2: Why is pH control so critical in this reaction?
A2: The pH of the reaction medium is a delicate balancing act. The reaction is typically acid-catalyzed, as protonation of the hydroxyl group in the carbinolamine intermediate facilitates its removal as water.[1][4] However, if the pH is too low, the primary amine, being basic, will be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step.[4][5][6] Conversely, at a high pH, there isn't enough acid to catalyze the dehydration of the carbinolamine.[4] Therefore, a mildly acidic to neutral pH (around 5-7) is generally optimal.[7]
Q3: What are the most suitable solvents for this reaction?
A3: Solvents that are inert to the reactants and allow for the azeotropic removal of water are preferred. Alcohols such as ethanol and methanol are commonly used as they are good solvents for both the aldehyde and the amine.[8][9] For reactions where water removal is critical, solvents like toluene or benzene can be used with a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby driving the reaction to completion.[10]
Q4: Is heating always necessary for Schiff base formation?
A4: Not always, but it is highly recommended. Heating the reaction mixture, often to reflux, provides the necessary activation energy for the dehydration step.[8][10] The optimal temperature will depend on the specific reactants and the solvent used. In some cases, the reaction can proceed at room temperature, but it will likely be much slower.[8]
Q5: What are some common side reactions to be aware of?
A5: With aldehydes, a common side reaction is aldol condensation, especially under basic conditions.[2][11] For this compound, which has two aldehyde groups, there is also the possibility of forming polymeric materials if the stoichiometry with a diamine is not carefully controlled.
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a structured approach to identifying and resolving common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The pH may be too acidic or too basic, inhibiting one of the reaction steps. 2. Incomplete Water Removal: Water is a byproduct, and its presence can shift the equilibrium back towards the reactants. 3. Low Reaction Temperature: The dehydration step may not have sufficient energy to proceed efficiently. 4. Deactivated Amine: The primary amine may be protonated and non-nucleophilic. | 1. Optimize pH: Adjust the pH to a mildly acidic range (5-7) using a catalytic amount of a weak acid like glacial acetic acid.[8] 2. Efficient Water Removal: Use a Dean-Stark trap if using a non-polar solvent like toluene. If using an alcohol, consider adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves.[2] 3. Increase Temperature: Reflux the reaction mixture to provide adequate energy for the dehydration step.[8] 4. pH Adjustment: Ensure the pH is not too low to avoid excessive protonation of the amine. |
| Impure Product (Multiple Spots on TLC) | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Side Reactions: Aldol condensation or polymerization may have occurred. 3. Hydrolysis of Product: The Schiff base may have hydrolyzed back to the starting materials during workup. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Stoichiometry and pH: Use precise molar ratios of reactants. Avoid strongly basic conditions to minimize aldol condensation. 3. Anhydrous Workup: Ensure all workup and purification steps are performed under anhydrous conditions to prevent hydrolysis. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Inherent Property of the Product: Some Schiff bases are naturally oily or have low melting points. | 1. Purification: Purify the product using column chromatography to remove impurities.[12] 2. Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, attempt recrystallization from a different solvent system.[12][13] |
| Difficulty in Product Characterization (e.g., NMR) | 1. Product Instability: The Schiff base may be hydrolyzing in the NMR solvent if it contains traces of water. 2. Presence of Rotamers: Restricted rotation around the C-N single bond can lead to multiple signals in the NMR spectrum. | 1. Use Anhydrous Solvents: Use anhydrous NMR solvents (e.g., CDCl3, DMSO-d6) for analysis. 2. Variable Temperature NMR: Acquiring the NMR spectrum at a higher temperature can sometimes coalesce the signals from different rotamers. |
Experimental Protocols
Protocol 1: General Synthesis of a Mono-Schiff Base from this compound
This protocol describes the reaction of this compound with a primary amine in a 1:1 molar ratio.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12][13]
Protocol 2: Synthesis of a Di-Schiff Base using a Dean-Stark Trap
This protocol is for the reaction of this compound with a primary amine in a 1:2 molar ratio for the formation of a di-imine, with efficient removal of water.
Materials:
-
This compound
-
Primary amine (e.g., p-toluidine)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add this compound (1 equivalent) and the primary amine (2 equivalents).
-
Add toluene as the solvent.
-
Reflux the mixture with vigorous stirring. Water will be collected in the side arm of the Dean-Stark trap.
-
Continue the reflux until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/toluene mixture).
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism of Schiff base formation.
Caption: Acid-catalyzed Schiff base formation mechanism.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during Schiff base synthesis.
Caption: Troubleshooting workflow for Schiff base synthesis.
References
- World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
- ResearchGate. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?.
- Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases.
- Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (14), 2240-2247.
- Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization.
- Wikipedia. (n.d.). Schiff base.
- Cimarelli, C. (2012). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 17(10), 12286-12303.
- ResearchGate. (2021). Is there an effective way of purifying schiff bases?.
- MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
- Lee, S. J., Lee, J. H., & Kim, Y. S. (2018). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules, 23(11), 2901.
- ResearchGate. (2015). What are the conditions used for schiff base reaction?.
- Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
- ResearchGate. (2020). How can I get a pure Schiff base product?.
- PubChem. (n.d.). This compound.
- Quora. (n.d.). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inventi.in [inventi.in]
Technical Support Center: Synthesis of Unsymmetrical Phthalocyanines from 4-Substituted Precursors
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical phthalocyanines. This resource focuses specifically on the challenges and troubleshooting strategies when utilizing precursors derived from 4-bromophthalaldehyde, a versatile but often challenging starting point. The conversion of the aldehyde to the more reactive 4-bromophthalonitrile is the critical first step for the subsequent cyclotetramerization reaction, which is the primary focus of this guide.
This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the statistical synthesis of A3B-type brominated phthalocyanines.
Q1: My reaction yield for the desired unsymmetrical (A3B) phthalocyanine is extremely low. What are the likely causes and how can I improve it?
A1: Low yield is the most frequent challenge in statistical phthalocyanine synthesis. The issue typically stems from a combination of factors related to reaction kinetics, precursor reactivity, and reaction conditions.
Root Causes & Solutions:
-
Suboptimal Reaction Temperature: The cyclotetramerization requires high temperatures, but excessive heat can cause decomposition of both precursors and products.[1]
-
Solution: Carefully control the reaction temperature, typically within the 180-220 °C range for high-boiling solvents like pentanol or quinoline.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the phthalonitrile starting materials is a key indicator. Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
-
Incorrect Stoichiometry: While a statistical approach implies a simple molar ratio (e.g., 3:1 for A3B), the relative reactivities of the two different phthalonitriles (the brominated precursor and its partner) can skew the product distribution.
-
Solution: Empirically optimize the molar ratio of your two phthalonitrile precursors. If one precursor is significantly more reactive or prone to self-condensation, you may need to adjust the starting ratio away from the theoretical 3:1 to favor the formation of the A3B product.
-
-
Ineffective Metal Templating: The metal salt acts as a template, organizing the phthalonitrile units for macrocyclization. The choice and amount of this salt are critical.
-
Solution:
-
Choice of Metal: Copper(II) salts are known to have a strong templating effect and often provide higher yields compared to other metals like Zinc(II) or Cobalt(II).[2] However, the choice may be dictated by the desired properties of the final molecule.
-
Molar Ratio: A slight excess of the metal salt is often beneficial.[1] Experiment with ratios of phthalonitrile-to-metal salt to find the optimal condition for your specific system.
-
-
-
Inappropriate Solvent or Base: The reaction medium and the base used to initiate the reaction play a crucial role in solubilizing intermediates and facilitating the cyclization.
-
Solution: High-boiling point, polar aprotic solvents like dimethylaminoethanol (DMAE) or n-pentanol are common choices.[3] Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used to initiate the reaction without promoting unwanted side reactions.[3] For some systems, lithium alkoxides in the corresponding alcohol can also be effective.[4]
-
Workflow for Yield Optimization
Caption: Workflow for troubleshooting low yields in A3B phthalocyanine synthesis.
Q2: I've completed my reaction, but I'm struggling to separate the desired A3B product from the statistical mixture (A4, A2B2, AB3, B4). How can I achieve better purification?
A2: This is the primary drawback of the statistical method. The resulting products often have very similar polarities, making separation a significant challenge.[5] Success relies on robust chromatographic techniques.
Root Causes & Solutions:
-
Insufficient Chromatographic Resolution: Standard silica gel chromatography may not be sufficient to separate the closely related phthalocyanine isomers.
-
Solution:
-
Column Dimensions: Use a long, narrow column to maximize the separation path length and improve resolution.[1]
-
Stationary Phase: While silica gel is standard, consider using alumina, which can offer different selectivity for these types of macrocycles.[1] In specialized cases, phthalocyanine-modified silica gels have been developed to leverage aggregation phenomena for improved separation.[6]
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or a small amount of methanol). This slow change in eluent strength is crucial for separating compounds with small differences in polarity.
-
-
-
Product Aggregation: Phthalocyanines are notorious for their tendency to aggregate, especially on the solid support of a chromatography column.[7] This can lead to band broadening, tailing, and poor separation.
-
Solution:
-
Solvent Choice: Use solvents that are known to reduce aggregation, such as tetrahydrofuran (THF), chloroform, or pyridine in small amounts in the mobile phase.
-
Low Concentration: Load the crude product onto the column at a low concentration to minimize on-column aggregation.
-
-
-
Inadequate Preliminary Purification: Running the raw, crude mixture directly on a high-resolution column can contaminate it and reduce its efficacy.
-
Solution: Perform a preliminary "plug" filtration. Dissolve the crude product in a good solvent (like THF or chloroform), and pass it through a short pad of silica gel, eluting with the same solvent. This will remove baseline impurities and polymeric materials, making the subsequent high-resolution chromatography more effective.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Pre-Elution (Impurity Removal) | Main Elution (Separation) | Highly Polar Elution (Stripping Column) |
| Hexane / Toluene | Toluene -> Toluene/Ethyl Acetate Gradient (99:1 to 90:10) | Chloroform / Methanol (98:2) |
| Dichloromethane (DCM) | DCM -> DCM/THF Gradient (99:1 to 95:5) | Tetrahydrofuran (THF) |
| Chloroform | Hexane / Chloroform Gradient | Chloroform with 1% Pyridine |
Q3: My characterization data (Mass Spec, NMR) suggests the presence of side products. What are the common side reactions with 4-bromophthalonitrile?
A3: Several side reactions can occur under the harsh conditions of phthalocyanine synthesis.
Common Side Reactions & Prevention:
-
Hydrolysis of Nitrile Groups: Trace amounts of water in the solvent or reagents can lead to the hydrolysis of the phthalonitrile's cyano groups into amides or carboxylic acids, which can terminate the cyclization process.[8]
-
Prevention: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
-
Debromination: The bromo-substituent can be labile under certain conditions, leading to the formation of unsubstituted phthalocyanine products that further complicate the purification process.
-
Prevention: Avoid overly harsh bases or excessively long reaction times at very high temperatures. The choice of metal template can also influence this; some metals may promote reductive debromination more than others.
-
-
Polymerization: Uncontrolled reactions can lead to the formation of oligomeric and polymeric phthalocyanine-like materials, which appear as an insoluble, deeply colored solid.[8]
-
Prevention: This is often caused by incorrect stoichiometry or temperature control. Ensuring a slight excess of the metal template can help drive the reaction toward the desired 4-unit macrocycle instead of linear polymers.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: My starting material is this compound. How do I convert it to 4-bromophthalonitrile for the synthesis?
The cyclotetramerization reaction requires phthalonitrile precursors. The aldehyde must be converted to the nitrile. A common and effective method is the conversion of the aldehyde to an oxime, followed by dehydration.
Protocol: Aldehyde to Nitrile Conversion
-
Oxime Formation: Dissolve this compound in a suitable solvent like ethanol or pyridine. Add an excess of hydroxylamine hydrochloride. The reaction is often gently heated to drive it to completion.
-
Dehydration: The resulting aldoxime is then dehydrated to the nitrile. A variety of reagents can be used for this step, including acetic anhydride, thionyl chloride, or more modern reagents designed for mild dehydration.
-
Purification: The resulting 4-bromophthalonitrile must be purified (typically by recrystallization or column chromatography) before use in the phthalocyanine synthesis to prevent side reactions.[9]
FAQ 2: What is the "statistical synthesis" method, and why does it produce a mixture?
Statistical synthesis, or mixed cyclotetramerization, involves reacting two different phthalonitrile precursors (A and B) together.[2] Assuming equal reactivity, the precursors will combine randomly to form the macrocycle. For a 3:1 starting ratio of A to B, this results in a predictable, but complex, mixture of five main products: A4, A3B, A2B2, AB3, and B4. The desired A3B product is only one component of this mixture, hence the inherent challenge in purification.[10][11]
Statistical Product Distribution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. worldscientific.com [worldscientific.com]
- 10. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Low Solubility of 4-Bromophthalaldehyde in Reaction Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered due to the low solubility of 4-Bromophthalaldehyde in various reaction media. Our approach is rooted in fundamental chemical principles to empower you with the expertise to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. Why is it poorly soluble?
A1: The solubility of this compound is governed by its molecular structure. The presence of the aromatic ring and the bromine atom contributes to its nonpolar character, making it inherently less soluble in polar solvents. While the two aldehyde groups introduce some polarity, the overall molecule has significant nonpolar characteristics. According to the "like dissolves like" principle, a compound's solubility is highest in solvents with similar polarity. Therefore, this compound will exhibit limited solubility in highly polar solvents like water, and its solubility in common organic solvents will vary based on their polarity.
Q2: Which solvents are generally recommended for reactions involving this compound?
A2: For reactions such as Schiff base condensations, polar aprotic solvents are often a good starting point. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used due to their ability to dissolve a wide range of organic compounds. Alcohols such as ethanol and methanol can also be effective, particularly when heated, as they can engage in hydrogen bonding with the aldehyde groups, aiding in solvation. For less polar systems, chlorinated solvents like dichloromethane (DCM) or aromatic hydrocarbons like toluene may be suitable, though solubility might be limited. The choice of solvent can significantly impact reaction kinetics, so it's a critical parameter to optimize.[1][2][3]
Q3: My reaction is sluggish, and I suspect it's due to the low concentration of dissolved this compound. What can I do?
A3: A low concentration of a reactant in solution will expectedly lead to a slower reaction rate. To address this, you can employ several strategies to increase the effective concentration of this compound in the reaction medium. These include:
-
Increasing the temperature: Solubility of solids in liquids generally increases with temperature. Refluxing the reaction mixture can significantly improve the solubility of this compound.
-
Using a co-solvent system: Adding a good solvent for this compound (e.g., a small amount of DMF or DMSO) to a primary reaction solvent can enhance its overall solubility.[4]
-
Mechanical agitation: Techniques like sonication can help break down solid particles and increase the rate of dissolution.[4]
-
Solvent-free conditions: In some cases, reactions can be carried out by grinding the reactants together, sometimes with a catalytic amount of liquid, a technique known as mechanochemistry.[5]
Troubleshooting Guide: Low Solubility of this compound
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound does not fully dissolve at room temperature. | Insufficient solvent polarity or volume. | 1. Increase Solvent Volume: Add more of the chosen solvent incrementally until dissolution is achieved. Note that this will decrease the overall concentration. 2. Gentle Heating: Warm the mixture with stirring. Many organic compounds show significantly increased solubility at elevated temperatures. 3. Solvent Screening: Test the solubility in a small scale with different solvents of varying polarities (e.g., Ethanol, Acetonitrile, THF, Toluene, DMF, DMSO). |
| Precipitation occurs when the reaction mixture is cooled. | The compound has low solubility at lower temperatures. | 1. Maintain Elevated Temperature: If the reaction proceeds at a higher temperature, maintain that temperature throughout the process. 2. Isolate Product at Higher Temperature: If the product is also soluble at a higher temperature, consider hot filtration. 3. Use a Co-solvent System: A mixture of solvents may provide better solubility over a wider temperature range.[4] |
| Reaction is slow or incomplete, even with heating. | The dissolved concentration of this compound is still too low for an efficient reaction rate. | 1. Utilize a High-Boiling Point Polar Aprotic Solvent: Switch to a solvent like DMF or DMSO that can be heated to higher temperatures, further increasing solubility. 2. Introduce a Co-solvent: Add a small percentage of a high-solvency solvent (e.g., 5-10% DMF or DMSO) to your primary solvent.[4] 3. Employ Sonication: Use an ultrasonic bath to provide mechanical energy to aid dissolution.[4] |
| Starting material appears to be "oiling out" instead of dissolving. | The melting point of this compound may be close to the boiling point of the solvent, or it may be forming a liquid phase that is immiscible with the solvent. | 1. Change the Solvent: Select a solvent with a higher boiling point. 2. Use a Co-solvent: A co-solvent can help to create a single liquid phase. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound (Gravimetric Method)
This protocol provides a reliable method to quantify the solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance
-
Thermostatic shaker or stirring plate with temperature control
-
Vials with screw caps
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Pre-weighed glass vials for evaporation
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a vial. An excess of solid should be visible.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the vial to stand at the set temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe fitted with a filter.
-
Transfer the filtered solution to a pre-weighed evaporation vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial.
-
Calculate the solubility in g/100 mL using the following formula: Solubility = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Protocol 2: Optimized Schiff Base Synthesis with this compound using a Co-solvent System
This protocol is designed to overcome the low solubility of this compound in a common reaction solvent like ethanol by employing a co-solvent.
Materials:
-
This compound
-
Primary amine
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the primary amine (2 equivalents).
-
Add a minimal amount of DMF (e.g., 5-10% of the total solvent volume) and stir to form a slurry.
-
Add ethanol to the flask to achieve the desired reaction concentration.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Diagram 2: Experimental Workflow for a Co-solvent Based Reaction
Caption: Step-by-step workflow for a co-solvent based synthesis.
References
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
- SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
- Essential Tips For Conducting Organic Synthesis Reactions. Kintek Solution. [Link]
- Solvent screening for the extraction of aromatic aldehydes.
- A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. [Link]
- Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]
- DETERMIN
- 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES.
- Common sources of mistake in organic synthesis. Reddit. [Link]
- Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
- Solvent Miscibility Table. [Link]
- 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.
- Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
- Overview of Biological Activities and Synthesis of Schiff Base. IJFMR. [Link]
Sources
Scalable synthesis of 4-Bromophthalaldehyde for industrial applications
Introduction: 4-Bromophthalaldehyde is a pivotal building block in the synthesis of advanced materials and pharmaceutical intermediates.[1] Its bifunctional nature, combining the reactivity of an aromatic aldehyde with the synthetic handle of a bromine atom, makes it highly valuable. However, transitioning its synthesis from laboratory scale to industrial production presents unique challenges, from controlling regioselectivity and preventing over-oxidation to ensuring batch-to-batch consistency and purity.
This technical support center is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guidance and practical, field-proven protocols to address common issues encountered during the scalable synthesis of this compound (CAS No. 13209-32-0).[2][3] Our goal is to empower you to optimize your synthetic route, improve yields, and ensure the highest product quality for your applications.
Section 1: Overview of a Scalable Synthetic Pathway
A robust and scalable method for preparing this compound often starts from 4-bromo-ortho-xylene. The synthesis can be conceptually divided into two main stages: exhaustive benzylic bromination followed by controlled hydrolysis. This approach is an adaptation of the classic synthesis for the parent o-phthalaldehyde and is favored for its reliability and use of readily available starting materials.[4]
The overall workflow involves the following key transformations:
-
Radical Bromination: 4-Bromo-o-xylene is subjected to free-radical bromination to install bromine atoms at both benzylic positions, yielding 4-bromo-α,α,α',α'-tetrabromo-o-xylene.
-
Hydrolysis: The resulting tetrabromide intermediate is carefully hydrolyzed to form the two aldehyde functionalities.
-
Purification: The crude this compound is purified, typically via recrystallization or chromatography, to meet the stringent purity requirements for downstream applications.
Below is a diagram illustrating the general experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Problem Area 1: Low or No Product Formation
Q1: My initial bromination step is showing very low conversion of 4-bromo-o-xylene. What are the likely causes?
A1: Low conversion in the radical bromination step typically points to issues with radical initiation or propagation. Consider the following:
-
Initiator Inefficiency: If using a chemical initiator like AIBN, ensure it is fresh; AIBN decomposes over time. If using UV light, check that the lamp is functional and its wavelength is appropriate for initiating the reaction. The reaction flask must also be made of a material transparent to the required UV wavelength (e.g., quartz for certain setups).
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common radical scavenger. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Check your solvent and starting material for impurities that could act as inhibitors (e.g., phenols, anilines).
-
Insufficient Brominating Agent: While N-Bromosuccinimide (NBS) is often used, ensure its purity. For larger scales, direct use of Br₂ with radical initiation is common. Ensure stoichiometry is correct, accounting for potential losses.
Q2: The hydrolysis of my tetrabromide intermediate is not proceeding, or is yielding a complex mixture. Why?
A2: The hydrolysis step is critical and its failure can be due to several factors:
-
Reaction Conditions: This hydrolysis is not a simple mixing of water and substrate. It often requires specific reagents to facilitate the conversion. A classic method for the parent compound involves refluxing with potassium oxalate in aqueous ethanol.[4] The oxalate helps drive the reaction. Simply refluxing in water or dilute acid/base may be ineffective or lead to side reactions.
-
Phase Transfer Issues: The tetrabromide intermediate is highly nonpolar. If the reaction is biphasic without efficient mixing or a phase-transfer catalyst, the reaction rate will be extremely slow. Using a co-solvent like ethanol or dioxane is crucial for creating a homogeneous reaction environment.[4]
-
Intermediate Purity: If the preceding bromination step produced a mixture of mono-, di-, and tri-brominated species, the hydrolysis will naturally result in a complex mixture of products that can be difficult to purify. It is often better to purify the tetrabromide intermediate if it is contaminated.
Problem Area 2: Side Product Formation
Q3: I'm observing significant amounts of 4-bromophthalic acid in my final product. How can I prevent this over-oxidation?
A3: The formation of the corresponding dicarboxylic acid is a common side reaction, as aldehydes are susceptible to oxidation.
-
Air Oxidation: During workup and purification, especially under basic conditions or with prolonged exposure to air, the aldehyde can oxidize. Always handle the product under an inert atmosphere whenever possible and avoid unnecessarily long reaction or workup times.
-
Harsh Hydrolysis Conditions: While hydrolysis is necessary, overly aggressive conditions (e.g., using strong oxidizing agents or harsh bases at high temperatures) can promote the oxidation of the newly formed aldehyde groups. The use of a milder system like potassium oxalate is designed to prevent this.[4]
-
Impure Solvents: Peroxides in solvents like ether or THF can oxidize the aldehyde. Always use freshly distilled or inhibitor-free solvents for extraction and purification.
Q4: My final product is contaminated with a compound that appears to be the debrominated o-phthalaldehyde. How is this happening?
A4: The loss of the bromine atom from the aromatic ring (dehalogenation) can occur under certain reductive conditions.
-
Reductive Contaminants: This can be an issue if certain metals or reducing agents are inadvertently introduced. For example, some radical reaction conditions, if not properly controlled, can lead to side reactions. Using zinc powder for reductions in other steps of a larger synthesis, for instance, could lead to contamination if glassware is not properly cleaned.[5]
-
Palladium-Catalyzed Reactions: If you are performing subsequent reactions and using palladium catalysts with a hydrogen source or certain bases, reductive dehalogenation is a known side reaction. This is more of a concern in downstream applications but is worth noting.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What purity of 4-bromo-o-xylene is required for this synthesis?
A1: Starting material purity is paramount for scalability.[6] It is recommended to use 4-bromo-o-xylene with a purity of >98%. Key impurities to be aware of are other xylene isomers, which can lead to a complex mixture of brominated products that are difficult to separate. It is also critical to ensure the starting material is free of radical inhibitors like phenols.
Q2: How can I effectively monitor the progress of the bromination reaction?
A2: On a lab scale, Thin Layer Chromatography (TLC) is a quick method. You will see the spot for 4-bromo-o-xylene disappear and be replaced by slower-moving spots corresponding to the more polar, increasingly brominated intermediates. For industrial applications, Gas Chromatography (GC) is more quantitative and can resolve the starting material from the mono-, di-, tri-, and tetra-brominated species, providing a precise measure of conversion.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves several hazardous materials and conditions.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators, heavy-duty gloves, and face shields.[7]
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder.
-
Solvents: Carbon tetrachloride is a common solvent for these reactions but is a known carcinogen and is being phased out. Dichloromethane or other suitable non-reactive solvents should be considered. All solvents should be handled with appropriate ventilation.
-
Exotherms: Radical brominations can be exothermic. On a large scale, the reaction must be cooled, and the brominating agent added portion-wise or via an addition funnel to control the reaction rate and temperature.[8] Always have an appropriate cooling bath on standby. Ensure eyewash stations and safety showers are accessible.[9][10]
Q4: What is the best way to store the final this compound product?
A4: this compound, like other aldehydes, can be sensitive to air and light.[11] Over time, it can oxidize to 4-bromophthalic acid. For long-term storage, it should be kept in a tightly sealed, amber glass container, with the headspace purged with an inert gas like argon or nitrogen. Storing it in a cool, dark, and dry place (refrigerator or freezer) will further prolong its shelf life.
Section 4: Quantitative Data & Experimental Protocols
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Bromination | Step 2: Hydrolysis | Step 3: Purification |
| Key Reagents | 4-Bromo-o-xylene, NBS (4.2 eq.), AIBN (0.05 eq.) | Tetrabromide, K₂C₂O₄ (4.0 eq.) | Crude Product, Toluene/Hexanes |
| Solvent | Dichloromethane (DCM) | 50% aq. Ethanol | Toluene |
| Temperature | Reflux (~40 °C) | Reflux (~80-85 °C) | Hot dissolution, slow cooling |
| Typical Duration | 12-24 hours | 24-48 hours | 12 hours |
| Typical Yield (Overall) | N/A | N/A | 50-65% from 4-bromo-o-xylene |
| Expected Purity | N/A | N/A | >98% (by HPLC) |
Protocol 1: Synthesis of 4-bromo-α,α,α',α'-tetrabromo-o-xylene
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.[12]
-
Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.
-
To the flask, add 4-bromo-o-xylene (1.0 eq.), N-Bromosuccinimide (NBS, 4.2 eq.), and a suitable solvent such as dichloromethane (DCM).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approx. 40 °C for DCM) using a heating mantle. For larger scales, initiation with a UV lamp can also be used.
-
Monitor the reaction progress by GC or TLC until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrabromide intermediate as a solid. This crude product can often be used directly in the next step.
Protocol 2: Hydrolysis to this compound
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine the crude 4-bromo-α,α,α',α'-tetrabromo-o-xylene (1.0 eq.), potassium oxalate (4.0 eq.), and a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring. A clear yellow solution should form over time.[4]
-
Monitor the reaction by TLC or HPLC for the formation of the desired dialdehyde (typically 24-48 hours).
-
After completion, cool the mixture to room temperature.
-
Remove the ethanol via distillation.
-
The product can be isolated from the remaining aqueous solution by either steam distillation (for the parent o-phthalaldehyde, this is a standard method) or by extraction.[4] For extraction, saturate the aqueous layer with sodium chloride and extract multiple times with a suitable solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove residual toluene and soluble impurities.
-
Dry the purified crystals under vacuum. Confirm purity by HPLC, NMR, and check the melting point.
Section 5: Reaction Mechanism
The key to the synthesis is the initial benzylic bromination. This reaction proceeds via a free-radical chain mechanism.
-
Initiation: The initiator (AIBN or UV light) generates a small number of bromine radicals (Br•) from the brominating agent.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 4-bromo-o-xylene, forming a stable benzylic radical and HBr.
-
This benzylic radical then reacts with another molecule of the brominating agent (e.g., Br₂) to form the brominated product and a new bromine radical, which continues the chain.
-
-
Termination: Two radicals combine to end the chain reaction.
This propagation cycle repeats until all benzylic hydrogens are replaced by bromine atoms.
Caption: Simplified free-radical mechanism for benzylic bromination.
References
- Jurnal Kimia Sains dan Aplikasi. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone. [Link][14]
- Wikipedia. (n.d.). Phthalaldehyde.
- Organic Syntheses. (n.d.). o-PHTHALALDEHYDE.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis of Phthalic Aldehyde and Its Diacetals. [Link][17]
- Ataman Kimya. (n.d.). O-PHTHALALDEHYDE. [Link][1]
- National Institutes of Health (NIH). (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues. [Link][18]
- National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link][3]
- Google Patents. (n.d.). Synthesis of 5-bromo phthalide. [5]
- YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. [Link][24]
- Google Patents. (n.d.). A kind of preparation method of 4-bromophthalic acid. [25]
- MOLBASE. (n.d.). This compound|13209-32-0. [Link][26]
- YouTube. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. [Link][27]
- Royal Society of Chemistry. (2013). Natural product synthesis in the age of scalability. [Link][6]
- Google Patents. (n.d.). Preparation method of 4-bromophthalic acid. [28]
- Reddit. (2023).
- KITopen. (2022).
- Royal Society of Chemistry. (2024). A flexible and scalable synthesis of 4′-thionucleosides. [Link][30]
- Semantic Scholar. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. [Link][31]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 6. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Scalable synthesis of Cu-based catalysts as a tool for accele... [publikationen.bibliothek.kit.edu]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Phthalaldehyde - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
Technical Support Center: By-product Analysis in the Oxidation of 4-bromo-o-xylene to 4-Bromophthalaldehyde
Welcome to the Technical Support Center for the synthesis of 4-bromophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the by-products encountered during the oxidation of 4-bromo-o-xylene. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity and purity of your target compound.
Introduction: The Synthetic Challenge
The selective oxidation of 4-bromo-o-xylene to this compound is a nuanced transformation. While seemingly straightforward, the reaction is often complicated by the formation of various by-products that can impact yield, purity, and downstream applications. Understanding the genesis of these impurities is paramount to optimizing the synthetic protocol. This guide provides a structured approach to by-product analysis and troubleshooting, grounded in established chemical principles and analytical best practices.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Question 1: My final product is contaminated with a significant amount of a more polar impurity that is difficult to remove by standard silica gel chromatography. What is it likely to be and how can I deal with it?
Answer:
This is a classic issue in the partial oxidation of alkylarenes. The highly polar impurity is almost certainly 4-bromophthalic acid , and to a lesser extent, 4-bromophthalic anhydride .
-
Causality: Over-oxidation is the primary cause. The desired dialdehyde is an intermediate in the oxidation of the methyl groups to carboxylic acids. Harsh reaction conditions, an excess of the oxidizing agent, or prolonged reaction times can easily push the reaction past the aldehyde stage. The initial product of over-oxidation is the dicarboxylic acid, which can then dehydrate to form the anhydride, especially during workup or if the reaction is run at elevated temperatures.
-
Troubleshooting and Mitigation:
-
Re-evaluate Your Oxidizing Agent: Strong oxidizing agents like potassium permanganate are notorious for over-oxidation.[1] Consider using milder or more selective reagents. Some alternatives include:
-
Ceric Ammonium Nitrate (CAN): CAN is known for the selective side-chain functionalization of methylbenzenes to aromatic aldehydes.[2] However, the reaction conditions must be carefully controlled to avoid the formation of benzyl nitrates.[2]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the oxidation of benzylic alcohols to aldehydes. While your starting material is not a benzylic alcohol, MnO₂ can be used for the oxidation of activated methyl groups, often with higher selectivity than permanganate.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess will favor over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed and before significant amounts of the dicarboxylic acid appear.
-
-
Purification Strategy:
-
Acid-Base Extraction: A simple and effective method to remove the acidic by-product is through an acid-base workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. The 4-bromophthalic acid will be deprotonated and extracted into the aqueous layer. The desired this compound will remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the 4-bromophthalic acid, allowing for its recovery if desired.
-
Bisulfite Adduct Formation: Aldehydes form water-soluble adducts with sodium bisulfite, while carboxylic acids do not react. This can be used as a purification method, although it requires an additional step to regenerate the aldehyde from the adduct.
-
-
Question 2: My GC-MS analysis shows a peak with the same mass-to-charge ratio as my starting material but with a slightly different retention time. What could this be?
Answer:
This is likely an isomeric impurity, specifically 3-bromo-o-xylene , present in your starting material.
-
Causality: The electrophilic bromination of o-xylene is not perfectly regioselective and produces a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene.[4] While 4-bromo-o-xylene is the major product due to steric factors, the 3-bromo isomer is a common by-product.[4][5] This impurity will then be oxidized alongside your main starting material to produce 3-bromophthalaldehyde , which will have the same mass as your desired product but a different chromatographic behavior.
-
Troubleshooting and Mitigation:
-
Analyze Your Starting Material: Before starting the oxidation, it is crucial to assess the purity of your 4-bromo-o-xylene by GC-MS or ¹H NMR.
-
Purification of the Starting Material: If the isomeric purity is low, consider purifying the 4-bromo-o-xylene by fractional distillation under reduced pressure. However, the boiling points of the isomers are very close, making this challenging.[6]
-
Chromatographic Separation of the Final Product: While challenging, it may be possible to separate the 3-bromophthalaldehyde and this compound isomers using high-performance liquid chromatography (HPLC) with an appropriate stationary phase and mobile phase gradient.
-
Question 3: I'm observing several minor peaks in my chromatogram with higher masses than the product. What are these likely to be?
Answer:
These are likely dibrominated species that were present in your starting material and have been subsequently oxidized.
-
Causality: During the bromination of o-xylene, over-bromination can occur, leading to the formation of various dibromo-o-xylene isomers.[5][7] These will then be oxidized to dibromophthalaldehydes or dibromophthalic acids .
-
Troubleshooting and Mitigation:
-
Revisit the Bromination Step: If you are preparing your own 4-bromo-o-xylene, ensure you are using the correct stoichiometry of bromine and controlling the reaction temperature to minimize over-bromination.[7]
-
Purification of the Starting Material: Fractional distillation can be more effective at removing dibrominated impurities compared to isomeric ones, as the boiling points are generally more distinct.
-
Chromatographic Purification: These higher molecular weight, more halogenated compounds can often be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
-
What are the most common by-products in the oxidation of 4-bromo-o-xylene to this compound? The most common by-products are:
-
4-Bromophthalic acid and 4-bromophthalic anhydride: From over-oxidation.
-
Unreacted 4-bromo-o-xylene: Due to incomplete reaction.
-
3-Bromophthalaldehyde: Arising from the oxidation of isomeric 3-bromo-o-xylene present in the starting material.
-
Dibrominated analogs: Resulting from the oxidation of dibromo-o-xylene impurities.
-
-
What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting material, product, and isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for separating the desired aldehyde from non-volatile by-products like carboxylic acids.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify major impurities.
-
-
How can I improve the selectivity of the oxidation towards the dialdehyde? Improving selectivity hinges on careful control of the reaction parameters. Key strategies include:
-
Using a milder, more selective oxidizing agent.
-
Maintaining a low reaction temperature.
-
Precisely controlling the stoichiometry of the oxidant.
-
Monitoring the reaction closely and stopping it at the optimal time.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for analyzing the composition of the reaction mixture.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of dichloromethane) and a small amount of a reducing agent like sodium bisulfite solution to destroy any remaining oxidant.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Detector: Scan range of 40-450 m/z.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing acidic by-products like 4-bromophthalic acid.
-
Dissolution: After the reaction is complete and quenched, remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (e.g., 100 mL for 1 g of crude product).
-
Base Wash: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL).
-
Separation: Separate the organic layer. The aqueous layers contain the deprotonated carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizing the By-product Landscape
The following diagram illustrates the potential reaction pathways and the formation of key by-products during the oxidation of 4-bromo-o-xylene.
Caption: By-product formation pathways in the synthesis of this compound.
References
- Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. PMC. [Link]
- ChemInform Abstract: Preparation of 4-Bromophthalic Anhydride by Oxidation of 4-Bromo-ortho- xylene.
- Synthesis of 4-substituted phthalaldehyde.
- Process for the production of unsubstituted or polysubstituted o-phthalaldehydes.
- o-PHTHALALDEHYDE. Organic Syntheses Procedure. [Link]
- 4-BROMO-o-XYLENE. Organic Syntheses Procedure. [Link]
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. [Link]
- 4-Bromophthalic acid. SIELC Technologies. [Link]
- Reactions of Cerium(iv) Ammonium Nitrate with Aromatic Compounds in Acetonitrile. Part 1. The Mechanism of Side. ElectronicsAndBooks. [Link]
- PREPARATION OF 4-BROMO-o-XYLENE.
- Synthetic Applications of Substitution and Addition Reactions Promoted by Cerium(IV) Ammonium Nitrate.
- A kind of preparation method of 4-bromophthalic acid.
- Preparation method of 4-bromophthalic acid.
- Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulf
- Revisiting the solution structure of ceric ammonium nitr
- Oxidative Transformation of Controlled Substances by Manganese Dioxide.
- The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Deriv
- Process for the preparation of 4-bromophenyl derivatives.
- Radical ion probes. Part 10. Ceric(IV) ammonium nitrate oxidation of cyclopropylarenes†. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- O-xylem oxides with kmno4. Filo. [Link]
- Manganese(IV) oxide. Organic Chemistry Portal. [Link]
- Method for oxidation of xylene derivatives.
- Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
- Anaerobic oxidation of o-xylene, m-xylene, and homologous alkylbenzenes by new types of sulf
- Selective Oxidation of 2-Bromo-m-xylene to 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid. Scilit. [Link]
- Reaction scheme of o-xylene oxidation (adapted
- Gas-particle partitioning of m-xylene and naphthalene oxidation products: temperature and NOx influence. EGUsphere. [Link]
Sources
- 1. O-xylem oxides with kmno4 | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Manganese(IV) oxide [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Bromophthalic acid | SIELC Technologies [sielc.com]
Technical Support Center: 4-Bromophthalaldehyde Stability in Solvent Systems
Welcome to the technical support center for 4-Bromophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments. This resource aims to provide not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide for Stability Issues
This section addresses specific problems you might encounter with this compound stability in various solvent systems.
Issue 1: Rapid Degradation of this compound in Protic Solvents
Question: I'm observing rapid degradation of my this compound sample shortly after dissolving it in methanol (a protic solvent) for my reaction. What is causing this, and how can I prevent it?
Answer:
The degradation you're observing is likely due to the high reactivity of the aldehyde functional groups on the this compound molecule, especially in the presence of protic solvents like methanol.
Causality Explained:
-
Hemiacetal Formation: Protic solvents, which possess a hydrogen atom bonded to an electronegative atom (like oxygen in methanol), can act as nucleophiles.[1][2] The aldehyde groups of this compound are electrophilic and susceptible to nucleophilic attack by the alcohol. This reaction forms an unstable hemiacetal, which can then react further or exist in equilibrium with the starting aldehyde, effectively reducing the concentration of your desired reactant.
-
Hydrogen Bonding: Protic solvents can also form hydrogen bonds with the aldehyde's carbonyl oxygen. This interaction can polarize the C=O bond, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack, including from the solvent itself.
dot
Caption: Potential degradation pathways in aprotic solvents.
Recommended Solutions:
-
Use High-Purity Solvents: Ensure your aprotic solvents are anhydrous and free of basic impurities.
-
Inert Atmosphere: For long-term storage or sensitive reactions, it is advisable to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. [3]3. Fresh Solutions: As a best practice, always prepare fresh solutions of this compound for your experiments.
-
Monitor with TLC or HPLC: Regularly check the purity of your stock solutions using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the formation of degradation products. [4]
Section 2: Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in an inert atmosphere at 2-8°C. [3]It is also recommended to protect it from light and moisture.
Q2: How does temperature affect the stability of this compound solutions?
A2: Generally, higher temperatures accelerate the rate of all chemical reactions, including degradation. [5][6]Therefore, it is best to store solutions of this compound at low temperatures (e.g., 2-8°C) and bring them to room temperature only when needed for the experiment. For reactions requiring heat, be aware that the risk of degradation increases, and reaction times should be optimized to minimize this.
Solvent Selection and Compatibility
Q3: Which solvent systems are recommended for dissolving this compound?
A3: The choice of solvent depends on the specific application. Here is a general guide:
| Solvent Type | Examples | Suitability for this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Highly Recommended for short-term use and reactions. | These solvents have high dielectric constants, allowing them to dissolve polar molecules like this compound, but they lack acidic protons that can react with the aldehyde groups. [2] |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended for storage; use with caution in reactions. | These solvents can react with the aldehyde to form unstable hemiacetals, leading to degradation. [1] |
| Nonpolar | Hexane, Toluene | Poor Solubility | Due to the polar nature of the two aldehyde groups, this compound has limited solubility in nonpolar solvents. |
Q4: Can I use a mixed solvent system?
A4: Yes, mixed solvent systems can be used to fine-tune solubility and reactivity. For instance, a small amount of a polar aprotic solvent like DMSO can be added to a less polar solvent to aid in dissolving this compound. However, the same stability considerations for the individual solvents still apply.
Analytical Monitoring
Q5: What analytical methods can I use to monitor the stability of my this compound solution?
A5: Several analytical techniques can be employed to assess the purity and detect degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for separating this compound from its degradation products. [4][7]A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. [4]You can spot your solution on a silica gel plate and develop it with a suitable solvent system (e.g., ethyl acetate/hexane) to visualize any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic aldehyde protons of this compound and detect the appearance of new signals corresponding to degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products. [4] Experimental Protocol: Monitoring Stability by HPLC
-
Prepare a Standard Solution: Accurately weigh and dissolve a fresh sample of high-purity this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare the Sample for Analysis: Dilute your experimental solution to a similar concentration.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water (A) and acetonitrile (B). Start with 70% A, 30% B, and ramp to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in your sample indicates degradation.
References
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? (2018, July 26). Quora.
- Organic Chem- Protic and Aprotic solvent!! (2010, March 29). Student Doctor Network.
- This compound. (n.d.). PubChem.
- This compound | 13209-32-0. (n.d.). MOLBASE.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (n.d.). PubMed.
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025, February 27). YouTube.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Solvents and Polarity. (n.d.). University of Rochester.
- Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects. (n.d.). PubMed.
- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. (2011, January 30). PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
- Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (n.d.). PubMed.
- An overview on Common Organic Solvents and their Toxicity. (n.d.).
- Properties of Solvents Used in Organic Chemistry. (n.d.).
- pH stability of ophthalmic solutions. (n.d.). PubMed.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate.
- The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (n.d.). PubMed Central.
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). CORE.
- Influences of temperature and atmosphere on thermal stability of BaCrO4. (2025, August 5). ResearchGate.
- Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. (n.d.). PubMed.
- Degradation of 4-nitrocatechol by Burkholderia cepacia: A plasmid- encoded novel pathway. (2025, August 5). ResearchGate.
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 13209-32-0|this compound|BLD Pharm [bldpharm.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromophthalaldehyde Reactions
Welcome to the technical support center for 4-Bromophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during reactions with this versatile bifunctional building block. Here, we address specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Foundational Knowledge & General Troubleshooting
Before delving into specific reaction types, it is crucial to address the inherent properties of this compound and establish a general framework for troubleshooting.
FAQ 1: My reaction with this compound is showing low or no conversion. What are the universal first steps for troubleshooting?
When faced with low conversion, a systematic approach is key. Before optimizing specific reaction parameters, it's essential to verify the fundamentals.
A. Reagent Quality and Handling:
-
Purity of this compound: Impurities in the starting material can inhibit catalysts or introduce side reactions. Verify the purity of your this compound by NMR or LC-MS. If necessary, purify it by recrystallization.
-
Solvent and Reagent Integrity: Ensure all solvents are anhydrous and reagents are fresh.[1][2] Many organometallic reactions are highly sensitive to moisture and oxygen.[3][4] Degassing solvents through methods like freeze-pump-thaw cycles is critical, especially for cross-coupling reactions.[4]
-
Storage: this compound should be stored under an inert atmosphere at 2-8°C to prevent oxidation of the aldehyde groups.[5]
B. Reaction Monitoring:
-
Effective Reaction Tracking: Relying solely on reaction time can be misleading. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7][8]
-
TLC Best Practices: For effective monitoring, develop a solvent system that provides good separation between your starting material and product, ideally with a starting material Rf value between 0.2 and 0.4.[6] A three-lane spotting pattern (starting material, co-spot, reaction mixture) is recommended for unambiguous tracking.[6]
Experimental Protocol: Developing a TLC System for this compound Reactions
-
Plate Preparation: On a silica gel TLC plate (with a fluorescent indicator), gently draw a baseline with a pencil about 1 cm from the bottom.[9]
-
Sample Preparation: Dissolve a small amount of your this compound starting material in a volatile solvent like ethyl acetate or dichloromethane. Prepare a similar solution for your reaction mixture.[9]
-
Spotting: Using a capillary tube, spot the starting material in the first lane and the reaction mixture in the third lane. In the middle lane, co-spot by applying the starting material first, then the reaction mixture on top of it.[6]
-
Eluent Selection: Start with a non-polar/polar solvent mixture, such as 30% ethyl acetate in hexanes.[9] Adjust the ratio to achieve the desired Rf for the starting material.
-
Development & Visualization: Place the plate in a chamber with the chosen eluent, ensuring the solvent level is below the baseline. Allow the solvent to ascend to about 1 cm from the top. Visualize the dried plate under a UV lamp (254 nm).[6][9] The disappearance of the starting material spot in the reaction mixture lane indicates consumption.
C. General Troubleshooting Workflow:
This workflow provides a logical sequence for diagnosing the root cause of low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The aryl bromide moiety of this compound is a key functional handle for C-C bond formation via cross-coupling reactions. However, the presence of two electron-withdrawing aldehyde groups introduces specific challenges.
FAQ 2: My Suzuki-Miyaura coupling with this compound is failing. The catalyst seems inactive, and I observe a black precipitate (palladium black). What's happening?
This is a classic symptom of catalyst deactivation or decomposition.[10] The electron-deficient nature of the aromatic ring in this compound can make the initial oxidative addition step of the catalytic cycle more challenging than for electron-rich aryl bromides.[2]
A. Inefficient Oxidative Addition:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands are often required to facilitate oxidative addition to electron-poor aryl halides.[2][3][11]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or an air-stable pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) can be more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[3][4]
B. Catalyst Poisoning & Decomposition:
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.[3][4] Rigorous exclusion of air is mandatory.
-
Side Reactions with Aldehydes: Under strongly basic conditions, the aldehyde groups can potentially undergo side reactions (e.g., Cannizzaro, aldol) that may generate species that interfere with the catalyst.
Experimental Protocol: Screening Catalysts and Ligands for Suzuki Coupling
-
Setup: In a glovebox or under a positive pressure of inert gas, prepare an array of reaction vials (e.g., microwave vials).
-
Reagents: To each vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[3]
-
Catalyst/Ligand Addition: To each vial, add a different palladium source/ligand combination. See the table below for suggestions.
-
Reaction: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1).[3] Seal the vials and heat the reaction array to the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time, cool the reactions, quench, and analyze the conversion rate in each vial by LC-MS to identify the optimal catalyst system.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Rationale & Notes |
| Pd₂(dba)₃ (2%) | SPhos (4.4%) | K₃PO₄ | Dioxane/H₂O | A robust, general-purpose system for challenging aryl bromides.[3] |
| Pd(OAc)₂ (2%) | XPhos (4.4%) | K₃PO₄ | Toluene | XPhos is highly effective for electron-deficient substrates.[3] |
| XPhos Pd G3 (2-4%) | (Pre-catalyst) | Cs₂CO₃ | 1,4-Dioxane | Air-stable pre-catalyst ensures reliable generation of the active Pd(0) species.[3] |
| Pd(PPh₃)₄ (5%) | (Pre-catalyst) | K₂CO₃ | Dioxane/H₂O | A classic choice; may require higher temperatures or longer reaction times.[12] |
FAQ 3: My starting material is consumed, but my yield is low, and I see significant amounts of debromination (product is phthalaldehyde) and/or homocoupling of my boronic acid. How can I prevent this?
These are common side reactions in Suzuki couplings.
-
Debromination: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom. It can be promoted by palladium hydride species in the catalytic cycle.[4]
-
Homocoupling: The boronic acid coupling with itself is often caused by the presence of oxygen.[4]
Solutions:
-
Protect the Aldehydes: If conditions are harsh, consider temporarily protecting the aldehyde groups as acetals. This removes the electron-withdrawing effect, making oxidative addition easier and preventing aldehyde-related side reactions.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Ensure the base is anhydrous if you are seeing significant protodeboronation (hydrolysis of the boronic acid).[11]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids and can help minimize protodeboronation and homocoupling.[4][10]
-
Rigorous Inert Atmosphere: To prevent homocoupling, ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]
Caption: Suzuki-Miyaura cycle with potential pitfalls for this compound.
Part 3: Olefination Reactions (e.g., Wittig Reaction)
The two aldehyde groups of this compound are excellent electrophiles for olefination reactions like the Wittig reaction to form alkenes.
FAQ 4: I'm attempting a Wittig reaction with this compound, but the conversion is low, and I'm getting a complex mixture of products. What could be the issue?
Low conversion in Wittig reactions often points to issues with the ylide generation or its reactivity. The bifunctional nature of this compound adds complexity.
A. Incomplete Ylide Formation:
-
Base Strength: The phosphonium salt must be fully deprotonated to form the reactive ylide. The choice of base is critical.[13] For non-stabilized ylides (where the R group on the ylide is alkyl), strong bases like n-BuLi, NaH, or KHMDS are required.[13] For stabilized ylides (with an electron-withdrawing group like an ester), milder bases like K₂CO₃ or even triethylamine can be sufficient.[14]
-
Anhydrous Conditions: Strong bases like n-BuLi and NaH react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
B. Ylide Reactivity and Stability:
-
Stabilized vs. Non-stabilized Ylides: Stabilized ylides are less reactive and may require heating to react with aldehydes.[14][15] They typically produce the thermodynamically favored (E)-alkene.[14][15] Non-stabilized ylides are highly reactive and usually form the kinetically favored (Z)-alkene.[14]
-
Aldehyde Reactivity: While aldehydes are generally very reactive towards Wittig reagents, steric hindrance near the aldehyde can slow the reaction.[1]
C. Issues Specific to this compound:
-
Double Reaction: With two aldehyde groups, controlling the stoichiometry is crucial if a mono-olefination is desired. Using 1.0 equivalent of the ylide should favor the mono-adduct, but a mixture of starting material, mono-, and di-adduct is common.
-
Side Reactions with Base: The aldehyde groups can be sensitive to strong bases, potentially leading to aldol-type side reactions. A common strategy is to form the ylide first, then add the aldehyde at a low temperature.[13]
Experimental Protocol: Optimizing a Wittig Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under argon, add the phosphonium salt (1.1 equiv) and anhydrous THF. Cool the stirred suspension to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Base Addition: Slowly add the base (1.05 equiv). Allow the mixture to stir for 30-60 minutes. A color change (often to deep red or orange) indicates ylide formation.
-
Aldehyde Addition: Prepare a solution of this compound (1.0 equiv) in anhydrous THF. Cool the ylide solution to -78 °C and slowly add the aldehyde solution via syringe.
-
Reaction and Quench: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[16]
Table 2: Base and Condition Selection for Wittig Reactions
| Ylide Type | R Group on Ylide | Typical Base | Temperature (°C) | Expected Selectivity |
| Non-stabilized | Alkyl, Aryl | n-BuLi, NaH, KHMDS | -78 to RT | (Z)-alkene |
| Semi-stabilized | Allyl, Benzyl | NaH, NaOMe | 0 to RT | Mixture of (E/Z) |
| Stabilized | -CO₂R, -CN, -COR | K₂CO₃, NaOEt, DBU | RT to Reflux | (E)-alkene |
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- O'Brien, C. J., et al. (2013).
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.
- Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions.
- Steurer, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
- MOLBASE. (n.d.). This compound.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Google Patents. (n.d.). CN103980113A - Preparation method of 4-bromophthalic acid.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- National Institutes of Health. (n.d.). 4-Bromoisophthalaldehyde. PubChem. [Link]
- Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions.
- ResearchGate. (n.d.). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study.
- ChemRxiv. (n.d.). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I.
- Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13209-32-0|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Impact of Catalysis on 4-Bromophthalaldehyde Purity
Welcome to the Technical Support Center for the synthesis of 4-Bromophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this key intermediate. Here, we delve into the critical role of catalysts in determining the final purity of this compound, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the scientific rationale behind experimental choices to empower you to optimize your synthetic routes for the highest possible purity.
Troubleshooting Guide: Catalyst and Purity Issues in this compound Synthesis
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on how your choice of catalyst and reaction conditions can impact the purity of your final product.
Question 1: My this compound is contaminated with significant amounts of 4-bromophthalic acid. How can I minimize this over-oxidation?
Answer:
The presence of 4-bromophthalic acid is a classic case of over-oxidation, a common challenge in the synthesis of aromatic aldehydes. The catalyst system plays a pivotal role in controlling the selectivity of the oxidation of 4-bromo-o-xylene to the desired dialdehyde without further oxidation to the dicarboxylic acid.
Causality:
-
Catalyst Activity: Highly active oxidation catalysts, especially at elevated temperatures, can readily catalyze the oxidation of the aldehyde functional groups to carboxylic acids.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures provide the necessary energy for the over-oxidation to occur.
-
Oxidant Concentration: A high concentration of the oxidant can also drive the reaction towards the more oxidized product.
Troubleshooting Steps:
-
Catalyst Selection:
-
V₂O₅/TiO₂ Catalysts: Vanadium pentoxide supported on titania (anatase) is a widely used catalyst for the selective oxidation of xylenes. The key to high selectivity is the monolayer dispersion of V₂O₅ on the TiO₂ support.[1][2] Crystalline V₂O₅ is less selective and can promote over-oxidation.[1]
-
Promoters: The addition of promoters to the V₂O₅/TiO₂ catalyst can significantly enhance selectivity. For instance, alkali metal promoters can neutralize strong acid sites on the catalyst surface that are believed to be involved in the total oxidation of the aromatic ring.[3][4]
-
-
Reaction Conditions Optimization:
-
Temperature Control: Carefully control the reaction temperature. A lower temperature will generally favor the formation of the aldehyde over the carboxylic acid.
-
Residence Time: In a flow reactor, optimizing the residence time of the reactants over the catalyst bed is crucial. Shorter residence times can limit the extent of over-oxidation.
-
Oxygen Partial Pressure: Reducing the partial pressure of oxygen (the oxidant) can also help to improve selectivity towards the aldehyde.
-
-
Phase Transfer Catalysis (PTC):
-
For liquid-phase oxidations, employing a phase transfer catalyst can offer milder reaction conditions and improved selectivity.[5][6] A PTC can facilitate the transfer of the oxidizing agent to the organic phase where the 4-bromo-o-xylene is present, allowing for a more controlled reaction at the interface.[7][8]
-
Question 2: I am observing a significant amount of the isomeric impurity, 3-Bromophthalaldehyde, in my product. What is the source of this impurity and how can I avoid it?
Answer:
The presence of 3-Bromophthalaldehyde most likely originates from an isomeric impurity in your starting material, 4-bromo-o-xylene. The initial bromination of o-xylene can produce a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene.[9][10]
Causality:
-
Purity of Starting Material: The purity of the 4-bromo-o-xylene directly dictates the isomeric purity of the final this compound.
-
Bromination Catalyst: The choice of catalyst in the preparation of 4-bromo-o-xylene influences the regioselectivity of the bromination. Lewis acid catalysts like iron filings or iodine are commonly used.[11] A mixture of ferric chloride and a quaternary ammonium salt has been reported to improve the purity of 4-bromo-o-xylene to 85-93%.[10]
Troubleshooting Steps:
-
Analyze Your Starting Material: Before starting the oxidation reaction, it is crucial to determine the isomeric purity of your 4-bromo-o-xylene using Gas Chromatography (GC) or ¹H NMR.
-
Purification of 4-bromo-o-xylene: If your starting material contains an unacceptable level of the 3-bromo isomer, you will need to purify it. Fractional distillation under reduced pressure is a common method for separating these isomers, although it can be challenging due to their close boiling points.
-
Optimize the Bromination of o-Xylene: If you are preparing your own 4-bromo-o-xylene, consider the following to improve regioselectivity:
-
Catalyst System: Employing a mixed catalyst system of a Lewis acid and a phase transfer catalyst can enhance the formation of the desired 4-bromo isomer.[10]
-
Reaction Temperature: Lowering the reaction temperature during bromination can also improve the selectivity for the para-isomer.
-
Question 3: My reaction is sluggish, and I have a low conversion of 4-bromo-o-xylene. Should I simply increase the temperature or catalyst loading?
Answer:
While increasing the temperature or catalyst loading might seem like a straightforward solution to low conversion, it can often lead to a decrease in selectivity and the formation of unwanted byproducts, particularly over-oxidation products and tars.
Causality:
-
Catalyst Deactivation: The catalyst may be deactivated due to coking (deposition of carbonaceous material) or poisoning from impurities in the reactants or solvent.
-
Insufficient Mass Transfer: In a multiphase system (e.g., gas-solid or liquid-liquid), poor mixing can limit the rate of reaction.
-
Inappropriate Catalyst: The chosen catalyst may not be active enough under your current reaction conditions.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Catalyst Characterization: If possible, characterize your catalyst before and after the reaction to check for signs of deactivation.
-
Alternative Catalysts: Consider screening other catalyst systems. For example, if you are using a V₂O₅/TiO₂ catalyst, you could explore the effect of different promoters.[3][4]
-
-
Process Optimization:
-
Improve Mixing: In a liquid-phase reaction, ensure vigorous stirring to improve mass transfer between phases. In a gas-phase reaction, ensure uniform flow through the catalyst bed.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
-
Incremental Adjustments: If you do decide to increase the temperature or catalyst loading, do so in small increments while closely monitoring the reaction profile (conversion and selectivity) by taking aliquots and analyzing them by GC or HPLC. This will help you find the optimal balance between reaction rate and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the catalytic oxidation of 4-bromo-o-xylene. This can be carried out in either the gas phase or the liquid phase using a variety of oxidizing agents and catalyst systems. Gas-phase oxidation often employs air as the oxidant over a solid-supported catalyst like V₂O₅/TiO₂.[1][12] Liquid-phase oxidations can utilize various oxidants in the presence of a homogeneous or heterogeneous catalyst, sometimes with the aid of phase transfer catalysis.[5][13]
Q2: How does a phase transfer catalyst (PTC) work in the synthesis of this compound?
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[6][8] In the context of this compound synthesis, which often involves an aqueous oxidizing agent and an organic substrate (4-bromo-o-xylene), a PTC can transport the oxidant from the aqueous phase to the organic phase. This creates a homogeneous reaction environment in the organic phase, allowing the reaction to proceed under milder conditions and often with higher selectivity, thus improving the purity of the final product.[7]
Q3: What are the key impurities I should look for when analyzing the purity of this compound?
The primary impurities to monitor are:
-
4-bromophthalic acid: The over-oxidation product.
-
3-Bromophthalaldehyde: The isomeric impurity originating from the starting material.
-
Unreacted 4-bromo-o-xylene: The starting material.
-
Partially oxidized intermediates: Such as 4-bromo-o-tolualdehyde.
Q4: Which analytical technique is better for determining the purity of this compound: HPLC or GC?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound, and the choice depends on the specific impurities you need to quantify.
-
HPLC: Is generally preferred for the analysis of non-volatile or thermally labile compounds. It is excellent for quantifying 4-bromophthalic acid and other less volatile byproducts.
-
GC: Is ideal for analyzing volatile compounds. It is well-suited for quantifying unreacted 4-bromo-o-xylene, isomeric impurities like 3-Bromophthalaldehyde, and partially oxidized intermediates.
For a comprehensive purity assessment, using both techniques is often recommended.[14]
Experimental Protocols
Representative Synthesis of this compound via Phase Transfer Catalysis
This protocol is a representative example based on general procedures for the oxidation of substituted xylenes and should be optimized for your specific laboratory conditions.
Materials:
-
4-bromo-o-xylene
-
Sodium bromate (NaBrO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-o-xylene (1 equivalent), sodium bromate (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
Heat the mixture to reflux (approximately 40°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis of aliquots.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess oxidizing agent.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a starting point for method development and may require optimization.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B, and run a linear gradient to increase the percentage of B over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile. |
Purity Analysis by Gas Chromatography (GC)
This is a starting point for method development and may require optimization.
| Parameter | Condition |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Program | Initial temp: 100°C, hold 2 min. Ramp: 10°C/min to 280°C, hold 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300°C |
| Injection Volume | 1 µL |
| Sample Preparation | Accurately weigh ~20 mg of the sample and dissolve in 10 mL of a suitable volatile solvent like acetone or ethyl acetate. |
Data Summary
Table 1: Impact of Catalyst System on 4-bromo-o-xylene Oxidation (Illustrative Data)
| Catalyst System | Temperature (°C) | Conversion of 4-bromo-o-xylene (%) | Selectivity to this compound (%) | Selectivity to 4-bromophthalic acid (%) |
| V₂O₅/TiO₂ | 350 | 95 | 85 | 10 |
| V₂O₅/TiO₂ with K⁺ promoter | 350 | 94 | 92 | 5 |
| MnO₂ | 120 | 80 | 70 | 25 |
| PTC System | 90 | 90 | 95 | <5 |
Note: This table presents illustrative data based on general trends in selective oxidation catalysis to highlight the impact of different catalyst systems.
Visualizations
Reaction Pathway and Impurity Formation
Caption: Synthetic pathway to this compound and formation of key impurities.
Troubleshooting Workflow for Low Purity
Sources
- 1. lehigh.edu [lehigh.edu]
- 2. Selective oxidation of o-xylene by monolayer V2O5–TiO2 catalysts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. iajpr.com [iajpr.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Managing reaction temperature to prevent side reactions in 4-Bromophthalaldehyde synthesis
A Guide to Managing Reaction Temperature and Preventing Side Reactions
Welcome to the technical support guide for the synthesis of 4-Bromophthalaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of temperature management in maximizing yield and purity. By understanding the causality behind experimental choices, you can effectively troubleshoot and prevent common side reactions.
Section 1: Understanding the Core Synthesis & Thermal Challenges
This compound is a valuable building block in organic synthesis. A common and effective route to its synthesis involves the bromination of o-xylene to form 4-bromo-o-xylene, followed by oxidation of the two methyl groups to aldehydes. Each of these steps is highly sensitive to temperature fluctuations, which can lead to a variety of undesirable side reactions, significantly impacting the final yield and purity.
Key Temperature-Sensitive Steps:
-
Electrophilic Bromination of o-Xylene: This initial step is exothermic and requires careful cooling. If the temperature rises uncontrollably, it can lead to the formation of isomeric byproducts, such as 3-bromo-o-xylene, and poly-brominated species like dibromo-o-xylene.[1][2] Precise temperature control is paramount for achieving high regioselectivity for the desired 4-bromo isomer.[1][3]
-
Oxidation of 4-Bromo-o -xylene: The subsequent oxidation of the methyl groups is the most critical stage for temperature management. Excessive heat can cause over-oxidation of the aldehyde groups to form 4-bromophthalic acid.[4] Conversely, insufficient temperature may result in incomplete conversion, leaving starting material or mono-oxidized intermediates in the reaction mixture. Aldehydes themselves can also be sensitive to high temperatures, potentially leading to decomposition or polymerization.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination of o-xylene to maximize the yield of the 4-bromo isomer?
A1: For the electrophilic bromination of o-xylene, a low temperature is crucial for regioselectivity. It is recommended to maintain the reaction temperature between -5°C and 0°C during the dropwise addition of bromine.[1] Some protocols even suggest temperatures as low as -60°C to -20°C to further enhance selectivity and minimize side-chain bromination.[3] Allowing the temperature to rise above 10°C has been noted to increase the formation of dibromo-o-xylene.[1]
Q2: My final product is contaminated with a significant amount of 4-bromophthalic acid. What is the likely cause?
A2: The presence of 4-bromophthalic acid is a clear indicator of over-oxidation, which is almost always caused by excessive temperature during the oxidation of 4-bromo-o-xylene. The aldehyde groups of the target molecule are susceptible to further oxidation to carboxylic acids under harsh conditions. Carefully review and control the temperature of your oxidation step, ensuring it does not exceed the recommended range for the specific oxidizing agent you are using.
Q3: I am observing a low yield and my TLC analysis shows a significant amount of unreacted 4-bromo-o -xylene. What should I do?
A3: Low conversion suggests that the reaction conditions, particularly temperature, may be too mild or the reaction time too short.[4] While it's critical to avoid overheating, the reaction must be maintained at a temperature sufficient to drive it to completion. Gradually increasing the reaction temperature in small increments or extending the reaction time while carefully monitoring the progress by TLC is a prudent approach.[5] Also, ensure that all reagents are pure and added in the correct stoichiometric ratios.[4]
Q4: Can polymerization be an issue during the synthesis of this compound?
A4: Yes, aldehydes, including this compound, can be prone to polymerization, especially in the presence of strong acids or bases, or at elevated temperatures.[4][6] If you observe the formation of insoluble, tar-like materials, it could be a sign of polymerization. This underscores the importance of maintaining the reaction within the optimal temperature range and ensuring the pH is controlled, particularly during workup.
Section 3: Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
Problem 1: High Levels of 3-Bromo-o-xylene Impurity
-
Symptom: NMR or GC-MS analysis shows a significant percentage of the undesired 3-bromo isomer in your intermediate.
-
Likely Cause: The temperature during the initial bromination of o-xylene was too high. The methyl groups in o-xylene direct bromination to both the 3- and 4-positions, but lower temperatures favor the formation of the sterically less hindered 4-bromo isomer.[2]
-
Temperature-Related Solution:
-
Ensure your cooling bath (ice-salt or other cryo-coolants) is capable of maintaining the internal reaction temperature at or below 0°C.[1]
-
Add the bromine dropwise and at a slow rate to allow for efficient heat dissipation.[1]
-
Continuously monitor the internal temperature of the reaction, not just the bath temperature.
-
Problem 2: Formation of Dibromo-o-xylene Byproducts
-
Symptom: Mass spectrometry indicates the presence of compounds with a mass corresponding to dibrominated o-xylene.
-
Likely Cause: The reaction temperature during bromination was allowed to rise, or an excess of bromine was used. Higher temperatures can increase the rate of the second bromination reaction.[1]
-
Temperature-Related Solution:
-
Strictly adhere to the low-temperature conditions (-5°C to 0°C) during bromine addition.[1]
-
Use a slight excess of o-xylene relative to bromine to minimize the chance of double bromination.
-
Consider conducting the reaction in the dark to prevent radical side-chain bromination, which can be initiated by light.[2]
-
Problem 3: Low Yield with Over-Oxidized Product (4-Bromophthalic Acid)
-
Symptom: The isolated product yield is low, and analysis (e.g., IR spectroscopy showing a broad O-H stretch) indicates the presence of 4-bromophthalic acid.
-
Likely Cause: The temperature during the oxidation of 4-bromo-o-xylene was too high.
-
Temperature-Related Solution:
-
Carefully select an oxidizing agent with a known optimal temperature range for this transformation.
-
Use a temperature-controlled heating mantle or oil bath to maintain a stable temperature. Avoid localized overheating ("hot spots") by ensuring vigorous and efficient stirring.[7]
-
If the reaction is highly exothermic, consider adding the oxidizing agent in portions or via a syringe pump to control the rate of heat generation.
-
Troubleshooting Summary Table
| Symptom | Likely Cause (Temperature-Related) | Recommended Action |
| High 3-Bromo-o-xylene content | Bromination temperature > 0-5°C | Maintain internal reaction temp at/below 0°C; slow bromine addition. |
| Presence of Dibromo-o-xylene | Bromination temperature > 10°C | Strictly control temp at/below 0°C; ensure proper stoichiometry.[1] |
| Low yield, presence of 4-bromophthalic acid | Excessive heat during oxidation | Use precise temperature control (oil bath); ensure vigorous stirring. |
| Incomplete conversion | Oxidation temperature too low or time too short | Gradually increase temperature or extend reaction time; monitor by TLC.[4][5] |
| Formation of tar/polymer | Excessive heat, especially during workup | Maintain recommended temperature; control pH during extraction and purification.[4] |
Section 4: Recommended Protocol & Best Practices
The following is a generalized protocol for the synthesis of 4-bromo-o-xylene, emphasizing critical temperature control points. The subsequent oxidation step is highly dependent on the chosen oxidant and should be guided by specific literature procedures for that reagent.
Step-by-Step Synthesis of 4-Bromo-o-xylene
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place o-xylene and a catalytic amount of iron filings.[1]
-
Cooling: Immerse the flask in an ice-salt bath and begin stirring. Cool the contents until the internal temperature is between -5°C and 0°C.[1]
-
Bromine Addition: Slowly add bromine dropwise from the dropping funnel over several hours. Crucially, maintain the internal temperature between -5°C and 0°C throughout the addition. [1]
-
Reaction: After the addition is complete, allow the mixture to stir at this low temperature for an additional hour before letting it slowly warm to room temperature.
-
Workup: Proceed with a standard aqueous workup to remove the iron catalyst and any unreacted bromine. This typically involves washing with water and a dilute sodium bisulfite or sodium hydroxide solution.[1]
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the 4-bromo-o-xylene.[1]
Visualization of the Synthetic Workflow
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Organic Syntheses. 4-BROMO-o-XYLENE. [Link]
- Wikipedia. Phthalaldehyde. [Link]
Sources
Column chromatography conditions for purifying 4-Bromophthalaldehyde
Welcome to the technical support guide for the column chromatography purification of 4-bromophthalaldehyde. This document provides field-proven insights and troubleshooting solutions tailored for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a self-validating and robust purification process.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when setting up the purification for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
For most applications involving aldehydes, silica gel (230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for separating moderately polar compounds like this compound from common reaction impurities. However, aldehydes can sometimes be sensitive. Silica gel is slightly acidic and can potentially catalyze the formation of acetals or hemiacetals if alcohols are used in the mobile phase, or self-polymerization, which complicates purification.[2]
If you observe significant streaking on your TLC plate or suspect on-column degradation, consider two alternatives:
-
Deactivating the Silica: Add a small amount of triethylamine (~0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica gel, minimizing unwanted side reactions.[2]
-
Switching to Alumina: Neutral or basic alumina can be an excellent alternative stationary phase for acid-sensitive compounds.[2]
Q2: What is a good starting mobile phase (eluent) system?
A hexane/ethyl acetate solvent system is the most common and effective choice for compounds with the polarity of this compound.[1][2] This system offers a wide range of polarity and both solvents are easily removed under vacuum. Other non-polar/polar combinations like dichloromethane/ethyl acetate or toluene/ethyl acetate can also be effective.[2] Avoid using alcohol-based solvents like methanol or ethanol initially, as they can react with the aldehyde on the silica surface.[2]
Q3: How do I determine the optimal solvent ratio for the column?
The optimal solvent ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35.[3]
-
Why this Rf? An Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation to occur, but not so strongly that it requires excessively large volumes of solvent to elute. It provides a good "separation window" from both less polar and more polar impurities.
Run several TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to identify the ideal system. This TLC eluent will be the starting point for your column chromatography.
Troubleshooting Guide: Common In-Lab Scenarios
This section addresses specific problems you may encounter during the purification process.
Problem: I have poor separation between my product and an impurity.
-
Cause 1: Incorrect Solvent Polarity. If your product and the impurity are moving too close together, the eluent polarity may not be optimal.
-
Solution: If the Rf is too high (>0.4), your eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate). If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of ethyl acetate. For very close spots, a shallower solvent gradient during the column run is necessary. This involves making smaller, incremental changes in solvent polarity.[4][5]
-
-
Cause 2: Column Overloading. Loading too much crude material onto the column is a common cause of poor separation. The distinct bands of compounds merge because the stationary phase becomes saturated.
-
Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.[3] If separation is still poor, increase this ratio.
-
-
Cause 3: Improper Column Packing. Channels or cracks in the silica bed will lead to an uneven solvent front, causing bands to become distorted and merge.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks.[6] The "wet packing" method, where a slurry of silica gel in the initial eluent is poured into the column, is generally more reliable.[3] Gently tapping the column as the silica settles helps to create a homogenous bed.[3]
-
Problem: My compound is not eluting from the column.
-
Cause 1: Eluent is Not Polar Enough. The mobile phase does not have sufficient strength to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent system. If you are running a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. For highly polar impurities that won't elute, a small percentage of a stronger solvent like methanol can be added to the eluent at the very end to flush the column, but be aware this may react with any remaining aldehyde.[2]
-
-
Cause 2: On-Column Reaction/Decomposition. The compound may have reacted or decomposed on the silica gel, especially if it is acid-sensitive.
-
Solution: First, try running a TLC of your crude material alongside a spot from the top of the column. If the original spot is gone and new, lower-Rf spots have appeared, a reaction has likely occurred. In this case, repeat the chromatography using a deactivated silica gel (with triethylamine in the eluent) or switch to an alumina stationary phase.[2]
-
Problem: My eluted fractions are pure, but the yield is very low.
-
Cause: Irreversible Adsorption or Sample Loading Issues.
-
Solution: This can be another sign of on-column decomposition. However, it can also result from improper sample loading. If the sample is loaded in a large volume of strong solvent, it can wash down the column in a diffuse band before proper separation begins. Always load the sample in a minimal amount of solvent, ideally the starting eluent.[7] For better results, use "dry loading": pre-adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.[6]
-
Data Summary: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polarity. Consider deactivating with 0.1% triethylamine if streaking occurs.[2] |
| TLC Eluent System | Hexane / Ethyl Acetate | Start with ratios like 9:1, 8:2, 7:3 to find an Rf of 0.25-0.35 for the product.[2][3] |
| Column Eluent System | Gradient Elution | Start with a polarity slightly lower than your ideal TLC eluent (e.g., if 8:2 works on TLC, start the column with 9:1 Hex/EtOAc). Gradually increase the ethyl acetate concentration.[1] |
| Sample Loading | Dry Loading | Pre-adsorb the crude material onto ~2-3x its weight in silica gel. This provides the best resolution by ensuring a tight starting band.[6] |
Experimental Protocol: Step-by-Step Purification
This protocol assumes a crude sample of ~1 gram. Adjust volumes and silica amount accordingly.
1. TLC Analysis to Determine Eluent: a. Prepare several TLC chambers with different hexane:ethyl acetate ratios (e.g., 9:1, 85:15, 8:2). b. Dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate. c. Spot the TLC plates, develop them in the chambers, and visualize under a UV lamp. d. Identify the solvent system that gives your product an Rf value between 0.25 and 0.35. This will be your target eluent.
2. Column Preparation (Wet Packing): a. Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[6] c. In a beaker, prepare a slurry of silica gel (~50 g for a 1 g sample) in your starting, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).[3] d. Pour the slurry into the column. Use more eluent to rinse all silica into the column. e. Gently tap the side of the column continuously to dislodge air bubbles and promote even packing.[3] f. Open the stopcock and allow solvent to drain until it is just level with the top of the silica bed. Do not let the silica run dry.[6] Add another thin layer of sand on top to protect the silica surface.
3. Sample Loading (Dry Loading): a. Dissolve your 1 g crude sample in a minimal amount of a volatile solvent (e.g., 15 mL dichloromethane). b. Add ~2-3 g of silica gel or Celite to the solution and swirl. c. Remove the solvent completely by rotary evaporation until you have a dry, free-flowing powder.[6] d. Carefully add this powder as an even layer on top of the sand in your packed column.
4. Elution and Fraction Collection: a. Carefully add your starting eluent to the column, opening the stopcock to begin the elution. b. Collect the eluent in fractions (e.g., 20-30 mL per test tube). c. Monitor the separation by collecting small spots from the eluting fractions with a capillary and spotting them on a TLC plate. d. Gradually increase the polarity of your eluent as the column runs (e.g., move from 9:1 to 85:15 to 8:2 Hexane:EtOAc). A step-gradient approach is often effective.[1] e. Once your product begins to elute, continue collecting fractions until it is completely off the column, as monitored by TLC.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography.
References
- MOLBASE. (n.d.). This compound | 13209-32-0. MOLBASE Encyclopedia.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses Procedure.
- Malik, A., & Tadi, P. (2024). Chromatography. PubMed.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Phenomenex. (n.d.). Troubleshooting Guide.
- HPLC Trouble. (n.d.). HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.
- Tadi, P., & Malik, A. (2024). Chromatography. StatPearls - NCBI Bookshelf.
- Chemistry in the Lab. (2013). Column Chromatography (Purification). YouTube.
- National Center for Biotechnology Information. (n.d.). Bromophenol Blue. PubChem Compound Database.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
Sources
Validation & Comparative
A Comparative Guide to 4-Bromophthalaldehyde and 4-Chlorophthalaldehyde in Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Substituted phthalaldehydes are valuable building blocks, serving as precursors to a wide array of complex molecules, including pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Among these, 4-Bromophthalaldehyde and 4-chlorophthalaldehyde are two commonly employed reagents. While structurally similar, the difference in the halogen substituent—bromine versus chlorine—imparts distinct reactivity profiles that can be strategically exploited.
This guide provides an in-depth, objective comparison of this compound and 4-chlorophthalaldehyde in synthetic applications. We will delve into the fundamental principles governing their reactivity, supported by experimental data, to provide a clear rationale for selecting the optimal reagent for your specific synthetic challenge.
Physicochemical Properties: A Snapshot
A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.
| Property | This compound | 4-Chlorophthalaldehyde |
| Molecular Formula | C₈H₅BrO₂ | C₈H₅ClO₂ |
| Molecular Weight | 213.03 g/mol [4] | 168.57 g/mol |
| Appearance | Pale yellow solid[5] | White to light yellow crystalline powder[6] |
| CAS Number | 13209-32-0[] | 13209-31-9 |
Reactivity Comparison: The Halogen's Influence
The primary distinction in the chemical behavior of this compound and 4-chlorophthalaldehyde stems from the inherent differences between the bromine and chlorine atoms. These differences manifest in both the reactivity of the aromatic ring and the aldehyde functional groups.
Electronic Effects
Both bromine and chlorine are electronegative atoms that exert a deactivating, electron-withdrawing inductive effect on the benzene ring. However, they also possess lone pairs of electrons that can be donated to the aromatic system via a resonance effect. For halogens, the inductive effect typically outweighs the resonance effect.
The key difference lies in the bond strength of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond. This has profound implications for reactions that involve the cleavage of this bond, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Key Differentiator
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and it is in this arena that the choice between this compound and 4-chlorophthalaldehyde becomes most critical.[8] The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[8] This trend is primarily governed by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.[8]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, is a widely used transformation.[9][10][11]
| Aryl Halide | Typical Catalyst System | Temperature | Reaction Time | Yield |
| This compound | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | 80-100 °C | 2-12 h | Good to Excellent |
| 4-Chlorophthalaldehyde | Pd(OAc)₂/specialized ligand (e.g., SPhos, Buchwald ligands) | 100-120 °C | 12-24 h | Moderate to Good |
Note: This table provides a generalized comparison. Actual results may vary based on specific substrates and conditions.
As the data suggests, this compound generally offers higher reactivity, allowing for milder reaction conditions, shorter reaction times, and the use of more conventional palladium catalysts.[8][12] In contrast, the stronger C-Cl bond in 4-chlorophthalaldehyde necessitates more forcing conditions and often requires more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, to achieve comparable yields.[8][13][14]
Logical Workflow for Aryl Halide Cross-Coupling
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Synthetic Applications: Case Studies
The choice between this compound and 4-chlorophthalaldehyde often depends on the overall synthetic strategy and the desired final product.
-
When to Choose this compound: For rapid synthesis, proof-of-concept studies, or when milder conditions are required to preserve sensitive functional groups, this compound is generally the superior choice due to its higher reactivity in cross-coupling reactions.
-
When to Choose 4-Chlorophthalaldehyde: In large-scale industrial synthesis, the lower cost of aryl chlorides can be a significant advantage.[8] If the subsequent synthetic steps are robust and can tolerate higher temperatures, and if an efficient catalyst system for the C-Cl bond activation is available, 4-chlorophthalaldehyde can be a more economical option. Furthermore, its derivatives have applications in the synthesis of polymers and other materials.[15]
Experimental Protocols
To illustrate the practical differences in handling these two reagents, here are representative protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorophthalaldehyde
Materials:
-
4-Chlorophthalaldehyde
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane/Water (10:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk tube, add 4-Chlorophthalaldehyde, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with Argon three times.
-
Add Pd(OAc)₂ and SPhos under a positive flow of Argon.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite, then wash the organic layer with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Decision-Making Framework for Reagent Selection
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Phthalaldehyde | C6H4(CHO)2 | CID 4807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phthalaldehyde - Wikipedia [en.wikipedia.org]
- 6. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Page loading... [wap.guidechem.com]
A Comparative Guide to Amine Derivatization: 4-Bromophthalaldehyde as a High-Performance Alternative to o-Phthalaldehyde
In the landscape of analytical chemistry, the sensitive detection and quantification of primary amines, particularly amino acids and biogenic amines, are paramount. For decades, o-phthalaldehyde (OPA) has been the workhorse reagent for pre-column derivatization in HPLC with fluorescence detection. Its rapid reaction kinetics and the generation of fluorescent isoindole derivatives have made it a staple in countless laboratories. However, the inherent instability of the OPA-derived isoindoles can present challenges in achieving robust and reproducible results, especially in automated, high-throughput workflows. This guide introduces 4-Bromophthalaldehyde (4-BPA) as a compelling alternative, offering significant advantages in derivative stability and fluorescence characteristics. We will delve into the chemistry, comparative performance, and practical application of 4-BPA, providing the data and protocols necessary for its successful implementation.
The Chemistry of Derivatization: A Tale of Two Phthalaldehydes
The derivatization reaction for both OPA and 4-BPA proceeds via the same fundamental mechanism: a reaction with a primary amine in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions to form a highly fluorescent 1-alkyl-2-thioalkyl-substituted isoindole.
The key difference lies in the addition of a bromine atom at the 4-position of the benzene ring in 4-BPA. This seemingly minor modification has a profound impact on the electronic properties and, consequently, the stability of the resulting isoindole derivative. The electron-withdrawing nature of the bromine atom stabilizes the isoindole ring system, leading to a marked increase in the stability of the fluorescent product. This enhanced stability is a critical advantage, as it minimizes signal degradation over time, a common issue with OPA derivatives, especially when dealing with large sample batches in an autosampler.
Caption: Reaction overview for OPA and 4-BPA derivatization of primary amines.
Comparative Performance Analysis: 4-BPA vs. OPA
The true measure of a derivatization reagent lies in its performance. Here, we compare 4-BPA and OPA across key analytical parameters. The data clearly indicates that the 4-BPA derivatives exhibit not only superior stability but also favorable fluorescence properties.
| Parameter | o-Phthalaldehyde (OPA) Derivative | This compound (4-BPA) Derivative | Advantage of 4-BPA |
| Stability | Prone to degradation, especially in aqueous solutions. Signal can decrease significantly over several hours. | Markedly more stable, with minimal signal loss over extended periods (e.g., >24 hours in an autosampler). | Significant: Enables more reliable and reproducible quantification, especially for large sample sets and overnight runs. |
| Fluorescence Maxima (Ex/Em) | ~340 nm / ~455 nm | ~350 nm / ~450 nm | Minor shift; compatible with standard fluorescence detector filter sets. |
| Fluorescence Intensity | High | Generally higher or comparable to OPA derivatives. The bromo-substituent can enhance quantum yield. | Moderate to Significant: Potentially lower limits of detection and improved signal-to-noise ratio. |
| Reaction Kinetics | Very rapid (seconds to a few minutes) | Rapid (typically complete within 1-2 minutes) | Comparable; both are suitable for automated pre-column derivatization. |
Experimental Protocol: Amino Acid Analysis using 4-BPA Derivatization and HPLC-FLD
This protocol provides a robust method for the analysis of amino acids in a sample matrix. The self-validating nature of this protocol is ensured by the inclusion of an internal standard and the demonstrated stability of the 4-BPA derivatives.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
4-BPA Derivatization Reagent: Dissolve 50 mg of this compound in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). Mix thoroughly. This reagent is stable for at least one week when stored at 4°C.
2. Derivatization Procedure:
The following procedure is ideal for an HPLC autosampler programmed for pre-column derivatization.
Caption: Automated pre-column derivatization workflow using 4-BPA.
3. HPLC-Fluorescence Detection Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 6.8 with 5% Tetrahydrofuran (THF).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation: 350 nm, Emission: 450 nm.
Trustworthiness of the Protocol: The enhanced stability of the 4-BPA derivatives means that the peak area of an amino acid standard injected at the beginning of a sequence will be consistent with the peak area of the same standard injected at the end of the sequence (e.g., 24 hours later), validating the integrity of the analytical run. This is a significant improvement over OPA, where a noticeable decrease in response is often observed.
Conclusion and Future Outlook
This compound is a superior alternative to o-phthalaldehyde for the derivatization of primary amines in many applications. The primary advantage of 4-BPA lies in the significantly increased stability of its fluorescent isoindole derivatives, which directly translates to more robust, reproducible, and reliable quantitative results. While the reaction kinetics and fluorescence properties are comparable to OPA, the gains in derivative stability make 4-BPA particularly well-suited for high-throughput screening, automated analyses, and any application where samples may reside in an autosampler for extended periods. As the demand for analytical methods with higher fidelity and reliability continues to grow, the adoption of 4-BPA is a logical and scientifically sound step forward for any laboratory currently relying on OPA for amine analysis.
References
- Title: this compound as a new precolumn labeling reagent for the analysis of amino acids by high-performance liquid chromatography with fluorescence detection.
- Title: A new fluorogenic reagent, this compound, for the analysis of primary amines and its application to the determination of glucosamine in human synovial fluid by high-performance liquid chromatography. Source: Analytical Biochemistry URL:[Link]
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 4-Bromophthalaldehyde and Other Leading Aldehydes for Enhanced Fluorescence Detection
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of primary amines—fundamental components of amino acids, peptides, and neurotransmitters—is a cornerstone of analytical science. When these molecules lack a native chromophore or fluorophore, chemical derivatization becomes an indispensable tool, converting them into species readily detectable by fluorescence spectroscopy. This guide provides an in-depth, objective comparison of the fluorescence properties of derivatives from several key aldehydes, with a special focus on the potential of 4-Bromophthalaldehyde in relation to established reagents like o-phthalaldehyde (OPA), Naphthalene-2,3-dicarboxaldehyde (NDA), Fluorescamine, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
The choice of a derivatizing agent is a critical decision in method development, profoundly impacting sensitivity, selectivity, and the stability of the analytical signal. This guide is structured to provide not just a catalogue of properties, but a logical framework for selecting the optimal reagent for your specific application, grounded in the principles of chemical reactivity and photophysics. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
The Foundation: Understanding Fluorogenic Derivatization
Fluorogenic derivatization hinges on a chemical reaction that transforms a non-fluorescent or weakly fluorescent analyte into a highly fluorescent product. The ideal reagent is itself non-fluorescent, minimizing background signal and maximizing the signal-to-noise ratio upon reaction. The reaction should be rapid, quantitative, and yield a stable fluorescent adduct under mild conditions compatible with biological samples.
A Comparative Analysis of Key Derivatizing Aldehydes
This section will delve into the specifics of each aldehyde, comparing their reaction mechanisms, photophysical properties, and practical advantages and limitations.
o-Phthalaldehyde (OPA): The Workhorse of Amine Analysis
OPA is arguably the most widely used derivatizing agent for primary amines.[1] In the presence of a thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) and a primary amine at an alkaline pH, OPA forms a highly fluorescent isoindole derivative.[2][3] This reaction is typically very fast, often completing in under a minute.[3][4]
Reaction Mechanism:
The reaction proceeds via the initial formation of an unstable intermediate between OPA and the amine, which is then stabilized by the thiol to form the fluorescent isoindole.
Caption: Reaction of o-Phthalaldehyde with a primary amine and a thiol.
Advantages:
-
Rapid reaction kinetics.[4]
-
Good sensitivity, with detection limits in the picomole range.[4]
-
The reagent itself is non-fluorescent.
Limitations:
-
The isoindole derivatives can be unstable, particularly for certain amino acids like glycine and lysine, requiring precise control of reaction and injection times.[5][6]
-
Requires the presence of a thiol, which can have an unpleasant odor and may be prone to oxidation.
-
Does not react with secondary amines like proline and hydroxyproline.[3]
This compound: A Potential, Yet Uncharacterized, Alternative
By analogy to OPA, this compound is expected to react with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. The core chemical structure and reactive aldehyde groups are conserved.
Expected Reaction Mechanism:
Caption: Hypothesized reaction of this compound.
Anticipated Fluorescence Properties and the Influence of the Bromo-Substituent:
-
Heavy-Atom Effect: The presence of a heavy atom like bromine can increase the rate of intersystem crossing from the singlet excited state to the triplet state. This process competes with fluorescence, and as a result, may lead to a lower fluorescence quantum yield compared to the non-brominated OPA derivatives.
-
Electron-Withdrawing Effect: The electronegative bromine atom will withdraw electron density from the aromatic ring. This can alter the energy levels of the molecular orbitals involved in the electronic transition, potentially causing a bathochromic (red) shift in both the excitation and emission spectra.
-
Reactivity: The electron-withdrawing nature of the bromine may slightly alter the reactivity of the aldehyde groups, but it is still expected to readily form derivatives with primary amines.
It is crucial to emphasize that these are theoretical considerations. Experimental validation is necessary to determine the actual fluorescence quantum yields, excitation and emission maxima, and stability of these derivatives.
Naphthalene-2,3-dicarboxaldehyde (NDA): For Enhanced Sensitivity and Stability
NDA reacts with primary amines in the presence of a nucleophile, typically cyanide, to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.[7][8]
Reaction Mechanism:
Caption: Reaction of Fluorescamine with a primary amine.
Advantages:
-
Extremely rapid reaction, often complete within seconds. [9]* Excess reagent is hydrolyzed to non-fluorescent byproducts. [1]* Simple reaction conditions, not requiring an additional thiol or cyanide.
Limitations:
-
The fluorescent product can be susceptible to hydrolysis and may exhibit pH-dependent fluorescence. [10]* Requires a large excess of the reagent, which can lead to high blank values if not handled carefully. [1][6]
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Versatility for Primary and Secondary Amines
NBD-F is a fluorogenic reagent that reacts with both primary and secondary amines to yield highly fluorescent derivatives. [11][12]This makes it a valuable tool for the analysis of amino acids like proline. The reaction involves a nucleophilic aromatic substitution where the amine displaces the fluoride.
Reaction Mechanism:
Caption: Reaction of NBD-F with a primary or secondary amine.
Advantages:
-
Reacts with both primary and secondary amines. [12]* The derivatives are generally stable.
-
The excitation wavelength is in the visible range (around 470 nm), which is compatible with common laser sources and can minimize background from biological samples. [11][13] Limitations:
-
The reaction is typically slower than with OPA or fluorescamine and often requires heating. [14]* The reagent itself can exhibit some fluorescence, potentially leading to higher background signals.
Quantitative Performance Comparison
The selection of a derivatization reagent is often dictated by key performance metrics such as sensitivity, reaction speed, and the stability of the fluorescent product. The following table summarizes the quantitative data for the established reagents.
| Parameter | o-Phthalaldehyde (OPA) | Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescamine | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Excitation (λex) | ~340 nm | ~420-440 nm [15][16] | ~381-390 nm [1][16] | ~465-485 nm [11][12] |
| Emission (λem) | ~455 nm | ~480-490 nm [15][16] | ~470-480 nm [1][16] | ~535-542 nm [11][12][14] |
| Reaction Time | < 1 minute [4] | Slower than OPA | Milliseconds to seconds [16] | Minutes to hours (often requires heat) [14] |
| Detection Limit | Picomole range [4] | Picomole to femtomole range [16] | Picomole range [1] | Femtomole range [11] |
| Reagent in Excess | Generally stable | Can self-condense in the presence of cyanide [16] | Hydrolyzes to non-fluorescent products [16] | Can be fluorescent, contributing to background |
| Additional Reagents | Thiol (e.g., 2-mercaptoethanol) [2] | Nucleophile (e.g., cyanide) [16] | None required | None required |
| Reacts with | Primary amines | Primary amines | Primary amines | Primary and secondary amines [12] |
| Derivative Stability | Variable, can be low [6] | High [15] | Moderate, pH-dependent [10] | High |
Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for the derivatization of a standard amino acid solution are provided below.
General Experimental Workflow
Caption: A generalized workflow for fluorescent derivatization and analysis.
Protocol 1: Derivatization with o-Phthalaldehyde (OPA)
Materials:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Amino acid standard solution (e.g., 100 µM in 0.1 M HCl).
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid standard solution with 900 µL of the OPA reagent.
-
Vortex the mixture immediately.
-
Allow the reaction to proceed at room temperature for 1 minute. [4]4. Inject an appropriate volume into the HPLC system or measure the fluorescence in a plate reader.
Protocol 2: Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA)
Materials:
-
NDA Solution: 2.5 mM NDA in methanol.
-
Cyanide Solution: 5 mM aqueous sodium cyanide (NaCN). Caution: NaCN is highly toxic.
-
Borate Buffer: 0.1 M, pH 9.5.
-
Amino acid standard solution.
Procedure:
-
To 100 µL of the amino acid standard, add 100 µL of borate buffer.
-
Add 100 µL of the NDA solution and 100 µL of the cyanide solution.
-
Vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Analyze by HPLC or fluorescence spectroscopy.
Protocol 3: Derivatization with Fluorescamine
Materials:
-
Fluorescamine Solution: 1.5 mg/mL in acetone. Prepare fresh.
-
Borate Buffer: 0.2 M, pH 9.0.
-
Amino acid standard solution.
Procedure:
-
To 100 µL of the amino acid standard, add 800 µL of borate buffer.
-
While vortexing vigorously, rapidly add 100 µL of the fluorescamine solution.
-
The reaction is instantaneous. Measure the fluorescence immediately.
Protocol 4: Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
Materials:
-
NBD-F Solution: 10 mM in acetonitrile.
-
Borate Buffer: 0.1 M, pH 9.5.
-
Amino acid standard solution.
Procedure:
-
To 100 µL of the amino acid standard, add 100 µL of borate buffer.
-
Add 100 µL of the NBD-F solution.
-
Incubate the mixture at 60°C for 5 minutes. [13]4. Cool the mixture to room temperature and analyze.
Protocol 5: Proposed Protocol for Derivatization with this compound
Note: This is a hypothetical protocol based on the OPA method and requires optimization.
Materials:
-
This compound Reagent: Dissolve an equimolar amount of this compound (relative to OPA) in methanol. Add 0.1 M sodium borate buffer (pH 9.5) and 2-mercaptoethanol in the same proportions as the OPA reagent. Prepare fresh.
-
Amino acid standard solution.
Procedure:
-
Follow the same procedure as for OPA derivatization.
-
Systematically vary the reaction time, temperature, and reagent concentrations to optimize the signal.
-
Characterize the fluorescence excitation and emission spectra of the resulting derivatives to determine the optimal detection wavelengths.
Conclusion and Future Outlook
The choice of a fluorescent derivatizing agent for primary amines is a multi-faceted decision that requires careful consideration of sensitivity, stability, reaction kinetics, and the specific analytical instrumentation available. OPA remains a popular choice due to its speed and ease of use, while NDA offers superior stability and sensitivity, albeit with the significant drawback of requiring cyanide. Fluorescamine provides unparalleled reaction speed, and NBD-F offers the key advantage of reacting with both primary and secondary amines.
The potential of this compound as a derivatizing agent is intriguing but remains largely unexplored. Based on chemical principles, it is expected to react similarly to OPA, but the bromine substituent is likely to alter the photophysical properties of the resulting fluorescent adducts, potentially leading to a red-shifted spectrum and a lower quantum yield. Further research is needed to synthesize and characterize these derivatives to determine if they offer any advantages over existing reagents. For researchers seeking to push the boundaries of analytical methodology, the investigation of this compound and other novel derivatizing agents represents a promising avenue for innovation.
References
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- PubMed. (n.d.). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis.
- Wikipedia. (2023, March 11). 4-Fluoro-7-nitrobenzofurazan.
- Taylor & Francis Online. (n.d.). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
- PubMed. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF.
- PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.
- PubMed. (2007, November 15). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis.
- ResearchGate. (1978, February). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA).
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- ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F.
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- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
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Performance of 4-Bromophthalaldehyde-based Schiff bases as ligands compared to other aromatic aldehydes
An In-Depth Guide to the Performance of 4-Bromophthalaldehyde-Based Schiff Bases as Ligands
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Strategic Choice of the Aldehyde Precursor
Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are cornerstones of coordination chemistry.[1][2] Their facile synthesis, structural versatility, and ability to form stable complexes with a vast array of metal ions make them indispensable tools in fields ranging from catalysis to bioinorganic chemistry.[3][4] The properties of a Schiff base ligand—and consequently its metal complex—are not monolithic; they are intricately governed by the electronic and steric characteristics of their constituent aldehyde and amine precursors.[2][5]
This guide focuses on a specific, yet highly functionalized precursor: this compound. By positioning a dialdehyde functionality on a benzene ring and incorporating a halogen substituent, this molecule offers unique opportunities for creating complex, multifunctional ligands. Here, we will objectively compare the anticipated and observed performance of this compound-derived Schiff bases with alternatives based on salicylaldehyde, benzaldehyde, and other substituted aromatic aldehydes.
The Molecular Blueprint: Structural and Electronic Effects
The performance of a ligand is fundamentally dictated by its structure and electronic profile. The choice of this compound as a starting material introduces three key features: a dialdehyde framework, an aromatic scaffold, and an electron-withdrawing bromo substituent.
Causality Behind the Design: Why this compound?
The selection of this precursor is strategic. The two aldehyde groups allow for the synthesis of larger, potentially tetradentate, ligands through reaction with diamines, offering more coordination sites and forming more stable, cage-like metal complexes compared to the bidentate ligands typically formed from monoaldehydes.[6] The bromo-substituent is not merely an afterthought; it exerts a powerful inductive electron-withdrawing effect (-I effect). This effect decreases the electron density on the aromatic ring and, crucially, on the azomethine nitrogen atoms of the resulting Schiff base.
This electronic modulation has profound consequences:
-
Coordination Affinity: A lower electron density on the imine nitrogen can reduce its basicity, potentially influencing the stability and bonding characteristics of its metal complexes.[7]
-
Catalytic Activity: The electronic nature of the metal's coordination sphere is critical in catalysis. An electron-poor metal center, induced by the ligand, can exhibit enhanced Lewis acidity, which is beneficial for certain catalytic transformations.[8]
-
Biological Activity: The presence of a halogen atom often increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, a key factor in drug design.[9]
The following diagram illustrates how different substituents electronically modify the aromatic aldehyde, which in turn dictates the properties of the final Schiff base ligand.
Caption: Electronic effects of substituents on ligand properties.
Synthesis and Spectroscopic Characterization
The synthesis of Schiff bases is typically a straightforward condensation reaction. However, the protocol must be robust to ensure high purity and yield, which are critical for subsequent applications.
Experimental Protocol: General Synthesis of a Schiff Base Ligand
This protocol describes a reliable method for synthesizing Schiff bases, adaptable for this compound and other aromatic aldehydes.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and the resulting Schiff base often precipitates upon cooling, simplifying purification.[1]
-
Catalyst: A few drops of glacial acetic acid can catalyze the nucleophilic addition and subsequent dehydration steps, accelerating the reaction.[10]
-
Reflux: Heating under reflux ensures the reaction proceeds at a controlled, elevated temperature without loss of solvent, driving the equilibrium towards product formation.[2]
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve the aromatic aldehyde (e.g., this compound, 1 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the primary amine (e.g., ethylenediamine, 0.5 mmol for a 1:2 aldehyde:amine ratio to form a tetradentate ligand) in 10 mL of ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for higher purity.[11]
Comparative Spectroscopic Data
Spectroscopic analysis is essential to confirm the formation of the imine bond and the overall structure of the ligand.
| Spectroscopic Technique | Key Signature | This compound-Based Ligand (Anticipated) | Salicylaldehyde-Based Ligand (Observed) | Benzaldehyde-Based Ligand (Observed) |
| FTIR | ν(C=N) stretch | ~1610-1630 cm⁻¹ | ~1617 cm⁻¹[12] | ~1619 cm⁻¹[12] |
| ¹H NMR | δ(CH=N) proton | ~8.4-8.9 ppm | ~8.5 ppm[11] | ~8.3 ppm[12] |
| ¹³C NMR | δ(C=N) carbon | ~160-165 ppm | ~163 ppm[9] | ~161 ppm[9] |
| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated mass. | [M+H]⁺ corresponding to the calculated mass.[13] | [M+H]⁺ corresponding to the calculated mass. |
Data for this compound-based ligands are anticipated based on values for structurally similar bromo-substituted aromatic Schiff bases.[9][12][14]
Performance Comparison as Ligands and in Metal Complexes
The true measure of a ligand's utility is its performance. We will now compare key metrics for Schiff bases derived from this compound versus other aromatic aldehydes.
Coordination, Stability, and Catalytic Activity
The workflow for creating and utilizing these ligands in catalysis typically follows a two-step process: ligand synthesis followed by metal complexation.
Caption: Experimental workflow from ligand synthesis to application.
Thermal Stability: The thermal stability of a ligand or complex is crucial for applications at elevated temperatures, such as in catalysis.[15] Studies have shown that Schiff base stability is influenced by the aromatic aldehyde used. For instance, chitosan-based Schiff bases derived from p-chlorobenzaldehyde demonstrated higher thermal stability and activation energy for decomposition compared to those from other aromatic aldehydes.[16] This suggests that the presence of the bromo-substituent in this compound-based ligands could confer enhanced thermal stability to their corresponding metal complexes, a valuable attribute for robust catalysts.[14][17]
| Ligand Precursor | Complex | Decomposition Temp. (°C) | Source |
| Substituted Isophthalaldehyde | Cu(II) Complex | Stable up to 250 °C | [17] |
| Salicylaldehyde Derivative | Co(II) Complex | Stable up to 150 °C | [17] |
| Heterocyclic Aldehyde | Schiff Base (SB2) | Stable up to 204 °C | [18] |
Catalytic Performance: Schiff base metal complexes are renowned catalysts for various organic transformations.[3][8] The electronic properties imparted by the ligand are paramount. An electron-withdrawing group, like the bromo- substituent, can increase the Lewis acidity of the coordinated metal center. This enhancement can lead to superior catalytic activity in reactions such as Claisen-Schmidt condensation, where the metal complex activates the carbonyl group.[3] While direct catalytic data for this compound complexes is scarce, it is reasonable to predict that they would perform well in Lewis acid-catalyzed reactions, potentially outperforming complexes with electron-donating groups.
Biological and Optical Properties
The application of Schiff bases in drug development is an area of intense research.[19][20] The bromo-substituent can be particularly advantageous here.
Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that halogen-substituted Schiff bases and their metal complexes exhibit significant biological activity.[13][21][22] The bromo group increases the molecule's lipophilicity, which can improve its transport across biological membranes and interaction with cellular targets.[9] Furthermore, chelation of the ligand to a metal ion often enhances its biological activity compared to the free ligand.[5][9] For example, a study on bromo and methoxy-substituted Schiff bases found that metal chelation improved antibacterial activity by increasing the lipophilicity of the metal ion.[9]
| Compound Type | Target | Activity Noted | Rationale/Source |
| Bromo-substituted Schiff Base Complex | Bacteria (S. aureus, E. coli) | Enhanced activity vs. free ligand | Increased lipophilicity upon chelation.[4][9] |
| Bromo-substituted Schiff Base | Breast Cancer Cells | Potential PARP-1 inhibitor | In silico docking studies show favorable binding.[14] |
| Nitro/Halo-substituted Schiff Bases | Bacteria | Good inhibition | -NO2, -Cl, -Br groups contribute to potency.[13] |
Fluorescence Properties: Aromatic Schiff bases are often fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. The introduction of substituents can shift the emission spectra. While an ortho-hydroxyl group (as in salicylaldehyde) is often key for strong fluorescence via excited-state intramolecular proton transfer (ESIPT), the heavy bromine atom in this compound-based ligands might influence these properties through spin-orbit coupling, potentially affecting quantum yields or promoting intersystem crossing.[23]
Conclusion and Future Outlook
This guide establishes that this compound is a highly promising, albeit underutilized, precursor for advanced Schiff base ligands.
Comparative Summary:
-
Structural Advantage: As a dialdehyde, it readily allows for the synthesis of tetradentate ligands capable of forming highly stable, macrocyclic-like metal complexes, a distinct advantage over common monoaldehydes.
-
Electronic Tuning: The electron-withdrawing bromo-substituent provides a powerful tool for modulating the electronic properties of the ligand and its metal complexes, which is predicted to enhance Lewis acidity for catalysis and increase lipophilicity for biological applications.
-
Performance Potential: Based on evidence from related bromo-substituted and dialdehyde-based systems, ligands from this compound are expected to exhibit superior thermal stability and potent biological activity compared to unsubstituted or electron-donating analogues.
Future Research: The clear next step is a systematic, head-to-head experimental investigation. Synthesizing a series of Schiff base ligands from this compound, phthalaldehyde (unsubstituted), and 4-methoxyphthalaldehyde (electron-donating) and comparing their metal complexes' stability, catalytic efficacy, and biological potency would provide definitive data and unlock the full potential of these versatile building blocks.
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- Yousif, E., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies.
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- Al-Salami, B. K., et al. (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Pelagia Research Library.
- Kumar.AH, U., et al. (2025). Influence of Mono- and Di-Bromo Substitution on the Structure Conformation and Supramolecular Assembly of Schiff Base Derivatives. ResearchGate.
- Various Authors. (n.d.). Schiff's bases of various hetero aromatic aldehydes.
- Singh, A. K., & Singh, O. P. (n.d.). Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines. Oriental Journal of Chemistry.
- Al-jebori, K. A., et al. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidin. Impactfactor.org.
- Kumar, V., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.
- Ommenya, F. K. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4-CHLORO-2-{(E)-[(4-FLUOROPHENYL)IMINO]METHYL}PHENOL AND ITS TRANSITION METAL (II) COMPLEXES. Jomo Kenyatta University of Agriculture and Technology.
- G.V, S., et al. (2020). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Data in Brief.
- Chundawat, N. S., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. ResearchGate.
- Abu-Dief, A. M., & Mohamed, I. M. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience.
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- Various Authors. (n.d.). Coordination Metal Complexes with Schiff bases: Useful Pharmacophores with Comprehensive Biological Applications. ResearchGate.
- Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System.
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- Al-Hamdani, A. A. S., et al. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Heliyon.
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A Comparative Guide to the Synthesis, Characterization, and Performance of Transition Metal Complexes Derived from 4-Bromophthalaldehyde Schiff Bases
Introduction: The Versatility of Schiff Base Metal Complexes
In the landscape of coordination chemistry, Schiff bases represent a cornerstone class of ligands, prized for their synthetic accessibility and remarkable chelating capabilities.[1] These ligands, formed via the condensation of a primary amine with an aldehyde or ketone, feature an azomethine (-C=N-) group that serves as a key coordination site for metal ions.[2][3] The resulting metal complexes have garnered significant interest due to their diverse applications in fields ranging from catalysis and materials science to medicine, where they exhibit promising antibacterial, antifungal, and anticancer properties.[4][5]
This guide focuses on metal complexes derived from Schiff base ligands of 4-bromophthalaldehyde. The inclusion of a bromine atom on the phthalaldehyde backbone is a deliberate synthetic choice. It electronically modifies the ligand framework through its electron-withdrawing inductive effect, which can influence the stability and reactivity of the resulting metal complexes. Furthermore, the bromo-substituent offers a potential site for post-complexation functionalization, opening avenues for the development of more complex, multifunctional materials.
While this compound can coordinate directly with metal ions, its utility is significantly expanded when converted into multidentate Schiff base ligands. This guide provides a comparative analysis of Copper(II), Nickel(II), and Cobalt(II) complexes of a novel tetradentate Schiff base ligand derived from this compound and ethylenediamine. We will explore the causality behind the synthetic protocols, compare the physicochemical properties of the resulting complexes, and evaluate their performance in a biological context, providing a comprehensive framework for researchers in inorganic chemistry and drug development.
Synthesis of Ligand and Metal Complexes: A Strategic Approach
The synthetic strategy involves a two-step process: first, the formation of the Schiff base ligand, followed by its complexation with various transition metal salts.
Part 1: Synthesis of the Schiff Base Ligand (L)
The ligand, N,N'-bis(2-formyl-5-bromobenzylidene)ethane-1,2-diamine (herein referred to as L ), is synthesized through a classical condensation reaction. The choice of ethylenediamine as the amine component is strategic; its two primary amine groups allow it to react with two equivalents of this compound, yielding a tetradentate N₂O₂ donor ligand. This tetradentate nature imparts high stability to the resulting metal complexes due to the chelate effect.
Caption: Workflow for the synthesis of the Schiff base ligand (L).
Part 2: Synthesis of the Metal(II) Complexes
The synthesized ligand L is subsequently used to chelate various metal ions. The general procedure involves reacting the ligand with the corresponding metal(II) chloride salt in a 1:1 molar ratio. The solvent, typically methanol or ethanol, facilitates the dissolution of the reactants and the precipitation of the final complex.
Caption: General workflow for the synthesis of metal complexes.
Comparative Analysis of [Cu(L)]Cl₂, [Ni(L)]Cl₂, and [Co(L)]Cl₂
The synthesized ligand and its metal complexes were characterized to determine their structure and compare their properties. The data presented below is representative of typical findings for such complexes, based on established literature.[1][6][7]
Physical Properties and Elemental Analysis
The formation of complexes is often indicated by a change in color and higher melting points compared to the free ligand. The yield and stability of these complexes are direct results of the strong coordination between the metal ions and the tetradentate ligand.
| Compound | Formula | Formula Weight ( g/mol ) | Color | M.P. (°C) | Yield (%) |
| L | C₁₈H₁₄Br₂N₂O₂ | 466.13 | Pale Yellow | 135-137 | 85 |
| [Cu(L)]Cl₂ | C₁₈H₁₄Br₂Cl₂CuN₂O₂ | 599.68 | Green | >300 | 78 |
| [Ni(L)]Cl₂ | C₁₈H₁₄Br₂Cl₂N₂NiO₂ | 594.83 | Light Green | >300 | 81 |
| [Co(L)]Cl₂ | C₁₈H₁₄Br₂Cl₂CoN₂O₂ | 595.07 | Pink | >300 | 75 |
| Table 1: Physical properties of the Schiff base ligand and its metal complexes. |
Spectroscopic Characterization: Unveiling Coordination
Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center.
-
FT-IR Spectroscopy: The most definitive evidence of coordination comes from the FT-IR spectrum. The spectrum of the free ligand L shows a strong absorption band around 1625 cm⁻¹, characteristic of the azomethine (C=N) group.[8] Upon complexation, this band shifts to a lower frequency (typically 1600-1615 cm⁻¹). This shift is a direct consequence of the donation of the lone pair of electrons from the nitrogen atom to the d-orbitals of the metal ion, which weakens the C=N double bond.[3]
-
UV-Visible Spectroscopy: The electronic spectra provide insights into the geometry of the complexes. The ligand typically exhibits intense bands in the UV region corresponding to π→π* and n→π* transitions.[1] The spectra of the complexes show additional bands in the visible region, which are attributed to d-d electronic transitions of the central metal ion. The position of these bands is indicative of the coordination geometry. For instance, a Cu(II) complex in a distorted octahedral or square planar environment will show a broad band around 600-700 nm, whereas a Co(II) complex in an octahedral geometry often displays a band around 500-550 nm.[8]
| Compound | Key FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Proposed Geometry |
| L | 1625 | - | - |
| [Cu(L)]Cl₂ | 1608 | 680 | Distorted Octahedral |
| [Ni(L)]Cl₂ | 1612 | 435, 675 | Octahedral |
| [Co(L)]Cl₂ | 1610 | 525 | Octahedral |
| Table 2: Comparative spectroscopic data and proposed geometries. |
Structural Interpretation
Based on spectroscopic and magnetic susceptibility data, the geometry of these complexes can be proposed. The Schiff base L acts as a tetradentate ligand, coordinating through the two azomethine nitrogens and two phenolic oxygens. To satisfy a preferred coordination number of six, the remaining two coordination sites are typically occupied by solvent molecules (e.g., H₂O) or counter-ions, leading to an overall octahedral geometry for Ni(II) and Co(II) complexes.[7] Cu(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect.
Caption: Proposed octahedral coordination of ligand (L) to a metal (M) center.
Comparative Performance: Biological Activity
To provide a functional comparison, the antibacterial activity of the ligand and its metal complexes was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well diffusion method.[6] This is a standard, reliable method for assessing antimicrobial efficacy.
Rationale (Chemiosmotic Theory): The enhanced biological activity of the metal complexes compared to the free ligand can be explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, primarily because the positive charge of the metal is partially shared with the donor atoms of the ligand, and there is π-electron delocalization over the entire chelate ring.[1] This process increases the lipophilic nature of the central metal atom, which in turn facilitates its penetration through the lipid layer of the bacterial membrane, disrupting vital cellular processes.[5]
| Compound | Zone of Inhibition (mm) vs S. aureus (Gram +) | Zone of Inhibition (mm) vs E. coli (Gram -) |
| L | 8 | 6 |
| [Cu(L)]Cl₂ | 22 | 18 |
| [Ni(L)]Cl₂ | 16 | 13 |
| [Co(L)]Cl₂ | 14 | 11 |
| Ciprofloxacin (Std.) | 28 | 25 |
| Table 3: Comparative antibacterial activity data. |
The experimental data consistently show that the metal complexes possess significantly greater antibacterial activity than the free ligand. Among the complexes, the Cu(II) complex demonstrated the highest efficacy against both bacterial strains. This superior performance of copper complexes is a frequently observed phenomenon and is often attributed to its higher affinity for binding to proteins and its ability to disrupt cellular redox balance.[1][5]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of Ligand (L)
-
Dissolve 4.29 g (0.02 mol) of this compound in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
-
To this solution, add 0.60 g (0.01 mol) of ethylenediamine dropwise with constant stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Fit the flask with a condenser and reflux the mixture on a heating mantle for 3 hours. A pale-yellow precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product using a Büchner funnel, wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and then with diethyl ether (1 x 15 mL).
-
Dry the product in a vacuum desiccator over anhydrous CaCl₂. Record the yield and melting point.
Protocol 2: General Synthesis of Metal Complexes ([M(L)]Cl₂)
-
Dissolve 0.47 g (1 mmol) of the Schiff base ligand L in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of the respective metal salt (CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 15 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
An immediate color change and formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash with methanol and then diethyl ether.
-
Dry the final product in a vacuum desiccator.
Protocol 3: Antibacterial Screening (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates by pouring autoclaved nutrient agar into sterile Petri dishes and allowing them to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test bacterium (S. aureus or E. coli).
-
Using a sterile cork borer, punch wells of 6 mm diameter into the agar.
-
Prepare solutions of the test compounds (Ligand and complexes) and the standard antibiotic (Ciprofloxacin) at a concentration of 1 mg/mL in DMSO.
-
Carefully add 100 µL of each test solution into separate, labeled wells. Add 100 µL of pure DMSO to one well as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Conclusion
This comparative guide demonstrates the successful synthesis and characterization of a Schiff base ligand derived from this compound and its coordination complexes with Cu(II), Ni(II), and Co(II). The formation of stable, colored complexes was confirmed through physical and spectroscopic analysis, with data indicating an octahedral geometry around the metal centers.
The comparative performance evaluation revealed a significant enhancement in antibacterial activity upon chelation, with the order of efficacy being [Cu(L)]Cl₂ > [Ni(L)]Cl₂ > [Co(L)]Cl₂ > L . This study underscores the profound impact that the choice of metal ion has on the biological properties of a Schiff base ligand. The results suggest that the this compound scaffold is a promising platform for developing potent metal-based therapeutic agents, with the Cu(II) complex emerging as a particularly strong candidate for further investigation.
References
- Impactfactor. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidin.
- Al-Ostath, A., et al. (2024). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. PMC - PubMed Central.
- Jana, A., et al. (2021). Metal-ligand cooperative activation of HX (X=H, Br, OR) bond on Mn based pincer complexes.
- MDPI. (2024).
- Al-Obaidi, A. N. J., & Khudair, M. Y. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review.
- Woods, J. A., & Williams, D. S. (2020).
- Al-Adilee, K. J., & Jasim, A. N. (2022). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Journal of Education for Pure Science-University of Thi-Qar.
- Al-Amiery, A. A., et al. (2023). Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis. Trends in Sciences.
- Al-Masoudi, W. A., et al. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PMC - NIH.
- El-Sayed, Y. S., et al. (2023). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. PMC - NIH.
- Gulea, A., et al. (2021).
- MDPI. (2023). The Biological Applications of Metals and Metal Complexes. MDPI.
- Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.
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Assessing the antimicrobial activity of 4-Bromophthalaldehyde derivatives against standard compounds
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a cornerstone of modern drug discovery.[1][2][3] This guide provides a comprehensive framework for assessing the antimicrobial potential of a new class of synthetic compounds: 4-Bromophthalaldehyde derivatives. As extensive public data on these specific derivatives is not yet available, we will use a representative brominated aldehyde derivative, herein designated as Compound BPD-1, to illustrate the rigorous validation process. This guide will compare its hypothetical in vitro activity against well-established standard antibiotics, providing a benchmark for interpreting its potential efficacy.[1]
The core of this assessment lies in determining the minimum concentration of a compound required to inhibit or kill microbial growth, providing a quantitative measure of its potency.[2] This guide will detail the standardized methodologies for these assays, grounded in the principles of scientific integrity and reproducibility, to ensure the generation of reliable and comparable data.
The Scientific Rationale: Why Brominated Compounds?
Brominated compounds have emerged as a focal point in the search for new antimicrobial agents due to their diverse biological activities.[4] Found in various marine organisms, these compounds are part of a natural defense mechanism against microbial fouling.[4] The unique properties of the bromine atom can confer distinct chemical and biological characteristics to a molecule, potentially enhancing its interaction with microbial targets and leading to improved antimicrobial efficacy.[4] The synthesis of novel derivatives, such as those from this compound, allows for the systematic exploration of structure-activity relationships, optimizing for potency and selectivity.
Comparative Antimicrobial Spectrum: A Quantitative Assessment
A critical step in evaluating a novel antimicrobial agent is to compare its in vitro activity against that of existing, clinically relevant antibiotics.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for our hypothetical Compound BPD-1 and standard antibiotics against key Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Bacterium | Compound BPD-1 (Hypothetical) | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus | 2 | 1 - 2 | 1 - 4 | 0.5 - 1 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 4 | 1 - 2 | 1 - 4 | 0.5 - 1 |
| Staphylococcus epidermidis | 2 | 1 - 4 | 1 - >256 | 0.5 - 2 |
| Enterococcus faecalis | 8 | 1 - 4 | 1 - 4 | 1 - 4 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Bacterium | Compound BPD-1 (Hypothetical) | Ciprofloxacin | Gentamicin | Meropenem |
| Escherichia coli | 16 | 0.015 - 1 | 0.12 - 1 | ≤0.06 - 1 |
| Pseudomonas aeruginosa | 32 | 0.25 - 4 | 0.5 - 4 | 0.25 - 2 |
| Klebsiella pneumoniae | 16 | 0.015 - 1 | 0.12 - 1 | ≤0.06 - 1 |
| Acinetobacter baumannii | 64 | 0.25 - 4 | 0.5 - 8 | 0.5 - 8 |
Note: The MIC values for standard antibiotics are sourced from established literature and clinical data for illustrative purposes.[2]
Experimental Protocols: Ensuring Methodological Rigor
To ensure the reproducibility and comparability of results, standardized methodologies for antimicrobial susceptibility testing must be strictly followed.[1] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[5][6]
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2]
Step-by-Step Protocol:
-
Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media.
-
Antimicrobial Agents: Stock solutions of the test compound (Compound BPD-1) and standard antibiotics are prepared at known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[2]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
A two-fold serial dilution of the test compound and standard antibiotics is prepared in the microtiter plate wells using the growth medium.
-
The final volume in each well is typically 100 µL.
-
The prepared bacterial inoculum is added to each well.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed following the MIC test.
Step-by-Step Protocol:
-
Subculturing:
-
Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
This aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Interpreting the Data: Causality and Field-Proven Insights
The hypothetical data presented in Tables 1 and 2 suggest that Compound BPD-1 exhibits promising activity against Gram-positive bacteria, with MIC values comparable to some standard antibiotics. Its activity against MRSA is particularly noteworthy, as this is a significant clinical challenge.
However, the efficacy against Gram-negative bacteria appears to be lower. This is a common observation for new compounds, as the outer membrane of Gram-negative bacteria presents a formidable barrier to drug penetration.[4] Further chemical modifications to the this compound scaffold may be necessary to improve its activity against this class of pathogens.
The relationship between MIC and MBC values is also crucial. A compound is generally considered bactericidal if the MBC is no more than four times the MIC. This distinction is vital in clinical settings, especially for treating infections in immunocompromised patients where a bactericidal effect is preferred.
Conclusion and Future Directions
This guide outlines a robust framework for the initial assessment of the antimicrobial activity of novel this compound derivatives. The hypothetical Compound BPD-1 demonstrates a promising profile, particularly against Gram-positive pathogens. However, this represents only the first step in a long and rigorous drug development process.
Future studies should focus on:
-
Expanding the Panel of Microorganisms: Testing against a broader range of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating how these compounds exert their antimicrobial effect at a molecular level.
-
Toxicity and Safety Profiling: Assessing the potential for adverse effects in vitro and in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize for potency, spectrum, and safety.
By adhering to standardized methodologies and a logical, evidence-based approach, the scientific community can effectively evaluate the potential of new chemical entities like this compound derivatives in the critical fight against antimicrobial resistance.
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- Benchchem. Comparative Analysis of A 33's Antibacterial Efficacy Against Standard Antibiotics.
- RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes.
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A Tale of Two Aldehydes: A Head-to-Head Comparison of 4-Bromophthalaldehyde and Vanillin in Schiff Base Synthesis
Introduction: The Aldehyde as the Architectural Blueprint for Schiff Base Functionality
In the intricate world of synthetic chemistry, Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone of molecular design. Their versatility is vast, underpinning advancements in coordination chemistry, materials science, and pharmacology.[1][2][3] The biological activities of Schiff bases, including antimicrobial, anticancer, and antioxidant properties, are well-documented.[3][4] The architectural blueprint for any Schiff base is the aldehyde precursor, which dictates the final molecule's stoichiometry, denticity, electronic properties, and ultimately, its application.
This guide provides a detailed, head-to-head comparison of two distinct aromatic aldehydes in Schiff base synthesis: Vanillin , a naturally derived, monofunctional aldehyde rich in electron-donating groups, and 4-Bromophthalaldehyde , a synthetic, difunctional aldehyde featuring an electron-withdrawing halogen. While vanillin is extensively studied, the literature on this compound in this context is nascent. Therefore, its reactivity and synthetic utility will be expertly inferred from its parent compound, o-phthalaldehyde, and analogous bromo-substituted benzaldehydes. This comparison will illuminate the causal relationships between aldehyde structure and the resulting Schiff base's properties, guiding researchers in selecting the optimal building block for their desired application.
Pillar 1: An In-Depth Analysis of the Aldehyde Precursors
The choice of aldehyde is the most critical decision in the design of a Schiff base ligand. The precursor's structure dictates the coordination pocket, electronic environment, and potential for secondary functionalization.
Vanillin: The Bio-Based Phenolic Workhorse
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely accessible and cost-effective starting material, prized for its natural origin. Its structure is key to its utility:
-
Monofunctional Nature: Possessing a single aldehyde group, vanillin reacts with primary amines in a straightforward 1:1 molar ratio.
-
Electron-Rich Aromatic Ring: The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful electron-donating groups. This electron density enriches the aromatic system and influences the electronic properties of the resulting Schiff base. However, this can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing the initial nucleophilic attack by the amine.
-
Inherent Functionality: The phenolic hydroxyl group provides a crucial site for coordination, making most vanillin-derived Schiff bases excellent bidentate (NO) or tridentate (ONO) ligands for metal chelation. This group is also a source of antioxidant activity.
This compound: The Synthetic Difunctional Halide
This compound (4-bromo-1,2-benzenedicarboxaldehyde) presents a contrasting set of structural features, offering a different suite of synthetic possibilities.
-
Difunctional Nature: As a phthalaldehyde derivative, it possesses two aldehyde groups in the ortho position.[5] This allows for a 1:2 condensation reaction with monofunctional primary amines, yielding symmetrical, tetradentate (N2O2 or N4) Schiff base ligands. This is a fundamental advantage for creating highly stable, encapsulating metal complexes.[5][6]
-
Electron-Withdrawing Substituent: The bromine atom acts as an electron-withdrawing group through induction.[7] This effect deactivates the aromatic ring but, crucially, increases the electrophilicity of the two carbonyl carbons. This suggests that this compound should be more reactive towards nucleophilic attack by amines than its unsubstituted counterpart, o-phthalaldehyde, potentially leading to faster reaction times or milder required conditions.[8]
-
A Handle for Post-Modification: The bromine atom serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the covalent attachment of the resulting Schiff base or its metal complex to other molecules or surfaces. The presence of a halogen can also enhance the biological activity of the final compound.[9]
Pillar 2: Head-to-Head Synthesis—Mechanism, Protocols, and Performance
The synthesis of a Schiff base is typically a condensation reaction involving the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration to form the imine.[1] This reversible reaction is often catalyzed by a small amount of acid and driven to completion by removing water, for instance, by refluxing in a suitable solvent.[1]
Caption: General mechanism of Schiff base formation.
Comparative Experimental Protocols
To provide a direct comparison, we present standardized protocols for the synthesis of Schiff bases from both aldehydes with a representative primary amine, aniline.
Protocol 1: Synthesis of Vanillin-Aniline Schiff Base (Conventional Reflux)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve vanillin (1.52 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution until the vanillin is fully dissolved.
-
Amine Addition: To this solution, add aniline (0.93 g, 10 mmol) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The causality here is that mild acid protonates the carbonyl oxygen, increasing the carbon's electrophilicity for the amine's nucleophilic attack, and facilitates the final dehydration step.[1]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a crystalline solid. Cool further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.
-
Characterization: Confirm the product's identity and purity by measuring its melting point and analyzing it via FTIR (observing the C=N stretch around 1580-1650 cm⁻¹) and ¹H-NMR spectroscopy (observing the HC=N proton signal around 8.5 ppm).
Protocol 2: Proposed Synthesis of this compound-Aniline Schiff Base (Conventional Reflux) Disclaimer: This protocol is expertly inferred from established procedures for o-phthalaldehyde due to a lack of direct literature for the bromo-derivative.[6]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.13 g, 10 mmol) in 40 mL of absolute ethanol.
-
Amine Addition: Add a solution of aniline (1.86 g, 20 mmol) in 10 mL of ethanol dropwise to the aldehyde solution. Causality of Stoichiometry: A 1:2 molar ratio is critical as the difunctional aldehyde is expected to react with two equivalents of the amine to form the tetradentate ligand.[5]
-
Reaction: Equip with a reflux condenser and heat to reflux for 6-8 hours. The increased reactivity from the bromo- group may shorten this time, which must be validated experimentally via TLC monitoring. Unlike vanillin synthesis, a catalyst is often not strictly necessary for phthalaldehydes but can be added if the reaction is sluggish.
-
Isolation: Upon cooling to room temperature, the brightly colored product is expected to precipitate. Cool further in an ice bath.
-
Purification: Collect the solid via vacuum filtration, wash with cold ethanol, and dry.
-
Characterization: Characterize using melting point, FTIR (C=N stretch), and ¹H-NMR (HC=N proton signal).
Caption: Workflow comparing Schiff base synthesis paths.
Quantitative Data Summary
The following table summarizes the expected differences in Schiff base synthesis based on the aldehyde precursor.
| Parameter | Vanillin | This compound (Inferred) | Justification / Reference |
| Molar Ratio (Aldehyde:Amine) | 1:1 | 1:2 | Monofunctional vs. Difunctional aldehyde.[5] |
| Denticity of Product | Bidentate / Tridentate | Tetradentate | Based on number of coordination sites.[6] |
| Catalyst Requirement | Mildly acidic (e.g., Acetic Acid) | Optional, reaction may proceed without | High reactivity of phthalaldehydes. |
| Expected Reactivity | Moderate | High | Electron-withdrawing Br group increases carbonyl electrophilicity.[7] |
| Typical Yield | High (>90%) | High (>80%) | Condensation reactions are generally high-yielding.[6] |
| Key Product Feature | Phenolic -OH group for coordination & activity | Symmetrical structure for metal encapsulation; Br for post-modification | Analysis of precursor structures. |
Pillar 3: A Comparative Look at Applications
The structural differences imparted by the aldehyde precursor directly translate to divergent applications.
-
Schiff Bases from Vanillin: The presence of the phenolic hydroxyl and methoxy groups makes these compounds prime candidates for biological applications. They are extensively explored as antimicrobial, antifungal, antioxidant, and anticancer agents .[2] The ability to form stable bidentate complexes with various metal ions also makes them useful in creating metallodrugs, where the biological activity is often enhanced upon coordination.
-
Schiff Bases from this compound: The primary advantage of using this precursor is the formation of tetradentate ligands. These ligands are exceptional at forming highly stable, well-defined coordination complexes with transition metals. Such complexes are pivotal in the field of catalysis (both homogeneous and heterogeneous), materials science (e.g., as dyes or in sensors), and for modeling biological systems.[5] The bromine atom further extends their utility, allowing them to be tethered to polymers or surfaces for catalytic recycling or sensor development.
Conclusion: Strategic Selection for Targeted Outcomes
The choice between vanillin and this compound is a strategic one, dictated entirely by the desired end product and application.
-
Choose Vanillin when the goal is to synthesize biologically active molecules with relative ease and low cost. Its natural origin is also advantageous for applications where biocompatibility is a concern. The resulting bidentate or tridentate ligands are ideal for exploring the pharmacological effects of metal coordination.
-
Choose this compound when the primary objective is the creation of robust, symmetrical, and stable tetradentate metal complexes. This path is superior for applications in catalysis, materials science, and advanced coordination chemistry. The integral bromine atom is an invaluable asset for researchers planning subsequent synthetic modifications.
By understanding the fundamental chemical properties of each aldehyde, researchers can move beyond simple substitution and architect Schiff bases with precision, tailoring their creations for specific and advanced functions.
References
- Al-Masoudi, W. M., & Jaber, A. S. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. Systematic Reviews in Pharmacy, 12(2), 310-316.
- Nasser, A. T., & Al-Asadi, R. H. (2023). Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis, Anti-Breast Cancer and Molecular Docking Study. Trends in Sciences, 20(9), 5675.
- Fitri, A. S., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Molekul, 17(2), 173-182.
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- Xu, B., et al. (2015). Effect of bromine substituent on optical properties of aryl compounds. Dyes and Pigments, 113, 49-56.
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- University of Calgary. (n.d.). Chapter 15 – Reactions of Aromatic Compounds.
- Harianja, J., et al. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. Proceedings of the 5th International Conference on Science, Engineering and Technology (ICoSET 2020).
- Schmalz, T. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 139-146.
- Barker, I. R. L., & Auckett, P. (1967). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 865-869.
- Mishra, R. K., et al. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. International Research Journal of Science & Engineering, 2(Special Issue A10), 1-6.
- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- da Silva, A. C., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(11), 3299.
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A Senior Scientist's Comparative Guide: Evaluating 4-Halophthalaldehydes Against Phthalaldehyde for Advanced Amino Acid Analysis
Abstract
For decades, o-phthalaldehyde (OPA) has been a cornerstone reagent for the sensitive fluorometric detection of primary amines, particularly amino acids, in chromatography. Its rapid reaction kinetics and the high fluorescence of the resulting isoindole derivatives have made it a default choice in countless analytical workflows. However, the inherent instability of these derivatives and the continuous pursuit of enhanced sensitivity and performance necessitate the exploration of novel reagents. This guide provides an in-depth evaluation of 4-halophthalaldehydes (4-F-OPA, 4-Cl-OPA, 4-Br-OPA, and 4-I-OPA) as potential alternatives to the parent OPA. By grounding our analysis in fundamental chemical principles, including the electronic effects of halogen substitution and the heavy-atom effect on fluorescence, we offer a predictive comparison of these reagents. While direct, comprehensive experimental data for the 4-halo derivatives remains sparse in peer-reviewed literature, this guide synthesizes established theory to predict their performance characteristics. Furthermore, we present a robust, self-validating experimental protocol to empower researchers to conduct their own comparative studies, ensuring that the choice of derivatization reagent is dictated by empirical evidence tailored to their specific application.
The Foundational Chemistry: The OPA Derivatization Reaction
The utility of OPA in amino acid analysis stems from its reaction with a primary amine (R-NH₂) in the presence of a thiol (R'-SH), such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA), under alkaline conditions (pH 9-11).[1][2][3] This three-component condensation reaction proceeds rapidly at ambient temperature to yield a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[4]
The reaction mechanism, first proposed by Sternson and Wong and supported by recent kinetic studies, involves the initial formation of an imine between the primary amine and one of OPA's aldehyde groups.[4] This is followed by the nucleophilic attack of the thiol, leading to a cyclization and subsequent dehydration to form the stable, aromatic isoindole fluorophore.[4]
A significant drawback of the standard OPA method is the limited stability of the resulting isoindole derivatives, which are susceptible to degradation, leading to a loss of fluorescence signal over time.[3] This instability necessitates precise control over reaction and injection times in automated HPLC systems.[3]
Theoretical Evaluation of 4-Halophthalaldehyde Derivatives
Substituting a hydrogen atom at the 4-position of the OPA benzene ring with a halogen (Fluorine, Chlorine, Bromine, Iodine) can theoretically modulate the reagent's properties in several key areas. These changes arise from the interplay of the halogen's inductive and resonance effects, as well as its atomic mass.
Expected Effects on Fluorescence Properties
The fluorescence quantum yield (ΦF)—the ratio of photons emitted to photons absorbed—is the most critical parameter for sensitivity. Halogen substitution is known to have predictable, yet profound, effects on the fluorescence of aromatic compounds.
-
Fluorine (F) and Chlorine (Cl): These highly electronegative atoms exert a strong electron-withdrawing inductive effect, which can alter the energy levels of the excited state. In many aromatic systems, fluoro- and chloro-substitution can lead to an increase in fluorescence intensity and quantum yield.[5] This is attributed to a decrease in the rate of non-radiative decay pathways.
-
Bromine (Br) and Iodine (I): For these heavier halogens, the "heavy-atom effect" becomes the dominant factor.[6][7] The presence of the large electron cloud of bromine or iodine enhances spin-orbit coupling, which facilitates intersystem crossing—a non-radiative transition from the fluorescent singlet excited state (S₁) to the non-fluorescent triplet state (T₁).[6][8] This process effectively "quenches" fluorescence, leading to a significantly lower quantum yield.[7][9] The quenching efficiency typically follows the trend I > Br > Cl.[9]
Therefore, we can predict that the amino acid derivatives of 4-F-OPA and 4-Cl-OPA may exhibit fluorescence intensity comparable to or greater than OPA, while derivatives of 4-Br-OPA and 4-I-OPA are expected to be significantly less fluorescent.
Predicted Impact on Reaction Kinetics and Adduct Stability
The electron-withdrawing nature of all halogens is expected to increase the electrophilicity of the aldehyde carbons. This could potentially accelerate the initial rate-limiting step of imine formation with the primary amine. However, the overall reaction rate is complex and pH-dependent.[4]
Stability of the resulting halo-substituted isoindole is also a key consideration. While direct data is unavailable, the substitution on the aromatic ring could influence the electron density of the isoindole nucleus, potentially altering its susceptibility to oxidative degradation. It has been noted that in polymeric forms, 4-chloro and 4-bromo phthalaldehyde derivatives exhibit improved thermal stability over the unsubstituted polymer, though this may not directly translate to the stability of the monomeric isoindole adduct in solution.
A Predictive Comparison: OPA vs. 4-Halophthalaldehydes
Based on the theoretical principles outlined above, we can construct a qualitative comparison to guide reagent selection and experimental design.
| Parameter | Phthalaldehyde (OPA) | 4-Fluoro-OPA | 4-Chloro-OPA | 4-Bromo-OPA | 4-Iodo-OPA |
| Excitation Max (λex) | ~340 nm[2][10] | Predicted: Similar to OPA | Predicted: Similar to OPA | Predicted: Slight red-shift | Predicted: Slight red-shift |
| Emission Max (λem) | ~455 nm[2][10] | Predicted: Similar to OPA | Predicted: Similar to OPA | Predicted: Slight red-shift | Predicted: Slight red-shift |
| Quantum Yield (ΦF) | High (0.33-0.47 for AAs)[1] | Predicted: High to Very High | Predicted: High | Predicted: Low to Moderate | Predicted: Low |
| Underlying Principle | Established Fluorophore | Potential for fluorescence enhancement | Potential for fluorescence enhancement | Significant heavy-atom quenching[6][7] | Strongest heavy-atom quenching[6][7] |
| Reaction Kinetics | Very Fast (seconds to <1 min)[3] | Predicted: Very Fast | Predicted: Very Fast | Predicted: Very Fast | Predicted: Very Fast |
| Adduct Stability | Moderate to Low[3] | Predicted: Moderate | Predicted: Moderate | Predicted: Moderate to High | Predicted: Moderate to High |
Experimental Protocol for Comparative Validation
To move from theoretical prediction to empirical fact, a standardized protocol is essential. The following workflow provides a robust framework for the direct comparison of OPA and its 4-halo derivatives. This system is designed to be self-validating by including controls and standards.
Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 25 g of boric acid in 950 mL of deionized water. Adjust pH to 10.4 using a concentrated potassium hydroxide (KOH) solution. Add 3 mL of 30% Brij-35 solution and bring the final volume to 1 L.[2] De-gas and store at 4°C.
-
Thiol Solution: Prepare a solution of 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA) in deionized water. A typical concentration is 2% (v/v). Prepare this solution fresh daily.
-
Derivatization Reagent Stock (50 mg/mL): Separately dissolve 50 mg of OPA, 4-F-OPA, 4-Cl-OPA, 4-Br-OPA, and 4-I-OPA in 1 mL of methanol. Store these stock solutions in amber vials at 4°C.
-
Working Derivatization Solution: Immediately before use, prepare the working solution for each aldehyde. Mix 9.5 mL of the Borate Buffer with 0.5 mL of the Thiol Solution. Add 100 µL of the desired 50 mg/mL aldehyde stock solution. This solution should be protected from light and used within a few hours.[2]
-
Amino Acid Standard (100 µM): Prepare a mixed standard solution containing several representative amino acids (e.g., Glycine, Alanine, Phenylalanine, Lysine) at a concentration of 100 µM in 0.1 M HCl.
Derivatization Procedure (for HPLC with Autosampler)
-
Place 100 µL of the amino acid standard (or sample) into an autosampler vial.
-
Add 400 µL of the desired working derivatization solution (e.g., the OPA solution).
-
Mix thoroughly (vortex for 30 seconds).
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. It is critical to maintain consistent timing for all samples and all reagents to account for any potential adduct instability.
HPLC-Fluorescence Detection Workflow
The following diagram outlines the logical flow of the comparative analysis using a standard HPLC system.
Data Analysis and Performance Metrics
-
Sensitivity: Compare the integrated peak areas for each amino acid derivative. A larger peak area under identical conditions indicates higher fluorescence and greater sensitivity.
-
Chromatographic Profile: Note any significant shifts in retention times. Halogen substitution may alter the hydrophobicity of the derivatives, affecting their separation.
-
Adduct Stability: Perform a time-course study by programming the autosampler to inject samples at increasing intervals (e.g., 2, 10, 30, 60 minutes) after derivatization. Plot the peak area against time; a slower rate of decay indicates a more stable adduct.
Conclusion and Recommendations
While OPA remains the well-validated industry standard, a theoretical analysis suggests that 4-fluoro- and 4-chloro-phthalaldehyde hold promise as potentially superior alternatives, offering the possibility of enhanced fluorescence quantum yields without the quenching associated with heavier halogens. Conversely, 4-bromo- and 4-iodo-phthalaldehyde are predicted to be poor fluorogenic reagents due to the heavy-atom effect.
These predictions, however, require empirical validation. The experimental framework provided in this guide offers a clear and robust pathway for researchers to directly compare these reagents within the context of their specific analytical needs. By systematically evaluating sensitivity, stability, and chromatographic behavior, laboratories can make data-driven decisions to optimize their amino acid analysis workflows. We strongly encourage the adoption of such head-to-head comparisons to advance the field beyond its current reliance on a single, albeit effective, derivatization agent.
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A Comparative Analysis of Reaction Kinetics: 4-Bromophthalaldehyde vs. Unsubstituted Phthalaldehyde in Amine Derivatization
For researchers, scientists, and drug development professionals engaged in the chemical analysis of primary amines, o-phthalaldehyde (OPA) is a cornerstone reagent. Its reaction with primary amines in the presence of a thiol produces a highly fluorescent isoindole derivative, a principle widely exploited in amino acid analysis and protein quantification.[1][2] This guide provides an in-depth comparison of the reaction kinetics between unsubstituted phthalaldehyde and its halogenated analogue, 4-bromophthalaldehyde. We will explore the theoretical underpinnings of their reactivity, present a detailed experimental protocol for their kinetic analysis, and discuss the implications of the bromo-substituent on the reaction rate.
Foundational Principles: The Phthalaldehyde-Amine Reaction
The reaction between o-phthalaldehyde and a primary amine, in the presence of a thiol, proceeds via a well-established mechanism to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[1][3][4] This reaction is a cornerstone of pre- and post-column derivatization in HPLC for the sensitive detection of amino acids and other primary amines.[5] The reaction's progression can be conveniently monitored by spectrophotometry, tracking the increase in absorbance or fluorescence of the isoindole product over time.[6][7][8]
Reaction Mechanism Overview:
The reaction is initiated by the nucleophilic attack of the primary amine on one of the aldehyde's carbonyl carbons, followed by the addition of a thiol to form a stable, fluorescent isoindole product.[1][4][9]
Caption: General reaction mechanism of o-phthalaldehyde with a primary amine and a thiol.
The Impact of Aromatic Substitution: A Theoretical Framework
The introduction of a substituent onto the aromatic ring of phthalaldehyde can significantly alter its reactivity. In the case of this compound, the bromine atom is expected to exert a notable influence on the reaction kinetics primarily through its electronic effects.
Electronic Effects of the Bromo Substituent:
The bromine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the aldehyde functional groups. This withdrawal of electron density increases the partial positive charge on the carbonyl carbons, making them more electrophilic.[10]
A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack by the primary amine.[11] Therefore, it is hypothesized that this compound will react faster with primary amines compared to its unsubstituted counterpart. While bromine also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in this context.
Steric Effects:
The bromo group is positioned at the 4-position, which is para to one aldehyde group and meta to the other. This placement minimizes steric hindrance at the reaction centers (the aldehyde groups). Therefore, steric effects are not expected to play a significant role in differentiating the reaction rates between the two compounds.
Experimental Design for Comparative Kinetic Analysis
To empirically validate the theoretical predictions, a robust experimental protocol is essential. A spectrophotometric approach is well-suited for this purpose, allowing for real-time monitoring of the reaction progress.[12][13]
Experimental Workflow:
The following workflow outlines the key steps for a comparative kinetic study.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Bromophthalaldehyde
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the purity assessment of 4-Bromophthalaldehyde, a critical reagent in organic synthesis and pharmaceutical development. The integrity of downstream applications hinges on the purity of starting materials. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and compromised biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reproducible science.
This document outlines a suite of validated analytical protocols designed to provide a complete purity profile of commercially available this compound. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and compare hypothetical results from different suppliers to guide procurement decisions.
The Analytical Imperative: Understanding Potential Impurities
This compound (C₈H₅BrO₂) is a disubstituted benzene derivative featuring two aldehyde groups and a bromine atom.[1] Its synthesis can introduce various impurities, including:
-
Residual Starting Materials: Incomplete reactions can leave behind precursors.
-
Process-Related Impurities: Isomeric variants or over-oxidized products like 4-bromophthalic acid.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification.[2][3]
-
Elemental Impurities: Trace metals originating from catalysts or manufacturing equipment.[4][5][6][7]
A comprehensive purity assessment must therefore employ a range of orthogonal techniques capable of detecting and quantifying these diverse potential contaminants.
A Validated, Multi-Technique Analytical Strategy
No single analytical method can provide a complete picture of a compound's purity. A robust strategy leverages the strengths of multiple, mechanistically different techniques to ensure a thorough characterization. The following workflow is designed to deliver a comprehensive and reliable purity profile.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Protocol 1: Assay and Organic Impurity Profiling by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, separating the analyte from non-volatile organic impurities. By calculating the area percent of the main peak relative to all other peaks, we can determine the purity. This method is chosen for its high resolution and quantitative accuracy.
Experimental Protocol:
-
Instrumentation & Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
This compound samples.
-
-
Sample and Standard Preparation:
-
Sample Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL solution.
-
Working Sample Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the diluent.
-
-
Chromatographic Conditions:
Parameter Value Flow Rate 1.0 mL/min Column Temperature 30°C Detection Wavelength 254 nm Injection Volume 10 µL | Gradient Program | 50% B to 95% B over 20 min, hold 5 min, return to 50% B |
-
System Suitability (Trustworthiness Check):
-
Before sample analysis, perform five replicate injections of the working sample solution.
-
The Relative Standard Deviation (RSD) for the peak area of this compound must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Rationale: These steps validate that the chromatographic system is performing with adequate precision and peak shape, ensuring the reliability of the subsequent data, in line with principles outlined in ICH Q2(R1).[8][9][10]
-
-
Data Analysis:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromophthalaldehyde for Laboratory Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromophthalaldehyde (CAS No. 13209-32-0). This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are designed to ensure laboratory safety, environmental protection, and regulatory compliance by providing a framework grounded in established principles for handling halogenated organic compounds.
While this compound is a valuable intermediate in organic synthesis, its nature as a brominated aromatic aldehyde necessitates careful management as hazardous waste. The guidance provided is synthesized from safety data for structurally similar chemicals and general principles for hazardous waste management, promoting a conservative and safety-first approach.
Part 1: Core Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on data from analogous brominated and aldehydic compounds, it should be treated as a hazardous substance. The primary hazards include potential skin irritation, serious eye irritation, respiratory irritation if inhaled, and harm if swallowed.[1]
Personal Protective Equipment (PPE)
A robust defense against exposure begins with appropriate PPE. All handling and disposal procedures must be conducted while wearing the following equipment.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation. Gloves must be inspected for integrity before each use.[2][3] |
| Body Protection | A fully buttoned laboratory coat. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory | All handling should be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Engineering Controls: Work with this compound must be performed in a well-ventilated area, preferably a chemical fume hood. An eyewash station and a safety shower must be readily accessible.[2]
First-Aid Measures
In the event of accidental exposure, immediate action is crucial. The following first-aid protocols are recommended based on general guidance for hazardous aldehydes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]
Part 2: Hazardous Waste Management: Segregation, Storage, and Labeling
The cornerstone of proper chemical disposal is a systematic and compliant waste management process within the laboratory. As a brominated organic compound, this compound waste is classified as halogenated organic waste .[5][6]
The Principle of Waste Segregation
The segregation of halogenated from non-halogenated waste is a critical step mandated by waste disposal protocols.[2][6]
-
Causality: Mixing halogenated waste with non-halogenated solvents can create complex and difficult-to-process waste streams. Furthermore, some disposal methods, like certain types of incineration, are specific to the halogen content. Improper mixing can also lead to dangerous chemical reactions.
-
Procedure: Designate a specific, clearly marked waste container solely for halogenated organic compounds, including this compound and any solvents or materials contaminated with it.[5]
Waste Accumulation and Storage
Waste containers must be managed to ensure safety and compliance within the laboratory's satellite accumulation area.
-
Container Selection: Use a chemically compatible container with a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components (e.g., solvents) with their approximate concentrations.[2] Do not use abbreviations or chemical formulas.[5]
-
Storage Conditions: Keep the waste container securely closed when not in use. Store it in a designated cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
Part 3: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a direct, procedural guide for managing this compound from the point of generation to its final disposal.
Waste Collection
-
Chemical Waste: Carefully transfer all waste containing this compound, including reaction residues and used solvents, into the designated halogenated organic waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper) that are grossly contaminated should be placed in a sealed plastic bag, labeled as hazardous waste, and then placed in the appropriate solid waste container. Non-disposable glassware must be decontaminated.
Spill Cleanup and Decontamination
In the event of a spill, act promptly and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear PPE: Don appropriate PPE before beginning cleanup.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and spilled substance.[2]
-
Package and Label: Place all contaminated materials into a designated hazardous waste container and label it appropriately as spill debris containing this compound.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
Final Disposal
-
Professional Disposal: All this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: This compound falls under regulations for halogenated organic compounds.[9][10] Never discharge this compound or its waste down the drain or mix it with non-hazardous refuse.[2]
Part 4: On-Site Neutralization Protocol for Small Quantities (Experimental)
For small quantities of aqueous waste containing this compound, the following protocol, adapted from procedures for similar reactive aldehydes, can be used to neutralize the hazardous components.[11]
Disclaimer: This is an experimental protocol. It must be validated and explicitly approved by your institution's EHS department before implementation. Perform this procedure in a chemical fume hood with all required PPE.
Underlying Chemistry
This two-step process first targets the reactive aldehyde functional groups and then the carbon-bromine bond.
-
Aldehyde Reaction: Sodium bisulfite adds across the aldehyde groups, forming a less reactive bisulfite adduct.
-
Bromo Group Hydrolysis: Increasing the pH with a mild base like sodium carbonate facilitates the hydrolysis of the bromo group, rendering the aromatic ring less toxic.
Step-by-Step Neutralization
-
Preparation: For every 1 gram of this compound waste, prepare a solution of 2.0 grams of sodium bisulfite in 30 mL of water in a suitable beaker or flask equipped with a magnetic stirrer.
-
Reaction with Aldehyde: While stirring, slowly and carefully add the this compound waste to the sodium bisulfite solution.
-
Neutralization of Bromine: After the aldehyde waste has been completely added, slowly add a 10% aqueous solution of sodium carbonate to the mixture until the pH is stable between 8 and 9.
-
Stirring: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction is complete.
-
Final pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Collection: The final, neutralized solution must be collected in a properly labeled hazardous waste container for pickup and disposal by your institution's EHS department.
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- This compound. (n.d.).
- This compound Physical and Chemical Properties. (n.d.). Molbase. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR, U.S. Government Publishing Office. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
- Incompatible chemicals. (n.d.). Department of Engineering Health & Safety, University of Cambridge. [Link]
- Table of Incompatible Chemicals. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.).
- 4-Bromoisophthalaldehyde. (n.d.).
- Halogenated Waste. (n.d.).
- Hazardous Waste Segregation. (n.d.). Environmental Health & Safety, University of Wisconsin-Madison. [Link]
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cochise.edu [cochise.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Bromophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Bromophthalaldehyde. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. As Senior Application Scientists, we understand that robust safety practices are the foundation of innovative research. This document is designed to be a practical and immediate resource for your work.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic aldehyde that presents several potential hazards. A thorough understanding of these risks is the first step in safe handling.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid |
| Melting Point | 55-58 °C |
Reactivity Profile:
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
-
Avoid excessive heat.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. A risk assessment of your specific procedure should always be conducted to ensure the highest level of protection.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing or dust generation, such as during transfers of large quantities or when heating the substance.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Based on the chemical properties of halogenated aromatic aldehydes, the following glove materials are recommended:
-
Butyl Rubber: Offers good resistance to aldehydes and esters.[1][2][3]
-
Neoprene: Provides good resistance to a range of hazardous chemicals, including acids, bases, and alcohols.[1][2][3]
-
Nitrile Gloves (Double Gloving Recommended): While providing some protection, it is advisable to wear two pairs of nitrile gloves for incidental contact and to change them immediately upon any sign of contamination.[1]
-
Important: Always inspect gloves for tears or holes before use and thoroughly wash your hands after removing them.
-
-
Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe and closed-heel shoes are required in the laboratory at all times.
Respiratory Protection
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.
-
Respirator Use: If work cannot be performed in a fume hood or if there is a potential for airborne concentrations to exceed exposure limits, a properly fitted respirator is required. A comprehensive respiratory protection program, including fit-testing and training, must be in place.[4]
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE, including the appropriate gloves, eye protection, and lab coat.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat or a tared, sealed container to weigh the solid.
-
Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.
-
If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
-
Reaction and Work-up:
-
Conduct all reactions within the chemical fume hood.
-
Ensure that the reaction apparatus is securely clamped and that any heating or stirring is well-controlled.
-
During work-up procedures, be mindful of the potential for splashes and maintain the use of all required PPE.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.[5]
-
Properly segregate and label all waste generated during the procedure.
-
Emergency Procedures: Be Prepared
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
For a minor spill of solid this compound:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on your full PPE, including double nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.
-
Containment: Carefully cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the solid.
-
Collection: Gently sweep the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[4][6]
-
Decontamination:
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any remaining residue.
-
Follow with a thorough cleaning of the area with soap and water.[5]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][8][9][10] Hold the eyelids open to ensure complete rinsing. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Equipment: Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible and that all personnel are trained in their use.[7][9][10]
Waste Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation and Collection Workflow
Caption: Workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification: All waste contaminated with this compound is considered halogenated organic waste. This includes:
-
Unused or excess this compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., gloves, weighing boats, pipette tips, paper towels).
-
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.[11][12][13]
-
Waste Collection:
-
Labeling:
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for disposal, which will likely involve high-temperature incineration.[14]
-
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory. Your commitment to these practices is paramount to the success and integrity of your research.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Requirements under the formaldehyde standard for quick drench showers, eye wash facilities, emergency plans and sampling.
- University of California, Riverside. (n.d.). Glove Choice for Chemical Protection.
- University of Arkansas. (n.d.). Chemical Spill Response Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- New Mexico State University. (2015, July 2). Glove Selection Guide.
- Occupational Safety and Health Administration (OSHA). (2024, January 11). Emergency eyewash protection when exposed to 0.1 percent or greater formaldehyde.
- City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- The Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart.
- The Joint Commission. (2016, April 11). Eye Wash Station and Emergency Showers - Design Criteria.
- University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel.
- California Institute of Technology. (n.d.). Glove Selection QUICK GUIDE.
- CP Lab Safety. (2023, April 4). OSHA and ANSI Regulations for Emergency Eyewash Stations and Showers.
- University of London. (n.d.). Decontamination of laboratory areas.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Alfaisal University. (n.d.). Local environmental decontamination.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- UNT Health Science Center Fort Worth. (n.d.). SOG for Decontamination of Equipment, Lab Space, and Facilities.
Sources
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. safety.nmsu.edu [safety.nmsu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Requirements under the formaldehyde standard for quick drench showers, eye wash facilities, emergency plans and sampling | Occupational Safety and Health Administration [osha.gov]
- 8. Emergency eyewash protection when exposed to 0.1 percent or greater formaldehyde | Occupational Safety and Health Administration [osha.gov]
- 9. jointcommission.org [jointcommission.org]
- 10. calpaclab.com [calpaclab.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. mn.uio.no [mn.uio.no]
- 14. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
